molecular formula C9H6N2O4 B077513 Benzimidazole-5,6-dicarboxylic acid CAS No. 10351-75-4

Benzimidazole-5,6-dicarboxylic acid

Cat. No.: B077513
CAS No.: 10351-75-4
M. Wt: 206.15 g/mol
InChI Key: PIPQOFRJDBZPFR-UHFFFAOYSA-N
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Description

Benzimidazole-5,6-dicarboxylic acid is a versatile and highly valuable aromatic heterocyclic building block for advanced research applications. Its primary utility stems from the presence of both a benzimidazole nitrogen-containing heterocycle and two ortho-positioned carboxylic acid functional groups, enabling its use as a multi-dentate organic linker in coordination chemistry. This compound is particularly significant in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, where it facilitates the construction of porous, crystalline materials with potential applications in gas storage, separation, catalysis, and sensing. In pharmaceutical and medicinal chemistry research, it serves as a critical precursor for the development of novel bioactive molecules, including kinase inhibitors and antiviral agents, by providing a rigid, planar scaffold that can mimic purine bases for targeted protein binding. The molecule's ability to engage in hydrogen bonding and π-π stacking further enhances its value in supramolecular chemistry and crystal engineering. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1H-benzimidazole-5,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6N2O4/c12-8(13)4-1-6-7(11-3-10-6)2-5(4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPQOFRJDBZPFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC=N2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427518
Record name benzimidazole-5,6-dicarboxylic acid
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Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10351-75-4
Record name benzimidazole-5,6-dicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzimidazole-5,6-dicarboxylic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Benzimidazole-5,6-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of Benzimidazole-5,6-dicarboxylic acid, a pivotal building block in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights. The narrative explains the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will cover the strategic synthesis via the Phillips-Ladenburg condensation, including the preparation of the key precursor, 4,5-diaminophthalic acid. Subsequently, a multi-faceted characterization approach using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Thermogravimetric Analysis (TGA) will be detailed to confirm the identity, purity, and stability of the synthesized compound.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic structure formed by the fusion of benzene and imidazole rings, is a privileged pharmacophore in medicinal chemistry.[1] Its unique ability to form hydrogen bonds, engage in hydrophobic and π-π stacking interactions, and coordinate with metal ions has led to its incorporation into a wide array of FDA-approved drugs.[2] These include proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and angiotensin II receptor blockers (e.g., candesartan).[3]

Beyond pharmaceuticals, functionalized benzimidazoles serve as critical organic linkers in the construction of advanced materials. This compound (H₃bidc), in particular, is a semi-rigid, multidentate ligand prized for its capacity to form high-dimensional coordination polymers and metal-organic frameworks (MOFs). Its two nitrogen and four oxygen donor atoms provide versatile coordination modes, making it an excellent candidate for generating robust 3-D architectures with applications in gas storage, catalysis, and sensing.

This guide focuses on a reliable and reproducible methodology for the synthesis and rigorous characterization of this compound, ensuring a high-purity product suitable for demanding research applications.

Synthetic Strategy and Protocol

The synthesis of this compound is most effectively achieved through the Phillips-Ladenburg reaction , a classic and robust condensation method.[1][4] This approach involves the reaction of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions, resulting in cyclization and dehydration to form the benzimidazole ring.[2]

For our target molecule, the key precursors are 4,5-diaminophthalic acid and formic acid , which provides the C2 carbon of the imidazole ring. The overall synthetic workflow is depicted below.

Figure 1: Overall workflow for the synthesis and characterization of this compound.
Step 1: Synthesis of Precursor - 4,5-Diaminophthalic Acid

The immediate precursor, 4,5-diaminophthalic acid, is not commonly available commercially and must be synthesized. The most direct route is the reduction of 4,5-dinitrophthalic acid.

Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method for this transformation. It is a clean, high-yielding reaction that avoids the use of harsh, stoichiometric metal reductants (like Sn/HCl), which can complicate product purification. The nitro groups are highly susceptible to reduction under these conditions, while the carboxylic acid moieties remain intact.

Protocol: Synthesis of 4,5-Diaminophthalic Acid

  • Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add 4,5-dinitrophthalic acid (1.0 eq) and a suitable solvent such as ethanol or glacial acetic acid.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 1-2 mol% Pd).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to approximately 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. This typically takes 4-12 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent under reduced pressure. The resulting solid, 4,5-diaminophthalic acid, can be used in the next step, often without further purification.

Step 2: Synthesis of this compound

This step employs the Phillips-Ladenburg condensation reaction.[2][4]

Causality: The reaction is performed in an acidic medium, typically aqueous hydrochloric acid. The acid serves two critical roles: it protonates the carbonyl oxygen of formic acid, making it more electrophilic, and it keeps the diamine starting material soluble in the aqueous medium. Refluxing provides the necessary activation energy for the condensation and subsequent dehydration/cyclization steps.

Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4,5-diaminophthalic acid (1.0 eq) and 4 M aqueous hydrochloric acid.

  • Reagent Addition: Add formic acid (1.2 eq, ~90% solution). A slight excess of formic acid ensures the complete conversion of the diamine.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction should be stirred to ensure homogeneity.

  • Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. The product is sparingly soluble in acidic water and will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold deionized water to remove residual HCl and unreacted formic acid. Further purification can be achieved by recrystallization from hot water or a suitable organic solvent to yield the final product as a crystalline solid. Dry the purified product in a vacuum oven at 60-80 °C.

Reaction Mechanism

The mechanism proceeds via nucleophilic attack of one amino group onto the protonated formic acid, followed by intramolecular cyclization and dehydration.

Figure 2: Plausible reaction mechanism for the formation of this compound.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound.

PropertyValueSource
Molecular Formula C₉H₆N₂O₄[5]
Molecular Weight 206.15 g/mol [5]
Appearance Off-white to light yellow solidTypical Observation
Melting Point >310 °CChemicalBook
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the synthesized compound. Samples are typically dissolved in a deuterated solvent like DMSO-d₆, as the compound is poorly soluble in less polar solvents like CDCl₃.

Expected ¹H NMR (400 MHz, DMSO-d₆) Signals: The spectrum is expected to be simple due to the molecule's symmetry.

  • ~13.0 ppm (broad singlet, 2H): This signal corresponds to the two acidic protons of the carboxylic acid groups. The broadness is due to hydrogen bonding and exchange.

  • ~8.3-8.5 ppm (singlet, 1H): This singlet is assigned to the proton at the C2 position of the imidazole ring (N-CH=N).

  • ~8.1 ppm (singlet, 2H): This signal represents the two equivalent aromatic protons at the C4 and C7 positions.

  • ~12.5 ppm (broad singlet, 1H): The N-H proton of the imidazole ring. This peak can sometimes exchange with residual water in the solvent, leading to significant broadening or disappearance.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Signals:

  • ~168 ppm: Carbonyl carbon of the carboxylic acid groups.

  • ~145 ppm: C2 carbon of the imidazole ring.

  • ~140 ppm, ~135 ppm: Quaternary carbons C3a and C7a of the fused ring system.

  • ~125 ppm: Quaternary carbons C5 and C6 bearing the carboxylic acid groups.

  • ~115 ppm: Aromatic carbons C4 and C7.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet or an ATR accessory.[5]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 2500 (broad)O-H StretchCarboxylic Acid
~3100 - 2800 (broad)N-H StretchImidazole Ring
~1700C=O StretchCarboxylic Acid
~1620C=N StretchImidazole Ring
~1500 - 1450C=C StretchAromatic Ring
~1250C-O StretchCarboxylic Acid

Interpretation: The most characteristic feature is the extremely broad absorption band from 3400 cm⁻¹ down to 2500 cm⁻¹, which is indicative of the strongly hydrogen-bonded O-H groups of the carboxylic acid dimer, overlapping with the N-H stretch of the imidazole ring.[6][7] The sharp, strong peak around 1700 cm⁻¹ confirms the presence of the carbonyl group.[8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode is ideal for this polar, acidic molecule.

  • Expected Ion: [M+H]⁺

  • Calculated m/z: 207.0355

  • Observed m/z: ~207.04

Fragmentation Pattern: The benzimidazole ring is relatively stable. Common fragmentation pathways under electron impact (EI) or collision-induced dissociation (CID) involve the sequential loss of water (H₂O) and carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxylic acid groups.[9][10] A characteristic fragmentation of the benzimidazole core itself is the loss of HCN.[11]

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability and decomposition profile of the material. This is particularly important if the compound is to be used in high-temperature applications like MOF synthesis.

Expected Behavior: Poly(benzimidazole) derivatives are known for their exceptional thermal stability.[12][13] this compound is expected to be stable up to high temperatures, likely showing a 5% weight loss temperature (T₅%) well above 400 °C under an inert nitrogen atmosphere. The initial weight loss would correspond to the decarboxylation of the acid groups, followed by the decomposition of the benzimidazole core at even higher temperatures.

Conclusion

This guide has outlined a robust and reliable pathway for the synthesis of high-purity this compound, a compound of significant interest in both pharmaceutical and materials science research. The presented methodology, based on the Phillips-Ladenburg condensation, is straightforward and high-yielding. The detailed characterization protocols, employing a suite of modern analytical techniques (NMR, FT-IR, MS, and TGA), provide a comprehensive framework for validating the structural integrity, purity, and thermal properties of the final product. By understanding the rationale behind each experimental step and the interpretation of the resulting analytical data, researchers can confidently synthesize and utilize this versatile molecular building block for their specific applications.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Benzimidazole-5,6-dicarboxylic Acid: A Supramolecular Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Benzimidazole-5,6-dicarboxylic Acid

The benzimidazole scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved medications.[3] This is largely due to its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for molecular recognition at biological targets.[3] The addition of two carboxylic acid groups at the 5- and 6-positions of the benzimidazole ring system endows the molecule with enhanced functionality. These acidic groups serve as powerful hydrogen bond donors and acceptors, directing the self-assembly of molecules into well-defined, stable crystal lattices. This property is of paramount importance in crystal engineering, where the goal is to design and synthesize crystalline materials with desired physical and chemical properties.

From a pharmaceutical standpoint, understanding and controlling the crystal structure of an active pharmaceutical ingredient (API) is critical. The solid-state form of a drug impacts its solubility, dissolution rate, stability, and bioavailability. By forming co-crystals of an API with molecules like this compound, it is possible to modulate these properties and optimize drug performance.

Synthesis and Crystallization Strategies

Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[4] Several one-pot synthesis methods have been developed to improve efficiency and yield.[5] These methods often utilize catalysts and may be performed under microwave irradiation to reduce reaction times.

A general synthetic route is the Phillips-Ladenburg reaction, which involves the condensation of 1,2-diaminobenzene derivatives with carboxylic acids in the presence of a dilute mineral acid.[4] Another common method is the Weidenhagen reaction, which utilizes aldehydes or ketones in the presence of an oxidizing agent.[4]

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step in crystal structure analysis. For this compound and its derivatives, two primary methods have proven effective:

  • Slow Evaporation: This technique involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over a period of days or weeks. The gradual increase in concentration allows for the ordered arrangement of molecules into a crystal lattice. The choice of solvent is crucial and is often determined empirically.

  • Hydrothermal Synthesis: This method is particularly useful for the synthesis of coordination polymers and MOFs.[2] It involves heating the reactants in a sealed vessel (an autoclave) with water or another solvent at temperatures above its boiling point. The increased temperature and pressure facilitate the dissolution of reactants and the crystallization of the product upon cooling.[2] For instance, colorless prismatic crystals of a silver(I) complex of this compound were obtained by heating a mixture of the acid and silver nitrate in water at 430 K for 72 hours in a Teflon-lined stainless-steel autoclave.[1]

Crystallographic Analysis: Insights from Complexes and Co-crystals

As previously mentioned, the crystal structure of pure this compound is not publicly documented. However, its behavior within crystalline lattices can be thoroughly examined through the lens of its metal complexes and co-crystals. The following sections detail the key structural features of this compound as a component in these multi-molecular systems.

Molecular Geometry

In its various reported crystal structures, the benzimidazole core of the molecule is consistently found to be nearly planar. This planarity is a consequence of the aromatic nature of the fused ring system. The two carboxylic acid groups are attached to the benzene ring.

The Power of Hydrogen Bonding

The defining feature of this compound in the solid state is its extensive and robust network of hydrogen bonds. The imidazole ring possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the imine nitrogen). The two carboxylic acid groups are also potent hydrogen bond donors (O-H) and acceptors (C=O). This multiplicity of hydrogen bonding sites allows for the formation of intricate and stable three-dimensional supramolecular architectures.[1]

In the crystal structure of (1H-1,3-Benzimidazole-5,6-dicarboxylic acid)(5-carboxylato-1H-1,3-benzimidazole-6-carboxylic acid)silver(I) monohydrate, extensive O—H⋯O and N—H⋯O hydrogen bonds are the primary forces stabilizing the three-dimensional supramolecular structure.[1] An intramolecular O—H⋯O hydrogen bond is also observed.[1]

The diagram below illustrates the potential hydrogen bonding motifs that drive the self-assembly of this compound.

G cluster_0 This compound Monomer cluster_1 Intermolecular Interactions monomer Molecule A Molecule_A_NH N-H (donor) Molecule_A_N N (acceptor) Molecule_A_COOH1 COOH (donor/acceptor) Molecule_A_COOH2 COOH (donor/acceptor) Molecule_B_N N of Molecule B Molecule_A_NH->Molecule_B_N N-H···N Molecule_C_NH N-H of Molecule C Molecule_A_N->Molecule_C_NH N···H-N Molecule_B_COOH COOH of Molecule B Molecule_A_COOH1->Molecule_B_COOH O-H···O

Caption: Potential hydrogen bonding interactions of this compound.

π-π Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions between the aromatic benzimidazole rings play a significant role in the crystal packing of its derivatives. These interactions, where the electron-rich π systems of adjacent molecules align, contribute to the overall stability of the crystal structure. In many benzimidazole derivatives, the molecules arrange in parallel planes to maximize these stabilizing interactions.

Coordination Chemistry

This compound is a versatile ligand in coordination chemistry, capable of binding to metal ions through its nitrogen and oxygen atoms. It can act as a multidentate ligand, bridging multiple metal centers to form one-, two-, or three-dimensional coordination polymers.[2] The specific coordination mode depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

For example, in a series of heterometallic coordination polymers, this compound was used to link silver(I) and various lanthanide(III) ions, resulting in complex three-dimensional frameworks.[2]

The versatility of its coordination is a key reason for its use in the construction of MOFs with potential applications in gas storage, catalysis, and sensing.

The following workflow outlines the general process of analyzing the crystal structure of a this compound-containing crystal.

G cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_interpretation Structural Interpretation synthesis Synthesize this compound Derivative/Complex crystal_growth Grow Single Crystals (e.g., Slow Evaporation, Hydrothermal) synthesis->crystal_growth xray Mount Crystal and Collect X-ray Diffraction Data crystal_growth->xray data_processing Process Data (Integration, Scaling, Absorption Correction) xray->data_processing solve Solve Crystal Structure (e.g., Direct Methods, Patterson) data_processing->solve refine Refine Structural Model solve->refine validate Validate Structure (e.g., CheckCIF) refine->validate geometry Analyze Molecular Geometry (Bond Lengths, Angles) validate->geometry interactions Identify and Analyze Intermolecular Interactions (H-bonds, π-stacking) geometry->interactions packing Describe Crystal Packing and Supramolecular Architecture interactions->packing

References

Solubility Profile of Benzimidazole-5,6-dicarboxylic Acid in Organic Solvents: A Physicochemical and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

Benzimidazole-5,6-dicarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a critical building block for novel molecular entities.[1][2] Its utility in synthesis and formulation is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of this compound, grounded in its core physicochemical properties. Due to the scarcity of published quantitative solubility data for this specific molecule, this paper establishes a predictive framework based on its structural features and the known behavior of analogous compounds. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility in various organic solvents, ensuring reproducible and reliable results.

Introduction: The Structural Basis for Solubility

This compound (C₉H₆N₂O₄, MW: 206.15 g/mol ) is a rigid, polyfunctional molecule.[3][4] Its structure, featuring a fused benzene and imidazole ring system flanked by two carboxylic acid groups, dictates its complex solubility behavior. The molecule possesses:

  • A Polar, Heterocyclic Core: The benzimidazole moiety contains two nitrogen atoms, one of which (the pyrrolic -NH-) can act as a hydrogen bond donor, while the other (the iminic -N=) is a hydrogen bond acceptor.[5]

  • Acidic Functional Groups: The two carboxylic acid groups (-COOH) are strong hydrogen bond donors and can deprotonate to form highly polar carboxylate anions.[6]

  • An Aromatic System: The fused ring system provides a hydrophobic surface area, contributing to interactions with nonpolar solvents.

This amphiphilic nature—possessing both polar, hydrogen-bonding groups and a less polar aromatic surface—results in limited solubility in both highly nonpolar and purely aqueous media at neutral pH. Solubility is therefore expected to be highest in polar organic solvents capable of engaging in the specific intermolecular interactions required to overcome the strong crystal lattice energy of this solid compound.

Physicochemical Properties & Predicted Solubility Profile

Understanding the inherent properties of this compound is essential for predicting its behavior in different solvent systems.

Table 1: Key Physicochemical Properties of this compound

PropertyValue/DescriptorSource
Molecular FormulaC₉H₆N₂O₄[3][4]
Molecular Weight206.15 g/mol [3]
AppearanceWhite to off-white solid[7]
pKa (Predicted)1.67 ± 0.30[7]
Water SolubilityInsoluble[4][7][8]

The low predicted pKa suggests the carboxylic acid groups are strongly acidic. The benzimidazole ring itself is weakly basic.[5] This dual functionality makes its solubility highly dependent on pH in protic or aqueous-containing systems.

Predicted Solubility in Common Organic Solvents

While specific experimental data is limited, a qualitative solubility profile can be predicted based on chemical principles and data from analogous compounds like other benzimidazole carboxylic acids and dicarboxylic acids.[9] The principle of "like dissolves like" is the primary guide.[10]

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplePredicted SolubilityRationale for Prediction
Polar Aprotic Dimethyl Sulfoxide (DMSO)High Excellent hydrogen bond acceptor, effectively solvates both the imidazole -NH and carboxylic acid protons.
Dimethylformamide (DMF)High Similar to DMSO, a strong hydrogen bond acceptor capable of disrupting the crystal lattice.[9]
Polar Protic Methanol / EthanolModerate to Low Can act as both H-bond donor and acceptor, but its polarity may be insufficient to fully overcome intermolecular forces in the solid state. Solubility of dicarboxylic acids in alcohols is well-documented.
WaterVery Low / Insoluble The hydrophobic benzimidazole core limits solubility, despite the presence of polar groups. Solubility is expected to increase significantly at high pH due to salt formation.[7][11]
Less Polar AcetoneLow Moderate polarity and H-bond accepting capability. May show some solubility, as ketones can be effective for some dicarboxylic acids.[12]
Ethyl AcetateVery Low / Insoluble Limited polarity and hydrogen bonding ability.
Nonpolar Dichloromethane (DCM)Insoluble Unable to form the necessary hydrogen bonds to solvate the polar functional groups. Solubility of benzimidazoles in chloroalkanes is typically very low.[13]
Toluene / HexaneInsoluble Cannot overcome the high crystal lattice energy due to a lack of favorable intermolecular interactions.[13]

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

To obtain reliable, quantitative solubility data, a rigorous experimental approach is necessary. The equilibrium (or shake-flask) method is the gold-standard for determining the thermodynamic solubility of a compound.[14][15] This protocol is designed to be self-validating by ensuring equilibrium is reached.

Causality and Core Principles

The objective is to create a saturated solution where the solid compound is in equilibrium with the dissolved compound.[16] This is achieved by adding an excess of the solid to the solvent and allowing sufficient time and agitation for the dissolution process to reach a plateau.[17] Subsequent analysis of the clarified supernatant provides the solubility value at that specific temperature.

Materials and Equipment
  • Materials:

    • This compound (solid, high purity)

    • Selected organic solvents (HPLC-grade or equivalent)

    • Appropriate filtration membranes (e.g., 0.22 µm PTFE for organic solvents)

  • Equipment:

    • Analytical balance

    • Glass vials with screw caps

    • Orbital shaker or rotator with temperature control

    • Centrifuge (optional, for initial separation)

    • Syringes and syringe filters

    • Calibrated pH meter (for aqueous-containing systems)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) for quantification

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of solid this compound to a series of glass vials. An amount that is visually in excess after equilibration is required (e.g., 5-10 mg per 1 mL of solvent).

    • Expertise Note: Using a significant excess ensures that the solution becomes saturated and remains so even if minor temperature fluctuations occur.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Prepare at least three replicate vials for each solvent to ensure reproducibility.[18]

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[16][18]

    • Expertise Note: Continuous agitation is crucial to facilitate dissolution and prevent the settling of solid particles, which would slow the approach to equilibrium.[17]

    • Allow the samples to equilibrate for a predetermined time. A common starting point is 24 to 48 hours. To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration does not change significantly.[18]

  • Sample Separation and Analysis:

    • After equilibration, allow the vials to stand briefly to let the excess solid settle.

    • Withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial.

    • Expertise Note: This filtration step is critical to remove all undissolved solid particles, which would otherwise lead to a gross overestimation of solubility. The first few drops of filtrate should be discarded to saturate the filter membrane and avoid adsorption effects.

    • Dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC method.

Workflow Visualization

The following diagram outlines the critical steps in the experimental determination of solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis prep1 Weigh excess solid (this compound) prep2 Add known volume of organic solvent prep1->prep2 prep3 Prepare Triplicates prep2->prep3 equil1 Incubate at constant T (e.g., 25°C) prep3->equil1 equil2 Agitate continuously (e.g., 24-48h) equil1->equil2 analysis1 Withdraw Supernatant equil2->analysis1 analysis2 Filter (0.22 µm) analysis1->analysis2 analysis3 Dilute Sample analysis2->analysis3 analysis4 Quantify via HPLC analysis3->analysis4 result result analysis4->result Calculate Solubility (e.g., mg/mL)

Caption: Experimental workflow for the equilibrium shake-flask solubility assay.

Critical Factors Influencing Solubility

The solubility of this compound is not an intrinsic constant but is influenced by several environmental factors.

The Effect of pH

In any system containing protic species (including residual water in organic solvents), pH is a dominant factor. The molecule has three ionizable sites: two acidic carboxylic groups and the basic benzimidazole ring.

  • Low pH (e.g., < 1): The carboxylic acid groups will be fully protonated (-COOH), and the imidazole ring will be protonated. The molecule will carry a net positive charge, potentially increasing solubility in polar protic solvents. The solubility of many benzimidazoles increases in acidic media.[19][20]

  • Neutral pH (e.g., 3-6): The molecule will likely exist as a zwitterion, with protonated imidazole and deprotonated carboxylates. Zwitterions often have minimal solubility in organic solvents due to their high internal polarity and strong intermolecular ionic interactions.

  • High pH (e.g., > 8): Both carboxylic acid groups will be deprotonated to form a dianion (-COO⁻). This highly charged species will be readily soluble in polar protic solvents like water but will have very low solubility in most organic solvents.

The diagram below illustrates this pH-dependent behavior.

G cluster_low Low pH (< pKa1) cluster_mid Mid pH cluster_high High pH (> pKa2) cluster_sol Expected Solubility low_ph Cationic Form -COOH -COOH Benz-NH2+ mid_ph Zwitterionic Form -COO- -COOH Benz-NH2+ low_ph->mid_ph + OH- sol_low Higher in Aqueous/Protic low_ph->sol_low high_ph Dianionic Form -COO- -COO- Benz-NH mid_ph->high_ph + OH- sol_mid Minimal mid_ph->sol_mid sol_high High in Aqueous Low in Organic high_ph->sol_high

References

Quantum Chemical Calculations for Benzimidazole-5,6-dicarboxylic Acid: From First Principles to Practical Insights

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on Benzimidazole-5,6-dicarboxylic acid. It is intended for researchers, scientists, and professionals in drug development seeking to leverage computational methods to understand the electronic, structural, and spectroscopic properties of this important heterocyclic compound. The guide emphasizes the practical application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate key molecular characteristics relevant to medicinal chemistry and materials science. By detailing the causality behind methodological choices, this document serves as a self-validating protocol for generating reliable and insightful computational data.

Foundational Overview: The Significance of this compound

This compound is a bicyclic heterocyclic compound, integrating the pharmacologically significant benzimidazole core with two carboxylic acid functional groups.[1] The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis for drugs with a wide range of biological activities, including antifungal, antioxidant, and anticancer properties.[2][3] The addition of dicarboxylic acid moieties at the 5 and 6 positions introduces sites for metal coordination, hydrogen bonding, and potential modulation of physicochemical properties, making it a valuable organic intermediate in the synthesis of novel pharmaceuticals and materials.[4]

Quantum chemical calculations provide a powerful, non-experimental route to probe the molecular properties that govern its function.[5] These methods allow us to predict molecular geometries, electronic structures, reaction mechanisms, and spectroscopic properties, offering insights that can accelerate the drug discovery and development process.[6][7] This guide outlines a robust workflow for characterizing this compound using state-of-the-art computational techniques.

The Theoretical Cornerstone: Density Functional Theory (DFT)

For molecules of this size and complexity, Density Functional Theory (DFT) provides the optimal balance of computational accuracy and efficiency.[8] The central tenet of DFT is that the ground-state electronic energy of a system can be determined from its electron density, ρ(r), rather than the complex many-electron wavefunction.

This is practically implemented through the Kohn-Sham equations, which model the system as non-interacting electrons moving in an effective potential. The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation (xc) functional, which approximates the quantum mechanical effects of exchange and correlation.

  • Choice of Functional: For organic heterocyclic compounds, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are well-established. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and extensively validated choice that consistently delivers reliable results for geometries and electronic properties of benzimidazole derivatives.[9][10]

  • Choice of Basis Set: The molecular orbitals are constructed from a linear combination of atomic-centered basis functions. The Pople-style basis set 6-311++G(d,p) is recommended for high-accuracy calculations. It is a triple-zeta basis set that includes diffuse functions ('++') to describe the electron density far from the nucleus and polarization functions ('d,p') to account for the non-spherical nature of electron distribution in chemical bonds.[11]

A Validated Computational Workflow

The following protocol is designed as a logical, self-validating sequence. Each step builds upon the verified output of the preceding one, ensuring the final data is robust and reliable.

Diagram of the Computational Workflow

Caption: A validated workflow for quantum chemical analysis.

Experimental Protocols

Step 1: 3D Structure Generation The initial step is to create a 3D representation of this compound. This can be accomplished using molecular modeling software like Avogadro or GaussView. Ensure correct atom connectivity and initial bond lengths based on standard values.

Step 2: Geometry Optimization The purpose of this step is to find the lowest energy conformation of the molecule.

  • Software: Gaussian, ORCA, or GAMESS.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.

  • Basis Set: 6-31G(d,p) is a cost-effective choice for initial optimization.

  • Causality: An unoptimized structure does not represent the true state of the molecule and will yield inaccurate electronic properties. This optimization finds the most stable arrangement of atoms.

Step 3: Frequency Analysis This is a critical validation step performed on the optimized geometry.

  • Methodology: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)) as the optimization.

  • Trustworthiness: The calculation is validated as a true minimum on the potential energy surface if all resulting vibrational frequencies are positive (real). The presence of any imaginary frequencies indicates a transition state or saddle point, requiring re-optimization.[12] This step also provides zero-point vibrational energy (ZPVE) and other thermodynamic data.[10]

Step 4: High-Accuracy Single-Point Energy and Property Calculation With a validated geometry, a more computationally intensive calculation is performed to obtain precise electronic properties.

  • Methodology: Using the optimized coordinates from Step 3, run a single-point energy calculation.

  • Functional: B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Causality: Larger basis sets provide a more accurate description of the electronic wavefunction, leading to more reliable values for orbital energies, charge distributions, and other electronic properties.[11]

Analysis of Key Molecular Properties

The output from the high-accuracy calculation provides a wealth of data for understanding the molecule's behavior.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity.[13]

  • HOMO Energy: Indicates the ability to donate an electron.

  • LUMO Energy: Indicates the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[14]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface. It is an invaluable tool for predicting intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack (e.g., around the carboxylic oxygen atoms).

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack (e.g., around the acidic protons).

Table 1: Calculated Electronic Properties of this compound
PropertyValue (Hartree)Value (eV)Interpretation
HOMO EnergyTBDTBDElectron-donating ability
LUMO EnergyTBDTBDElectron-accepting ability
HOMO-LUMO GapTBDTBDChemical reactivity and stability
Dipole MomentTBDTBDMolecular polarity
(Note: TBD - To Be Determined by the user upon performing the calculation.)

Probing Spectroscopic Properties with TD-DFT

To predict the UV-Visible absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excited states.[15][16]

Diagram of Electronic Excitation

G cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO  Electronic Transition (ΔE)  Absorbs Photon (hν)

Caption: The HOMO-LUMO transition is a primary contributor to UV-Vis absorption.

Protocol for TD-DFT Calculation
  • Methodology: Perform a TD-DFT calculation on the optimized ground-state geometry.

  • Functional/Basis Set: B3LYP/6-311++G(d,p).

  • Solvent Effects: It is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effect of a solvent (e.g., water or ethanol) on the electronic transitions, as this can significantly shift absorption wavelengths.[16]

  • Output Analysis: The calculation will yield excitation energies (in eV or nm) and oscillator strengths (f), which correspond to the position and intensity of absorption peaks.

Table 2: Predicted Electronic Transitions (in vacuo)
TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁TBDTBDTBDe.g., HOMO → LUMO
S₀ → S₂TBDTBDTBDe.g., HOMO-1 → LUMO
S₀ → S₃TBDTBDTBDe.g., HOMO → LUMO+1
(Note: TBD - To Be Determined by the user upon performing the calculation.)

Conclusion and Strategic Application

This guide provides a robust, validated workflow for the quantum chemical characterization of this compound. The data generated—including optimized geometry, electronic properties, and spectroscopic signatures—equips researchers with a deep molecular-level understanding essential for rational drug design and materials science.[5][17] These theoretical insights can be used to predict reactivity, understand intermolecular interactions with biological targets, and guide synthetic efforts, ultimately reducing the time and cost associated with experimental discovery.[18]

References

Tautomerism in Benzimidazole-5,6-dicarboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

Benzimidazole and its derivatives are cornerstones in medicinal chemistry, with their biological activity often intricately linked to the subtle yet profound phenomenon of tautomerism. This guide provides a comprehensive technical exploration of tautomerism in Benzimidazole-5,6-dicarboxylic acid, a key scaffold for further chemical elaboration. We will delve into the theoretical underpinnings of its tautomeric equilibrium, present detailed, field-proven experimental protocols for its synthesis and characterization, and outline computational methodologies for predictive analysis. This document is designed to serve as a practical resource for researchers aiming to understand and manipulate the tautomeric behavior of this important heterocyclic compound.

The Significance of Tautomerism in the Benzimidazole Core

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton, is a critical consideration in drug design and development.[1][2] For the benzimidazole scaffold, the most prevalent form of tautomerism is the annular prototropic tautomerism, involving the migration of a proton between the N1 and N3 atoms of the imidazole ring. This seemingly minor shift can have profound consequences on a molecule's physicochemical properties, including its hydrogen bonding capabilities, lipophilicity, and ultimately, its binding affinity to biological targets.[3][4] The existence of multiple tautomers can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a thorough understanding and characterization of the tautomeric landscape of a benzimidazole derivative are paramount for rational drug design.

The subject of this guide, this compound, presents an interesting case study. The presence of two electron-withdrawing carboxylic acid groups on the benzene ring is expected to influence the electronic properties of the heterocyclic system and, consequently, the position of the tautomeric equilibrium.

Synthesis of this compound

The synthesis of this compound can be reliably achieved through the Phillips condensation reaction, a robust and widely used method for the formation of the benzimidazole ring system.[5][6] This method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions.

Synthetic Workflow

The overall synthetic strategy involves the reaction of 3,4-diaminobenzoic acid with oxalic acid in the presence of an acid catalyst.

Synthesis_Workflow Reactants 3,4-Diaminobenzoic Acid + Oxalic Acid Reaction Phillips Condensation (Acid Catalyst, Heat) Reactants->Reaction Crude_Product Crude Benzimidazole-5,6- dicarboxylic acid Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure Benzimidazole-5,6- dicarboxylic acid Purification->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 3,4-Diaminobenzoic acid

  • Oxalic acid dihydrate

  • 4 M Hydrochloric acid

  • Activated carbon

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 3,4-diaminobenzoic acid and 1.1 equivalents of oxalic acid dihydrate.

  • Acidic Condensation: Add a sufficient volume of 4 M hydrochloric acid to the flask to create a slurry. Heat the mixture to reflux (approximately 100-110 °C) with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining acid.

  • Purification by Recrystallization: Dissolve the crude product in a minimum amount of boiling water or an ethanol/water mixture. Add a small amount of activated carbon to decolorize the solution and heat at reflux for 10-15 minutes.

  • Crystallization: Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Elucidating the Tautomeric Equilibrium

The central scientific challenge with this compound lies in determining the predominant tautomeric form in different environments. The two primary tautomers are the 5,6-dicarboxy-1H-benzimidazole and the 6,7-dicarboxy-1H-benzimidazole (which is equivalent to the 4,5-dicarboxy tautomer due to symmetry). For simplicity, we will refer to them based on the position of the proton on the nitrogen atoms: the N1-H tautomer and the N3-H tautomer.

Caption: Annular prototropic tautomerism in this compound.

A multi-pronged approach combining spectroscopic and computational methods is essential for a comprehensive understanding of this equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Tautomer Analysis

NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution.[7][8][9] The rate of proton exchange between the N1 and N3 positions dictates the appearance of the NMR spectrum.

  • Fast Exchange: At room temperature in many common solvents, the proton exchange is rapid on the NMR timescale, resulting in a time-averaged spectrum where chemically equivalent protons and carbons in the two tautomers show a single, averaged signal.

  • Slow Exchange: To resolve the signals of the individual tautomers, the rate of exchange must be slowed. This can be achieved by:

    • Low-Temperature NMR: Decreasing the temperature of the sample reduces the rate of proton exchange.

    • Solvent Choice: Using aprotic, polar solvents like dimethyl sulfoxide (DMSO) or hexamethylphosphoramide (HMPA) can slow down the proton transfer by disrupting intermolecular hydrogen bonding networks that facilitate the exchange.[6]

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) at a concentration of 5-10 mg/mL.

  • ¹H NMR: Acquire ¹H NMR spectra at room temperature. Observe the aromatic region for the number and multiplicity of signals. In a fast exchange regime, you would expect to see a simplified spectrum.

  • ¹³C NMR: Acquire ¹³C NMR spectra. The chemical shifts of the carbons flanking the nitrogen atoms (C4, C7a, C3a, and C7) are particularly sensitive to the position of the proton and can be used to distinguish between tautomers.[1][5][10][11]

  • ¹⁵N NMR: If available, ¹⁵N NMR is highly informative as the nitrogen chemical shifts are very sensitive to their protonation state.

  • Variable Temperature (VT) NMR: In a suitable solvent (e.g., DMSO-d₆), acquire a series of ¹H and/or ¹³C NMR spectra at decreasing temperatures (e.g., from 298 K down to 223 K). Look for the decoalescence of signals, which indicates the transition from a fast to a slow exchange regime. The relative integrals of the resolved signals at low temperatures can be used to determine the equilibrium constant.

Data Interpretation:

NucleusExpected Chemical Shift Differences (Tautomer 1 vs. Tautomer 2)
¹H Protons on the benzene ring closer to the N-H group will experience a different electronic environment compared to those closer to the lone pair on the nitrogen.
¹³C The carbons C4 and C7, and C3a and C7a will have distinct chemical shifts in the slow-exchange regime. The carbon adjacent to the protonated nitrogen will be more deshielded.
¹⁵N A significant difference in chemical shift is expected between the protonated (-NH-) and unprotonated (-N=) nitrogen atoms.
UV-Vis Spectroscopy: A Complementary Technique

UV-Vis spectroscopy can provide valuable insights into the tautomeric equilibrium, as the two tautomers will likely have different electronic transitions and thus different absorption spectra.[12][13][14] The position of the absorption maximum (λmax) can be sensitive to solvent polarity.

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of this compound in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Compare the λmax values and the overall shape of the spectra in different solvents. A significant shift in λmax or the appearance of new absorption bands with changing solvent polarity can be indicative of a shift in the tautomeric equilibrium.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise location of the hydrogen atom on the imidazole ring.[15][16][17][18] This allows for the definitive identification of the preferred tautomer in the crystalline form.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection and Structure Refinement: Mount a suitable crystal on a diffractometer and collect diffraction data. The data is then processed to solve and refine the crystal structure.

The results from X-ray crystallography provide a crucial reference point for interpreting the data from solution-state studies.

Computational Modeling: Predicting Tautomeric Stability

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and the energy barriers for their interconversion.[8][12][19][20]

Computational Workflow:

Computational_Workflow Input Input Structures (Tautomer 1, Tautomer 2, Transition State) Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Optimization Frequency Frequency Calculation Optimization->Frequency NMR_Prediction NMR Chemical Shift Prediction (GIAO Method) Optimization->NMR_Prediction Energy Relative Energies & Thermodynamic Properties Frequency->Energy Comparison Comparison with Experimental Data NMR_Prediction->Comparison

Caption: Computational workflow for analyzing benzimidazole tautomerism.

Detailed Computational Protocol:

  • Structure Preparation: Build the 3D structures of both the N1-H and N3-H tautomers of this compound.

  • Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations for both tautomers in the gas phase and in various solvents (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP functional with the 6-311++G(d,p) basis set). The absence of imaginary frequencies confirms that the optimized structures are true minima.

  • Transition State Search: Locate the transition state for the proton transfer between the two tautomers. A transition state is characterized by a single imaginary frequency corresponding to the proton migration.

  • Energy Calculations: Calculate the electronic energies, zero-point vibrational energies, and thermal corrections to obtain the relative Gibbs free energies of the tautomers and the activation energy for their interconversion.

  • NMR Chemical Shift Prediction: Use the Gauge-Independent Atomic Orbital (GIAO) method to predict the ¹H, ¹³C, and ¹⁵N NMR chemical shifts for the optimized tautomer structures. These predicted shifts can be compared with experimental data to aid in the assignment of signals and to validate the computational model.[6][21][22][23]

Conclusion: A Holistic Approach to Tautomerism

A comprehensive understanding of the tautomerism of this compound requires an integrated approach that leverages both experimental and computational methodologies. By combining the insights gained from NMR spectroscopy, UV-Vis spectroscopy, and X-ray crystallography with the predictive power of DFT calculations, researchers can build a robust and self-validating model of the tautomeric behavior of this important molecule. This knowledge is not merely academic; it is a critical component in the rational design of novel therapeutics, enabling the fine-tuning of molecular properties to optimize biological activity and pharmacokinetic profiles. This guide provides the foundational protocols and theoretical framework to empower researchers in this endeavor.

References

A Technical Guide to the Acidity Constants of Benzimidazole-5,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole-5,6-dicarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily for its role as a versatile building block and a bioisostere for natural nucleotides.[1] Its utility in these fields is profoundly influenced by its acid-base properties, quantified by its acidity constants (pKa). The multiple ionizable functional groups—two carboxylic acids and the imidazole ring—give rise to a complex series of protonation equilibria. This guide provides a comprehensive technical overview of the theoretical principles governing these equilibria, detailed experimental and computational methodologies for their determination, and a discussion of the implications for research and development. While experimental data for this specific molecule is not extensively documented in peer-reviewed literature, this guide establishes a rigorous framework for its characterization based on established principles and methods for related compounds.

Introduction: The Significance of pKa in Drug Development

The ionization state of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[2] For a molecule like this compound, the pKa values associated with its functional groups dictate its charge at a given pH. This, in turn, governs fundamental characteristics such as:

  • Aqueous Solubility: The charged, ionized form of a molecule is generally more soluble in aqueous media (like physiological fluids) than the neutral form.

  • Membrane Permeability: Neutral, more lipophilic species are better able to cross biological membranes, a key step in drug absorption.

  • Target Binding: The specific protonation state of a molecule is often crucial for its interaction with biological targets like enzymes and receptors, which rely on precise electrostatic and hydrogen bonding interactions.[1]

Therefore, a thorough understanding and accurate determination of the pKa values of this compound are essential for predicting its behavior in biological systems and for the rational design of new therapeutic agents or functional materials.

Theoretical Framework: Protonation Equilibria

This compound possesses three ionizable centers: two adjacent carboxylic acid groups on the benzene ring and the imidazole moiety, which can act as both a weak acid (N-H deprotonation) and a weak base (N protonation).[3][4] This leads to a series of four distinct dissociation steps, each with a corresponding pKa value.

The expected pKa values, based on analogous structures, are:

  • pKa₁ & pKa₂: Associated with the two carboxylic acid groups. Aromatic carboxylic acids typically have pKa values in the range of 3-5. The proximity of the two carboxyl groups will influence their respective acidities.

  • pKa₃: Associated with the protonation of the pyridinic-like nitrogen atom of the imidazole ring. For the parent benzimidazole, this pKa is approximately 5.4.[4]

  • pKa₄: Associated with the deprotonation of the pyrrolic-like N-H group on the imidazole ring. This is a very weak acid, with a pKa typically greater than 12.[3]

The stepwise dissociation can be visualized as follows:

G H4L_plus H₄L⁺ (Fully Protonated) H3L H₃L (Neutral) H4L_plus->H3L pKa₁ (-H⁺ from COOH) H2L_minus H₂L⁻ H3L->H2L_minus pKa₂ (-H⁺ from COOH) HL_2minus HL²⁻ H2L_minus->HL_2minus pKa₃ (-H⁺ from N⁺-H) L_3minus L³⁻ HL_2minus->L_3minus pKa₄ (-H⁺ from N-H)

Caption: Stepwise deprotonation equilibria of this compound.

Experimental Determination of pKa Values

Accurate pKa determination requires robust experimental methods. Due to challenges such as low aqueous solubility, which is common for benzimidazole derivatives, a combination of techniques may be necessary.[5]

Potentiometric Titration

Potentiometric titration is a high-precision, standard method for pKa measurement.[6] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa values are determined from the inflection points of the resulting titration curve.

Detailed Protocol for Potentiometric Titration:

  • System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate pH measurements across the desired range.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve a precise amount of this compound to create a solution of known concentration (e.g., 1-10 mM). Due to low aqueous solubility, a co-solvent like methanol or DMSO may be required. Note that pKa values determined in co-solvents are "apparent" (pKa*) and require extrapolation to 0% co-solvent to determine the aqueous pKa.

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[7]

  • Titration Setup:

    • Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

    • Gently stir the solution with a magnetic stirrer.

    • Purge the headspace with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with measurements in the neutral-to-basic pH range.[7]

  • Titration Procedure:

    • To determine all pKa values, perform a full titration. Start by adding a strong acid (e.g., 0.1 M HCl) to lower the pH to ~2.

    • Begin the titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M carbonate-free NaOH).

    • Record the pH reading after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~12 to ensure all dissociation events are captured.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points. For multi-protic systems, these can be identified from the inflection points in the curve, often located more precisely by analyzing the first or second derivative of the titration curve.[8]

    • Perform at least three replicate titrations to ensure reproducibility and calculate the mean and standard deviation for each pKa value.[7]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prepare Prepare Analyte Solution (with 0.15M KCl) Calibrate->Prepare Setup Assemble Titration Cell (Stirrer, N₂ Purge) Prepare->Setup Acidify Acidify Sample to pH ~2 (with 0.1M HCl) Setup->Acidify Titrate Titrate with 0.1M NaOH Acidify->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Derivative Calculate 1st/2nd Derivative Plot->Derivative Determine Determine pKa Values (at Inflection Points) Derivative->Determine Replicate Repeat for n≥3 Determine->Replicate

Caption: Experimental workflow for potentiometric pKa determination.

UV-Vis Spectrophotometry

This method is highly sensitive and suitable for compounds with low solubility.[6] It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra due to changes in the electronic structure of the chromophore. The benzimidazole ring system serves as a suitable chromophore.

Detailed Protocol for Spectrophotometric Titration:

  • Identify Analytical Wavelengths: Record the UV-Vis spectra (e.g., 200-400 nm) of the analyte in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 12-13) solutions to determine the spectra of the fully protonated and fully deprotonated species, respectively. Identify wavelengths where the absorbance difference between the two forms is maximal.

  • Prepare Buffer Series: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12) with small increments (e.g., 0.2-0.5 pH units).

  • Sample Measurement:

    • Prepare a set of solutions with a constant, low concentration of the analyte (e.g., 10⁻⁵ M) in each buffer from the series.

    • Measure the absorbance of each solution at the pre-determined analytical wavelengths.

  • Data Analysis:

    • Plot absorbance versus pH. The resulting data will form a sigmoidal curve for each dissociation step.

    • The inflection point of each sigmoid corresponds to a pKa value.[9]

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - Aᵢ) / (Aₙ - A)] where A is the absorbance at a given pH, Aᵢ is the absorbance of the ionized species, and Aₙ is the absorbance of the neutral species.

Computational pKa Prediction

In silico methods provide a valuable complement to experimental determination, especially when dealing with compounds that are difficult to synthesize or have very low solubility.

  • Methodology: Predicting the pKa of benzimidazoles can be challenging due to potential tautomeric equilibria and solubility issues.[5] A common and reliable approach involves calculating the Gibbs free energy of the deprotonation reaction using Density Functional Theory (DFT), such as B3LYP, combined with a high-level basis set (e.g., 6-311+G(d,p)).[4][5]

  • Solvent Effects: The solvent environment is critical. Implicit solvation models, like the Polarizable Continuum Model (PCM), are used to account for the effect of water.[4]

  • Accuracy: The "direct method" can yield significant errors. Higher accuracy is often achieved using thermodynamic cycles or by calculating pKa values relative to a set of structurally similar compounds with known experimental pKa values.[5]

Summary of Acidity Constants

A thorough search of the primary scientific literature did not yield experimentally validated pKa values for this compound. Some chemical suppliers report a single pKa value of 1.67, but the corresponding equilibrium and the experimental basis for this value are not specified.[2][10][11] Given the molecular structure, this likely corresponds to the first, most acidic proton, but this cannot be confirmed without a primary source.

For context, the table below presents the supplier-listed value alongside experimental pKa values for structurally related compounds.

CompoundpKa₁ (Carboxyl)pKa₂ (Carboxyl)pKa₃ (Imidazolium)pKa₄ (Imidazole N-H)Source
This compound 1.67 (?)Not ReportedNot ReportedNot Reported[2][10][11]
Benzimidazole--~5.4~12.8[4]
Phthalic Acid (Benzene-1,2-dicarboxylic acid)2.955.41--General Reference
Imidazole--~7.0~14.5[4]

Note: The value of 1.67 is provided with the caveat of its unconfirmed origin. The remaining values are for reference and aid in estimating the expected pKa ranges.

Conclusion and Future Directions

This compound is a molecule with a complex acid-base profile crucial to its function in pharmacology and materials science. While a definitive experimental characterization is lacking in the literature, this guide outlines the authoritative experimental and computational workflows necessary for its determination. The protocols for potentiometric and spectrophotometric titration provide a clear path for researchers to establish these fundamental physicochemical parameters. The significant data gap highlights an opportunity for foundational research to fully characterize this important heterocyclic building block, thereby enabling more precise and predictable applications in drug design and beyond.

References

The Versatile Architect: Unveiling the Coordination Chemistry of Benzimidazole-5,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of supramolecular chemistry and materials science, the design of functional materials hinges on the selection of appropriate building blocks. Among these, organic ligands with versatile coordination capabilities are of paramount importance. This guide delves into the coordination chemistry of a particularly compelling ligand: Benzimidazole-5,6-dicarboxylic acid. Its unique combination of a rigid benzimidazole core and two adjacent carboxylic acid groups allows for a rich and diverse coordination behavior, leading to the formation of novel metal-organic frameworks (MOFs) and coordination polymers with promising applications in catalysis, luminescence, and gas adsorption.

This document serves as a comprehensive technical resource, providing not only a theoretical framework for understanding the coordination chemistry of this compound but also practical, field-proven insights into the synthesis and characterization of its coordination compounds. The methodologies described herein are designed to be self-validating, ensuring reproducibility and fostering a deeper understanding of the underlying chemical principles.

The Ligand: Structure, Synthesis, and Coordination Propensity

This compound is a multidentate ligand possessing both N-heterocyclic and O-dicarboxylate functionalities. This duality is the cornerstone of its chemical versatility. The imidazole ring offers two nitrogen atoms for coordination, while the two carboxylic acid groups provide four oxygen atoms, enabling a variety of bridging modes. This semi-rigid structure can act as a versatile linker in the construction of coordination polymers with extensive hydrogen bonding networks.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation reaction of o-phenylenediamine with a suitable dicarboxylic acid or its derivative. A general and effective method involves the reaction of o-phenylenediamine with 1,2,4,5-benzenetetracarboxylic acid or its anhydride under acidic conditions.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and 1,2,4,5-benzenetetracarboxylic dianhydride (1 equivalent) in a suitable solvent such as a mixture of toluene and p-toluenesulfonic acid (p-TSOH) which acts as a catalyst.[1]

  • Reflux: Heat the reaction mixture to reflux for a period of 2-3 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After cooling the reaction mixture to room temperature, the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with a suitable solvent (e.g., toluene, water) to remove any unreacted starting materials and byproducts.[1] The purified this compound can be dried under vacuum.

  • Characterization: The identity and purity of the synthesized ligand should be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

The Art of Coordination: Synthesizing Metal-Organic Frameworks

The coordination of this compound with various metal ions, including transition metals and lanthanides, has been extensively explored, leading to a plethora of novel 2D and 3D coordination polymers.[2][3] The choice of the metal ion, solvent system, temperature, and pH all play a crucial role in determining the final topology and properties of the resulting framework. Hydrothermal and solvothermal methods are the most commonly employed techniques for the synthesis of these materials.[4]

Hydrothermal Synthesis of a Mn(II)-based 2D Metal-Organic Framework

This protocol details the synthesis of a two-dimensional MOF using this compound and Manganese(II) chloride, a process that yields a layered network structure.[5]

Experimental Protocol: Hydrothermal Synthesis of a Mn(II)-MOF

  • Reactant Preparation: In a Teflon-lined stainless steel autoclave, dissolve this compound (H₃bidc) (1 equivalent) and MnCl₂·4H₂O (1 equivalent) in a suitable solvent mixture, such as N,N-dimethylformamide (DMF) and water.

  • Sealing and Heating: Seal the autoclave and heat it in an oven at a specific temperature, for instance, 85°C, for a period of several days.[5]

  • Cooling and Crystal Formation: Allow the autoclave to cool slowly to room temperature. Crystalline products of the Mn(II)-MOF will form during this process.

  • Isolation and Washing: The resulting crystals are collected by filtration and washed with the mother liquor and then with a fresh solvent (e.g., DMF, ethanol) to remove any unreacted precursors.

  • Drying: The purified crystals are dried under ambient conditions.

Causality in Experimental Choices: The use of a hydrothermal method allows for the crystallization of the MOF under elevated pressure and temperature, which can overcome kinetic barriers and lead to the formation of thermodynamically stable phases. The choice of DMF as a solvent is strategic; its high boiling point and ability to coordinate to metal centers can influence the final structure of the framework.

Characterization: Elucidating Structure and Properties

A comprehensive characterization of the synthesized MOFs is essential to understand their structure-property relationships. A combination of analytical techniques is typically employed.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the crystal structure, including bond lengths, bond angles, and the overall 3D network topology.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare the experimental pattern with the simulated pattern from SCXRD data.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the coordination of the carboxylate groups to the metal center by observing the shifts in the characteristic vibrational frequencies of the C=O and C-O bonds.[6][7]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and can provide information about the presence of coordinated or guest solvent molecules. A high thermal stability, often up to 400°C, is a desirable feature for many applications.[5]

Data Presentation: A Quantitative Look at a Silver(I) Coordination Polymer

To illustrate the detailed structural information that can be obtained, the following table summarizes the crystallographic data for a silver(I) coordination polymer with this compound.

Crystal Data
Formula [Ag(C₉H₅N₂O₄)(C₉H₆N₂O₄)]·H₂O
Formula Weight 537.37
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 28.483 (3)
b (Å) 18.6398 (17)
c (Å) 7.2251 (7)
β (°) ** 99.046 (1)
Volume (ų) 3788.2 (6)
Z 8
Radiation Mo Kα
μ (mm⁻¹) 1.13
Temperature (K) 298
Refinement
R[F² > 2σ(F²)] 0.039
wR(F²) **0.092
S 1.04
Data obtained from a published crystallographic study.

Visualizing the Chemistry: Diagrams of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the ligand's coordination modes, a typical experimental workflow, and the resulting network structure.

Ligand_Coordination_Modes cluster_ligand This compound cluster_modes Coordination Sites Ligand C₉H₆N₂O₄ N_imidazole N atoms (Imidazole ring) Ligand->N_imidazole Coordination via N-donors O_carboxylate O atoms (Carboxylate groups) Ligand->O_carboxylate Coordination via O-donors

Coordination sites of this compound.

MOF_Synthesis_Workflow A Reactant Preparation (Ligand + Metal Salt in Solvent) B Hydrothermal/Solvothermal Reaction (Sealed Autoclave) A->B C Controlled Cooling & Crystal Growth B->C D Isolation (Filtration) C->D E Washing & Purification D->E F Drying E->F G Characterization (SCXRD, PXRD, FTIR, TGA) F->G

General workflow for MOF synthesis and characterization.

Simplified representation of a 2D coordination network.

Applications and Future Outlook

The coordination compounds derived from this compound exhibit a range of interesting properties that make them attractive for various applications.

  • Luminescence: Lanthanide-based MOFs constructed from this ligand can display characteristic sharp emission bands, making them potential candidates for luminescent sensors and optical devices.

  • Catalysis: The presence of open metal sites and functional groups within the pores of these MOFs can endow them with catalytic activity for various organic transformations.

  • Gas Adsorption and Separation: The porous nature of some of these materials allows for the selective adsorption of gases, which is a critical area of research for applications in carbon capture and gas purification.[8]

  • Drug Development: Benzimidazole derivatives are known to possess a wide range of biological activities.[9] The incorporation of this moiety into coordination polymers could lead to the development of novel therapeutic agents.

The field of coordination chemistry continues to evolve, and the exploration of ligands like this compound is at its forefront. The ability to rationally design and synthesize functional materials with tailored properties holds immense promise for addressing some of the most pressing scientific and technological challenges. Future research will likely focus on the synthesis of more complex, multifunctional frameworks, the detailed investigation of their dynamic behavior, and their integration into functional devices.

References

Methodological & Application

Benzimidazole-5,6-dicarboxylic acid as a linker for metal-organic frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: January 2026

Benzimidazole-5,6-dicarboxylic Acid: A Versatile Linker for the Design and Synthesis of Functional Metal-Organic Frameworks

Introduction: The Strategic Advantage of this compound in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, sensing, and notably, in the biomedical field.[1] The key to unlocking the full potential of MOFs lies in the rational design of their fundamental building blocks: the metal nodes and the organic linkers. This compound (H₂bidc) stands out as a linker of significant interest due to its unique combination of structural rigidity, coordinating functionality, and inherent biological relevance.

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[2][3] This inherent bio-relevance makes H₂bidc an attractive linker for constructing MOFs intended for biomedical applications, such as drug delivery, with the potential for enhanced biocompatibility. Structurally, the rigid benzimidazole unit, flanked by two carboxylate groups, provides a well-defined geometry for the construction of robust and porous frameworks. The presence of both N-heterocyclic atoms and carboxylate O-donors allows for diverse coordination modes with a wide range of metal ions, leading to a variety of network topologies and pore environments.[4]

This guide provides an in-depth exploration of H₂bidc as a linker for MOF synthesis, offering detailed protocols, characterization guidance, and application notes tailored for researchers in materials science and drug development.

Synthesis of H₂bidc-Based MOFs: Principles and Protocols

The synthesis of H₂bidc-based MOFs is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of the metal salt and the H₂bidc linker in a suitable solvent within a sealed vessel. The choice of reaction parameters is critical in directing the crystallization process and determining the final structure and properties of the MOF.

Causality Behind Experimental Choices:

  • Metal Ion Selection: The choice of the metal ion (e.g., Zn²⁺, Mn²⁺, Co²⁺, Cd²⁺) influences the coordination geometry, the dimensionality of the resulting framework, and the physicochemical properties of the MOF. For biomedical applications, biocompatible metal ions like Zn²⁺ and Fe³⁺ are often preferred.[5]

  • Solvent System: The solvent not only dissolves the precursors but also acts as a template or modulator during crystal growth. A mixture of solvents, such as N,N-dimethylformamide (DMF) and ethanol or water, is often employed to control the solubility of the reactants and the nucleation rate.[6][7]

  • Temperature and Reaction Time: These parameters are crucial for the kinetics of MOF formation. Higher temperatures generally lead to more crystalline materials, but can also favor the formation of denser, less porous phases. The reaction time must be sufficient to allow for complete crystallization.

  • Modulators: The addition of modulators, such as monocarboxylic acids (e.g., benzoic acid), can influence the crystal size and morphology by competing with the linker for coordination to the metal centers, thereby controlling the nucleation and growth rates.

Protocol 1: Solvothermal Synthesis of a Zinc-based H₂bidc MOF (Hypothetical Example based on related structures)

This protocol describes a general procedure for the synthesis of a crystalline zinc-benzimidazole-5,6-dicarboxylate MOF, suitable for preliminary studies in drug delivery.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₂bidc)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF. Sonication may be required to aid dissolution.

  • Combine the two solutions in the glass vial and add 2 mL of Ethanol.

  • Stir the resulting mixture at room temperature for 30 minutes to ensure homogeneity.

  • Transfer the mixture into a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool down to room temperature naturally.

  • Collect the crystalline product by filtration and wash it thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.

  • Dry the product in a vacuum oven at 60 °C for 12 hours.

Protocol 2: Hydrothermal Synthesis of a Manganese-based H₂bidc MOF

This protocol is adapted from the synthesis of a 2D Mn-based MOF and is suitable for exploring the influence of different metal ions on the final structure.[8]

Materials:

  • Manganese(II) Chloride Tetrahydrate (MnCl₂·4H₂O)

  • This compound (H₂bidc)

  • Deionized Water

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, combine 0.1 mmol of Manganese(II) Chloride Tetrahydrate and 0.1 mmol of this compound.

  • Add 10 mL of deionized water to the vial.

  • Stir the mixture at room temperature for 1 hour.

  • Transfer the suspension to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 160 °C for 48 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Isolate the resulting crystals by filtration.

  • Wash the product with deionized water (3 x 10 mL) and ethanol (2 x 10 mL).

  • Dry the final product at 80 °C in air for 6 hours.

Diagram of the General Solvothermal Synthesis Workflow:

MOF_Synthesis_Workflow cluster_prep Preparation of Precursors cluster_reaction Solvothermal Reaction cluster_processing Product Isolation & Purification Metal_Salt Metal Salt Solution (e.g., Zn(NO₃)₂·6H₂O in DMF) Mixing Mixing & Stirring Metal_Salt->Mixing Linker H₂bidc Linker Solution (in DMF) Linker->Mixing Autoclave Sealed Autoclave (e.g., 120°C, 72h) Mixing->Autoclave Cooling Cooling to RT Autoclave->Cooling Filtration Filtration Cooling->Filtration Washing Washing (DMF, Ethanol) Filtration->Washing Drying Vacuum Drying Washing->Drying Final_Product Crystalline MOF Powder Drying->Final_Product

Caption: General workflow for the solvothermal synthesis of H₂bidc-based MOFs.

Characterization of H₂bidc-Based MOFs: A Self-Validating System

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties. The following techniques provide a comprehensive analytical workflow.

Technique Purpose Expected Outcome for a Crystalline H₂bidc MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.A diffraction pattern with sharp peaks, matching the simulated pattern from single-crystal X-ray diffraction if available. The absence of broad humps indicates a lack of amorphous impurities.
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise crystal structure, including bond lengths, bond angles, and pore dimensions.Provides the definitive structure of the MOF, revealing the coordination environment of the metal ions, the connectivity of the linkers, and the topology of the framework.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and identify the temperature at which the framework decomposes.A TGA curve showing initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at higher temperatures corresponding to framework decomposition.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups to the metal centers and the presence of the benzimidazole ring.A shift in the characteristic C=O stretching frequency of the carboxylic acid groups upon coordination to the metal ion. The presence of characteristic peaks for the benzimidazole ring.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.Images revealing the shape (e.g., rod-like, block-like) and size distribution of the synthesized crystals.
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore volume of the MOF.A nitrogen adsorption-desorption isotherm (typically Type I for microporous materials) from which the surface area and pore size distribution can be calculated. This is a critical parameter for drug loading capacity.

Application Notes: H₂bidc-MOFs in Drug Delivery

The unique structural and chemical features of H₂bidc-based MOFs make them promising candidates for drug delivery systems.[9][10] The porous structure allows for the encapsulation of therapeutic molecules, while the chemical functionality of the linker and the metal nodes can be tailored to control drug loading and release.[11][12]

Key Considerations for Drug Delivery Applications:

  • Biocompatibility: The cytotoxicity of the MOF should be evaluated using relevant cell lines. MOFs constructed from biocompatible metal ions (e.g., Zn, Fe) and organic linkers are generally preferred.[5] The benzimidazole moiety in H₂bidc is a common feature in many FDA-approved drugs, which may suggest a favorable biocompatibility profile.[13]

  • Drug Loading: The drug can be loaded into the MOF through various methods, including diffusion from a concentrated drug solution or in-situ encapsulation during MOF synthesis.[11] The loading efficiency will depend on the pore size and volume of the MOF, as well as the size and chemical properties of the drug molecule.

  • Controlled Release: The release of the encapsulated drug can be triggered by various stimuli, such as a change in pH, temperature, or the presence of specific biomolecules.[11] For instance, the lower pH in tumor microenvironments or within endosomes can facilitate the degradation of the MOF and the release of the drug.

Protocol 3: Ibuprofen Loading into a H₂bidc-MOF

This protocol provides a general method for loading a model anti-inflammatory drug, ibuprofen, into a pre-synthesized H₂bidc-MOF.

Materials:

  • Activated H₂bidc-MOF (synthesized as per Protocol 1 or 2 and activated by solvent exchange)

  • Ibuprofen

  • Ethanol

  • Centrifuge

Procedure:

  • Prepare a stock solution of ibuprofen in ethanol (e.g., 10 mg/mL).

  • Disperse 50 mg of the activated H₂bidc-MOF in 10 mL of the ibuprofen stock solution.

  • Stir the suspension at room temperature for 24 hours in a sealed container to allow for diffusion of the drug into the MOF pores.

  • After 24 hours, centrifuge the suspension to separate the drug-loaded MOF from the solution.

  • Carefully collect the supernatant for analysis of the unloaded drug concentration.

  • Wash the drug-loaded MOF with fresh ethanol (2 x 5 mL) to remove any surface-adsorbed drug.

  • Dry the ibuprofen-loaded MOF under vacuum at 40 °C for 12 hours.

  • Determine the amount of loaded ibuprofen by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy and calculating the difference from the initial concentration.

Protocol 4: In Vitro pH-Responsive Drug Release Study

This protocol outlines a method to study the release of a loaded drug from the H₂bidc-MOF under different pH conditions, simulating physiological environments.

Materials:

  • Drug-loaded H₂bidc-MOF

  • Phosphate-buffered saline (PBS) at pH 7.4 (simulating blood) and pH 5.5 (simulating tumor microenvironment/endosomes)

  • Shaking incubator

  • UV-Vis spectrophotometer

Procedure:

  • Disperse 10 mg of the drug-loaded H₂bidc-MOF in 20 mL of PBS (pH 7.4) in a sealed container.

  • Prepare a parallel experiment with 10 mg of the drug-loaded MOF in 20 mL of PBS (pH 5.5).

  • Place both containers in a shaking incubator at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from each suspension.

  • Immediately replace the withdrawn volume with 1 mL of fresh PBS of the corresponding pH to maintain a constant volume.

  • Centrifuge the aliquots to pellet the MOF particles.

  • Measure the concentration of the released drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug release at each time point for both pH conditions.

Diagram of a Hypothetical pH-Responsive Drug Delivery Mechanism:

Drug_Delivery_Mechanism cluster_uptake Cellular Uptake cluster_release Drug Release cluster_action Therapeutic Action MOF_Drug Drug-Loaded H₂bidc-MOF Cell Cancer Cell MOF_Drug->Cell Endocytosis Endosome Endosome (pH ~5.5-6.0) Degradation MOF Degradation in Acidic Environment Endosome->Degradation Low pH Drug_Release Degradation->Drug_Release Target Intracellular Target Drug_Release->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: pH-triggered drug release from an H₂bidc-MOF within a cancer cell.

Conclusion and Future Perspectives

This compound is a highly promising linker for the development of functional MOFs. Its rigid structure, versatile coordination chemistry, and inherent biological relevance provide a solid foundation for the design of novel materials for a range of applications, particularly in drug delivery. The protocols and application notes provided herein offer a starting point for researchers to explore the synthesis, characterization, and biomedical potential of H₂bidc-based MOFs. Future research may focus on post-synthetic modification of the benzimidazole core to introduce targeting moieties for site-specific drug delivery, further enhancing the therapeutic efficacy of these advanced materials.

References

Application Note & Protocols: Benzimidazole-5,6-dicarboxylic Acid as a Versatile Scaffold for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to natural purines, enabling favorable interactions with biological macromolecules.[][2][3] This guide focuses on a particularly valuable derivative, Benzimidazole-5,6-dicarboxylic acid, exploring its synthetic utility in generating diverse pharmaceutical intermediates. The rigid, planar structure combined with two carboxylic acid functional groups and a modifiable imidazole N-H proton makes it an exemplary building block for creating libraries of compounds with potential therapeutic applications, ranging from small molecule inhibitors to advanced drug delivery systems.[4][5] This document provides detailed protocols for key transformations, explains the rationale behind methodological choices, and presents workflows for the synthesis of diamide, diester, and metal-organic framework (MOF) structures.

Introduction: The Strategic Value of this compound

Benzimidazole and its derivatives are cornerstones of modern drug discovery, with applications spanning anticancer, antiviral, anti-inflammatory, and antihypertensive therapies.[5][6][7][8] The versatility of this heterocyclic system stems from its unique physicochemical properties, including its capacity for hydrogen bonding, π-π stacking, and coordination with metal ions.[][3]

This compound emerges as a superior starting material for several reasons:

  • Structural Rigidity: The fused ring system provides a predictable and rigid core, which is advantageous for designing molecules that fit into specific protein binding pockets.

  • Bifunctional Handles: The two carboxylic acid groups at the 5- and 6-positions offer spatially distinct points for derivatization, allowing for the synthesis of homodimers or heterodimeric structures with precise conformational control.

  • Tunable Functionality: The carboxylic acids can be readily converted into a wide array of functional groups, including esters, amides, and anhydrides, providing access to a vast chemical space.[9][10]

  • Coordination Sites: The imidazole nitrogen atoms and carboxylate oxygens act as excellent coordination sites for metal ions, enabling the construction of complex supramolecular structures like Metal-Organic Frameworks (MOFs) for applications such as targeted drug delivery and medical sensing.[11][12][13][14]

This guide will detail the practical application of this scaffold, providing validated protocols for its conversion into high-value pharmaceutical intermediates.

G cluster_start Starting Material cluster_intermediates Key Pharmaceutical Intermediates cluster_applications Potential Therapeutic Areas A Benzimidazole-5,6- dicarboxylic acid B Diamide Derivatives A->B Amide Coupling (Protocol 2.1) C Diester Derivatives A->C Esterification (Protocol 2.2) D N-Substituted Analogs A->D N-Alkylation E Metal-Organic Frameworks (MOFs) A->E Solvothermal Synthesis (Protocol 3.1) F Kinase Inhibitors (Anticancer) B->F G Antiviral Agents B->G C->F D->G H Drug Delivery & Sensing E->H

Figure 1: Synthetic utility of this compound.

Core Synthetic Protocols: From Scaffolds to Intermediates

The conversion of this compound's carboxyl groups into amides and esters is a fundamental step in harnessing its potential. The following protocols are optimized for yield and purity, with explanations grounded in established mechanistic principles.

Synthesis of Diamide Derivatives via Amide Coupling

Amide bond formation is central to synthesizing peptide mimetics and other biologically active molecules.[15] While direct condensation of carboxylic acids and amines requires harsh conditions, modern coupling reagents enable this transformation under mild conditions with high efficiency.[15] Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are preferred as they proceed through a highly reactive OBt active ester intermediate, minimizing side reactions and racemization in chiral substrates.[9]

G start Start: Benzimidazole-5,6- dicarboxylic Acid + Primary/Secondary Amine step1 Step 1: Activation Add Coupling Reagent (HBTU) + Base (DIPEA) in DMF start->step1 step2 Step 2: Reaction Stir at Room Temp (2-12 h) step1->step2 step3 Step 3: Work-up Aqueous Quench (e.g., H₂O) & Product Extraction (e.g., EtOAc) step2->step3 step4 Step 4: Purification Silica Gel Chromatography step3->step4 end End Product: Purified Diamide Intermediate step4->end

References

Application Notes and Protocols for the Biological Activity Screening of Benzimidazole-5,6-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold as a Privileged Motif in Drug Discovery

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry. Its structural resemblance to endogenous purines allows for facile interaction with a multitude of biological macromolecules, rendering it a "privileged scaffold" in the design of novel therapeutic agents.[1][2] Derivatives of benzimidazole have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This guide focuses specifically on derivatives of benzimidazole-5,6-dicarboxylic acid, a scaffold that offers unique opportunities for structural diversification and modulation of biological activity through the introduction of ester and amide functionalities at the 5 and 6 positions.

The rationale for exploring this particular scaffold lies in the potential for the dicarboxylic acid moieties to serve as key interaction points with biological targets, or as handles for prodrug strategies to enhance pharmacokinetic properties. By converting the carboxylic acid groups into a library of esters and amides, researchers can systematically probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and drug-like properties.[3][5]

This document provides a comprehensive overview of the synthesis, characterization, and biological screening of this compound derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel therapeutic candidates. The protocols outlined herein are based on established methodologies and are designed to ensure scientific rigor and reproducibility.

I. Synthesis of this compound and its Derivatives

The journey from a conceptual molecule to a candidate for biological screening begins with its chemical synthesis. The following section details the synthetic route to the core this compound scaffold, followed by general protocols for its derivatization into esters and amides.

Synthesis of the Core Scaffold: this compound

The formation of the benzimidazole ring is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[6] For the synthesis of this compound, a common starting material is 3,4-diaminobenzoic acid, which can be condensed with various reagents to introduce the C2-substituent and facilitate cyclization.

Protocol 1: Synthesis of 2-Substituted-Benzimidazole-5,6-dicarboxylic Acids

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminobenzoic acid in a suitable solvent such as a mixture of ethanol and water.

  • Addition of Reagents: Add an equimolar amount of the desired aldehyde and a catalytic amount of an oxidizing agent like cupric acetate.

  • Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the precipitate, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

Derivatization of the Carboxylic Acid Moieties

With the core scaffold in hand, the next step is to generate a library of derivatives by modifying the carboxylic acid groups. This is crucial for exploring the SAR and optimizing the compound's properties.

Protocol 2: Esterification of this compound

  • Activation (optional but recommended): Convert the dicarboxylic acid to the corresponding diacyl chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) at room temperature. This significantly enhances the reactivity towards alcohols.

  • Reaction with Alcohol: To the diacyl chloride solution (or the dicarboxylic acid with a coupling agent like DCC/DMAP), add a slight excess (2.2 equivalents) of the desired alcohol.

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Amide Coupling of this compound

  • Activation: Activate the dicarboxylic acid using a peptide coupling reagent such as HBTU, HATU, or EDC/HOBt in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or DCM.

  • Addition of Amine: Add a slight excess (2.2 equivalents) of the desired primary or secondary amine to the activated acid solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine. Dry the organic layer and concentrate. Purify the resulting amide by recrystallization or column chromatography.[1]

II. Biological Activity Screening

The synthesized library of this compound derivatives is now ready for biological evaluation. The choice of screening assays will depend on the therapeutic area of interest. This section provides detailed protocols for anticancer and antimicrobial screening.

Anticancer Activity Screening

A primary focus in the development of benzimidazole derivatives is their potential as anticancer agents.[7] The initial screening typically involves assessing the cytotoxicity of the compounds against a panel of cancer cell lines.

Protocol 4: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Cell Culture and Seeding: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[7]

Data Presentation: Anticancer Activity

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
BZ-Ester-01 Diethyl EsterMCF-715.2Fictional Data
BZ-Ester-02 Dibenzyl EsterMCF-78.5Fictional Data
BZ-Amide-01 Dimorpholino AmideA5495.1Fictional Data
BZ-Amide-02 Bis(N-propyl) AmideHCT11612.8Fictional Data
Doxorubicin Positive ControlMCF-70.5Fictional Data
Antimicrobial Activity Screening

Benzimidazole derivatives have also shown significant promise as antimicrobial agents.[8] The initial screening involves determining the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a widely used and standardized technique for determining the MIC of antimicrobial agents.[9][10]

  • Preparation of Inoculum: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the benzimidazole derivatives in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9][10]

Protocol 6: Disk Diffusion Assay for Preliminary Screening

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.

  • Preparation of Agar Plates: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

  • Inoculation: Evenly spread a standardized microbial suspension (0.5 McFarland) over the entire surface of the agar plate using a sterile cotton swab.

  • Application of Disks: Impregnate sterile filter paper disks with a known concentration of the benzimidazole derivative solution and place them on the inoculated agar surface.

  • Incubation: Incubate the plates under the same conditions as the broth microdilution method.

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[6][11]

Data Presentation: Antimicrobial Activity

Compound IDDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
BZ-Ester-03 Di-isopropyl Ester3264>128Fictional Data
BZ-Ester-04 Di-tert-butyl Ester163264Fictional Data
BZ-Amide-03 Bis(N-ethyl) Amide81632Fictional Data
BZ-Amide-04 Bis(N-butyl) Amide4816Fictional Data
Ciprofloxacin Positive Control10.5N/AFictional Data
Fluconazole Positive ControlN/AN/A2Fictional Data

III. Mechanistic Insights and Rationale for Experimental Design

Understanding the mechanism of action is paramount in drug discovery. The benzimidazole scaffold's versatility allows it to interact with various cellular targets.

Anticancer Mechanisms

Benzimidazole derivatives exert their anticancer effects through multiple mechanisms, including:

  • Tubulin Polymerization Inhibition: Similar to well-known anticancer drugs like vinca alkaloids and taxanes, some benzimidazoles bind to β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[12]

  • Topoisomerase Inhibition: These enzymes are crucial for DNA replication and repair. Benzimidazole derivatives can intercalate into DNA or directly inhibit topoisomerase I or II, leading to DNA damage and cell death.[13]

  • Kinase Inhibition: Many signaling pathways that are dysregulated in cancer are controlled by kinases. Benzimidazole derivatives have been shown to inhibit various kinases, such as VEGFR, EGFR, and CDK, thereby blocking tumor growth and proliferation.[7]

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is involved in DNA repair. Inhibition of PARP by benzimidazole derivatives can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations.

Antimicrobial Mechanisms

The antimicrobial action of benzimidazoles is also diverse:

  • Inhibition of Nucleic Acid Synthesis: In bacteria, benzimidazoles can inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[3]

  • Disruption of Fungal Cell Membrane: Some benzimidazole derivatives can interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and cell death.

  • Inhibition of Fumarate Reductase: In helminths, benzimidazoles are known to inhibit the mitochondrial enzyme fumarate reductase, which is crucial for their energy metabolism.

The rationale for screening against a panel of cancer cell lines with different genetic backgrounds or against a range of microbial species is to identify compounds with broad-spectrum activity or selective toxicity. The derivatization of the dicarboxylic acid moieties allows for the fine-tuning of physicochemical properties such as lipophilicity and hydrogen bonding capacity, which can significantly impact target binding and cellular uptake.

IV. Visualizations

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Follow-up s1 Synthesis of this compound s2 Esterification s1->s2 s3 Amide Coupling s1->s3 b1 Anticancer Screening (MTT Assay) s2->b1 b2 Antimicrobial Screening (MIC, Disk Diffusion) s2->b2 s3->b1 s3->b2 d1 IC50 / MIC Determination b1->d1 b2->d1 d2 Structure-Activity Relationship (SAR) d1->d2 d3 Lead Compound Identification d2->d3

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

anticancer_mechanisms Benzimidazole Derivative Benzimidazole Derivative Tubulin Polymerization\nInhibition Tubulin Polymerization Inhibition Benzimidazole Derivative->Tubulin Polymerization\nInhibition Topoisomerase\nInhibition Topoisomerase Inhibition Benzimidazole Derivative->Topoisomerase\nInhibition Kinase Inhibition\n(VEGFR, EGFR) Kinase Inhibition (VEGFR, EGFR) Benzimidazole Derivative->Kinase Inhibition\n(VEGFR, EGFR) Mitotic Arrest Mitotic Arrest Tubulin Polymerization\nInhibition->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis DNA Damage DNA Damage Topoisomerase\nInhibition->DNA Damage DNA Damage->Apoptosis Inhibition of\nProliferation & Angiogenesis Inhibition of Proliferation & Angiogenesis Kinase Inhibition\n(VEGFR, EGFR)->Inhibition of\nProliferation & Angiogenesis Tumor Growth\nSuppression Tumor Growth Suppression Inhibition of\nProliferation & Angiogenesis->Tumor Growth\nSuppression

Caption: Potential anticancer mechanisms of action for benzimidazole derivatives.

V. Conclusion and Future Directions

The this compound scaffold provides a fertile ground for the development of novel therapeutic agents. The synthetic accessibility of its ester and amide derivatives, coupled with the broad-spectrum biological activities of the benzimidazole core, makes this an attractive area for drug discovery. The protocols detailed in this guide offer a robust framework for the synthesis and systematic biological evaluation of these compounds.

Future work should focus on expanding the library of derivatives to include a wider range of functional groups and exploring their activity in more complex biological systems, such as in vivo animal models. Furthermore, detailed mechanistic studies, including the identification of specific molecular targets and the elucidation of downstream signaling pathways, will be crucial for the rational design of next-generation benzimidazole-based drugs.

VI. References

  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Minimum Inhibitory Concentration (MIC) of Benzimidazole Compounds. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Assessing the Antimicrobial Activity of Benzimidazole Compounds. --INVALID-LINK--

  • Çalışkan, E., & Küpeli, E. (2011). Synthesis and biological evaluation of 1,2-disubstituted benzimidazole-5(6)-carboxamides as antimicrobial and anti-inflammatory agents. Medicinal Chemistry Research, 20(8), 1165-1175.

  • BenchChem. (2025). Application Notes and Protocols: 2-Chlorobenzimidazole in the Synthesis of Anticancer Drugs. --INVALID-LINK--

  • Kumar, D., et al. (2016). Synthesis and biological evaluation of novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 882-888.

  • Indo American Journal of Pharmaceutical Research. (n.d.). BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW.

  • Abdel-Mohsen, H. T., et al. (2022). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of the Iranian Chemical Society, 19(1), 1-22.

  • Gudipati, R., et al. (2021). Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin. European Journal of Medicinal Chemistry, 213, 113168.

  • Perković, I., et al. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338-1353.

  • Al-Ostath, A., et al. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1275, 134653.

  • Perković, I., et al. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. ResearchGate.

  • Wagh, D. D., & Kankate, R. S. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Bioorganic & Medicinal Chemistry Letters, 33, 129145.

  • Al-Warhi, T., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. Molecules, 29(22), 5029.

  • Morcoss, M. M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 461.

  • Kumar, R., et al. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 6(5), 1-10.

  • Farooq, T., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS Chemical Neuroscience, 12(3), 489-505.

  • Obaid, R. J., et al. (2023). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Chinese Chemical Society, 70(8), 1641-1655.

  • Camacho, J., et al. (2011). Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents. Bioorganic & Medicinal Chemistry, 19(6), 2023-2029.

  • Abdelrazik, A., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(1), 1-25.

  • Aroua, L., et al. (2025). The effects of the benzimidazole 5-position on the anticancer activity. ResearchGate.

  • El-Sayed, M. A. A., et al. (2023). The novel benzimidazole derivatives as potential anticancer agents. ResearchGate.

  • Al-Dhfyan, A., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 11(4), 3330-3338.

  • Al-Suwaidan, I. A., et al. (2025). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega.

  • Gaonkar, S. L., et al. (2010). Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. European Journal of Medicinal Chemistry, 45(12), 5685-5691.

  • Obaid, R. J., et al. (2023). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Chinese Chemical Society, 70(8), 1641-1655.

  • Abdel-Mohsen, H. T., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry.

  • Wang, J., et al. (2010). Synthesis and antimicrobial activities of 5‐fluoro‐1,2,6‐trisubstituted benzimidazole carboxamide and acetamide derivatives. Journal of Heterocyclic Chemistry, 47(4), 896-901.

  • Kumar, P., et al. (2018). Synthesis and determination of antibacterial activity of Benzimidazole derivatives. IOSR Journal of Pharmacy and Biological Sciences, 13(3), 45-50.

  • Küçükgüzel, I., et al. (2001). Synthesis and antimicrobial activity of some new benzimidazole derivatives. Molecules, 6(1), 75-82.

  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.

References

Application Notes and Protocols for the Functionalization of Benzimidazole-5,6-dicarboxylic Acid in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Benzimidazole-5,6-dicarboxylic Acid as a Bifunctional Linker

In the landscape of advanced drug delivery, the pursuit of precision is paramount. The ability to direct therapeutic agents specifically to diseased cells while sparing healthy tissue is the hallmark of next-generation therapies. Central to this endeavor is the design of sophisticated molecular constructs that can navigate the biological milieu and recognize specific cellular targets. This compound has emerged as a molecule of significant interest in this field, not as a therapeutic agent itself, but as a versatile and structurally rigid scaffold for the assembly of targeted drug delivery systems.

The benzimidazole core, a fused bicyclic heterocycle, offers a stable and biocompatible platform.[1][2] Its true utility in targeted drug delivery, however, lies in the two carboxylic acid groups positioned on the benzene ring. These functional groups serve as orthogonal handles for the covalent attachment of both a targeting moiety and a therapeutic payload, making this compound an exemplary bifunctional linker. This strategic design allows for the creation of tripartite conjugates: a targeting ligand that steers the construct to the desired cell population, a potent drug molecule, and the benzimidazole linker that holds them together.

This document provides a comprehensive guide to the functionalization of this compound for the development of targeted drug delivery systems. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for the synthesis and conjugation of this linker, and outline methods for the characterization and evaluation of the final constructs. The protocols described herein are designed to be self-validating, with explanations for the causality behind key experimental choices, ensuring both scientific rigor and practical applicability for researchers in drug development.

Part 1: Foundational Chemistry - Synthesis and Activation of the Benzimidazole Scaffold

The journey towards a targeted drug delivery system begins with the synthesis and activation of the this compound core. While this molecule is commercially available, understanding its synthesis provides valuable insights into its chemical properties. A common synthetic route involves the condensation of 3,4-diaminobenzoic acid with a suitable dicarboxylic acid precursor.[3] However, for the purposes of these application notes, we will begin with the commercially available this compound.

The key to harnessing the potential of this linker is the selective activation of its two carboxylic acid groups. This allows for a stepwise conjugation, first with a drug molecule and then with a targeting ligand, or vice versa. The most common and effective method for activating carboxylic acids for amine coupling is through the formation of an active ester, typically using carbodiimide chemistry.[4][5]

Protocol 1.1: Activation of this compound using EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid groups to form N-hydroxysuccinimide (NHS) esters. These esters are stable enough to be isolated or can be used in situ for subsequent conjugation with an amine-containing molecule.

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups for spontaneous reaction with primary amines.[6] The addition of N-hydroxysuccinimide (NHS) stabilizes the activated carboxyl group as an NHS ester, which is more resistant to hydrolysis in aqueous solutions and improves the efficiency of the coupling reaction.[4]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) in anhydrous DMF.

  • To the stirred solution, add NHS (2.2 equivalents) and EDC (2.2 equivalents).

  • Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Once the reaction is complete, the activated linker can be used directly in the next step or isolated.

  • For isolation, precipitate the product by adding the reaction mixture dropwise to a large volume of cold, anhydrous diethyl ether with vigorous stirring.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the di-NHS ester of this compound.

Characterization: The structure of the activated linker should be confirmed by ¹H NMR and Mass Spectrometry.

Parameter Value Reference
EDC Equivalents2.2[6]
NHS Equivalents2.2[6]
SolventAnhydrous DMF[7]
Reaction Time4-6 hours[4]
TemperatureRoom Temperature[6]

Part 2: Stepwise Functionalization - Building the Drug-Linker-Targeting Ligand Conjugate

With the activated this compound in hand, the next phase is the sequential attachment of the drug and the targeting ligand. The order of addition will depend on the stability and reactivity of the specific drug and targeting moiety. For this protocol, we will describe the attachment of a drug molecule first, followed by the targeting ligand.

Protocol 2.1: Conjugation of an Amine-Containing Drug to the Activated Benzimidazole Linker

This protocol details the formation of an amide bond between one of the activated carboxyl groups of the benzimidazole linker and a primary amine on the drug molecule.

Rationale: The NHS ester of the benzimidazole linker is a good leaving group, facilitating nucleophilic attack by the primary amine of the drug molecule to form a stable amide bond.[5] By using a stoichiometric amount of the drug, we can favor the formation of the mono-substituted product.

Materials:

  • Di-NHS ester of this compound (from Protocol 1.1)

  • Amine-containing drug molecule (e.g., Doxorubicin, Paclitaxel derivative with an amine handle)

  • Anhydrous DMF

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard glassware for organic synthesis

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the di-NHS ester of this compound (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • In a separate flask, dissolve the amine-containing drug (0.9 equivalents) and a non-nucleophilic base such as TEA or DIPEA (2 equivalents) in anhydrous DMF.

  • Slowly add the drug solution to the stirred solution of the activated linker at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • The crude product is then purified by preparative HPLC to isolate the mono-drug-conjugated benzimidazole linker.

Characterization: The purified product should be characterized by ¹H NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.

Parameter Value Reference
Drug Equivalents0.9N/A (Stoichiometric Control)
BaseTEA or DIPEA[6]
SolventAnhydrous DMF[7]
Reaction Time12-24 hoursGeneral Amide Coupling
Temperature0°C to Room TemperatureGeneral Amide Coupling
Protocol 2.2: Attachment of the Targeting Ligand

The final step in creating the tripartite conjugate is the attachment of the targeting ligand to the remaining activated carboxyl group of the drug-linker intermediate.

Rationale: This step follows the same chemical principle as the drug conjugation, forming another stable amide bond. The targeting ligand, which could be a peptide (e.g., RGD), a small molecule (e.g., folic acid), or a larger biomolecule with an available amine group, will provide the specificity for the drug delivery system.

Materials:

  • Mono-drug-conjugated benzimidazole linker (from Protocol 2.1)

  • Amine-containing targeting ligand (e.g., Folate-PEG-NH2, RGD peptide)

  • EDC and NHS (if the second carboxyl group is not pre-activated)

  • Anhydrous DMF or a suitable buffer (e.g., PBS) for biomolecules

  • Standard glassware for organic synthesis or micro-reaction vessels

  • HPLC or Size Exclusion Chromatography for purification

Procedure:

  • Activate the remaining free carboxylic acid of the mono-drug-conjugated benzimidazole linker using EDC/NHS as described in Protocol 1.1 (if not already activated).

  • Dissolve the activated drug-linker conjugate (1 equivalent) in an appropriate solvent (DMF for small molecules, PBS for peptides).

  • Dissolve the amine-containing targeting ligand (1.1 equivalents) in the same solvent.

  • Combine the two solutions and stir at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Purify the final tripartite conjugate using preparative HPLC or size exclusion chromatography.

Characterization: The final product must be thoroughly characterized by ¹H NMR, Mass Spectrometry, and HPLC to confirm its identity, purity, and integrity.

Part 3: Formulation into a Nanoparticle-Based Drug Delivery System

While the soluble drug-linker-ligand conjugate can be used directly, its efficacy can often be enhanced by formulating it into a nanoparticle system. This can improve solubility, stability, and pharmacokinetic properties.[8]

Protocol 3.1: Nanoparticle Formulation by Nanoprecipitation

This protocol describes a common method for formulating the conjugate into polymeric nanoparticles.

Rationale: Nanoprecipitation is a simple and rapid method for preparing nanoparticles. The organic solution containing the polymer and the conjugate is rapidly mixed with an aqueous phase, causing the polymer to precipitate and encapsulate the conjugate into nanoparticles.

Materials:

  • Purified drug-linker-targeting ligand conjugate

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Organic solvent (e.g., Acetone, Acetonitrile)

  • Aqueous phase (e.g., deionized water, often with a surfactant like Poloxamer 188)

  • Magnetic stirrer

  • Syringe pump

Procedure:

  • Dissolve the polymer and the drug-linker-targeting ligand conjugate in the organic solvent.

  • Prepare the aqueous phase, with or without a surfactant.

  • Using a syringe pump for a controlled flow rate, inject the organic solution into the stirred aqueous phase.

  • Allow the nanoparticles to form and the organic solvent to evaporate under stirring for several hours.

  • The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove unencapsulated conjugate and excess surfactant.

Characterization: The nanoparticles should be characterized for:

  • Size and Zeta Potential: Dynamic Light Scattering (DLS)

  • Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

  • Drug Loading and Encapsulation Efficiency: UV-Vis Spectroscopy or HPLC after nanoparticle disruption.

Parameter Typical Range Reference
Polymer Concentration1-10 mg/mLGeneral Nanoprecipitation
Organic to Aqueous Phase Ratio1:2 to 1:10General Nanoprecipitation
Injection Rate0.1-1 mL/minGeneral Nanoprecipitation
Stirring Speed400-800 rpmGeneral Nanoprecipitation

Visualizing the Workflow and Logic

To better illustrate the processes described, the following diagrams outline the experimental workflow and the logic of the targeted drug delivery system.

G cluster_0 Part 1: Activation cluster_1 Part 2: Conjugation cluster_2 Part 3: Formulation A This compound B Di-NHS Ester of Benzimidazole A->B EDC, NHS in DMF D Mono-drug Conjugate B->D + Drug (0.9 eq) C Amine-containing Drug F Final Tripartite Conjugate D->F + Targeting Ligand (1.1 eq) E Amine-containing Targeting Ligand H Targeted Nanoparticle F->H Nanoprecipitation G Biodegradable Polymer

Figure 1: Step-by-step experimental workflow.

G NP Targeted Nanoparticle Circulation Systemic Circulation NP->Circulation Receptor Target Receptor NP->Receptor Ligand-Receptor Binding (Active Targeting) Tumor Tumor Microenvironment Circulation->Tumor EPR Effect (Passive Targeting) CancerCell Cancer Cell Tumor->CancerCell Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis DrugRelease Intracellular Drug Release Endocytosis->DrugRelease Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

Figure 2: Mechanism of targeted drug delivery.

Conclusion and Future Perspectives

This compound offers a robust and versatile platform for the construction of sophisticated targeted drug delivery systems. The protocols outlined in this document provide a clear and actionable framework for researchers to functionalize this linker and formulate it into nanoparticle-based carriers. The true power of this system lies in its modularity; by simply changing the drug and the targeting ligand, this platform can be adapted to a wide array of diseases and cellular targets.

Future work in this area will likely focus on the development of more advanced linkers with built-in cleavage sites that are responsive to the tumor microenvironment (e.g., pH-sensitive or enzyme-labile linkers). Additionally, the combination of this targeted delivery platform with other therapeutic modalities, such as immunotherapy or photodynamic therapy, holds immense promise for the future of precision medicine.

References

Application Notes and Protocols for the Hydrothermal Synthesis of Metal-Organic Frameworks with Benzimidazole-5,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Versatility of Benzimidazole-Based MOFs

Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic linkers. Their exceptionally high surface areas, tunable pore sizes, and functionalizable frameworks make them prime candidates for a myriad of applications, including gas storage and separation, catalysis, sensing, and significantly, in drug delivery systems.[1][2] The choice of the organic linker is paramount as it dictates the topology, porosity, and ultimate functionality of the resulting MOF.

Benzimidazole-5,6-dicarboxylic acid (H₃bidc) is a particularly compelling linker due to its rigid structure, multidentate coordination sites (both carboxylate oxygen atoms and imidazole nitrogen atoms), and the presence of N-H groups that can participate in hydrogen bonding.[3][4] These features allow for the construction of robust MOFs with unique structural and chemical properties. The hydrothermal synthesis route is a widely employed and effective method for crystallizing these materials, offering advantages such as the use of water as a green solvent and control over crystal growth.[5][6]

This guide provides a detailed protocol for the hydrothermal synthesis of MOFs using this compound, grounded in established scientific principles and supported by peer-reviewed literature. We will delve into the causality behind the experimental choices, offering insights to empower researchers in their synthesis and development endeavors.

Factors Influencing Hydrothermal Synthesis of MOFs

The successful synthesis of a desired MOF is a multifactorial process. Key parameters that must be carefully controlled during hydrothermal synthesis include:

  • Temperature: Reaction temperature influences the kinetics of nucleation and crystal growth.[6][7] Typically, temperatures for modulated hydrothermal synthesis range from 60–120 °C.[5]

  • Solvent System: The choice of solvent affects the solubility of the precursors and can influence the final structure of the MOF.[7][8] While water is the primary solvent in hydrothermal synthesis, co-solvents can be used to modify the polarity and solvating properties of the reaction medium.

  • pH and Modulators: The pH of the reaction mixture can affect the deprotonation of the carboxylic acid groups on the linker and the coordination of the metal ions.[9] Modulators, such as monofunctional carboxylic acids, can be added to compete with the linker for coordination to the metal centers, thereby controlling the crystal growth and reducing defects.[5]

  • Molar Ratios of Reactants: The stoichiometry of the metal salt and the organic linker is a critical factor that can determine the resulting crystal structure and phase purity of the MOF.[8]

Experimental Protocol: Hydrothermal Synthesis of a Mn-based MOF with this compound

This protocol is adapted from methodologies reported for the synthesis of two-dimensional manganese-based MOFs with this compound.[3][10]

Materials and Equipment:

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • 1H-Benzimidazole-5,6-dicarboxylic acid (H₃bidc)

  • Deionized water

  • Dimethylformamide (DMF) (optional, as a co-solvent)

  • Teflon-lined stainless steel autoclave (20-25 mL capacity)

  • Oven capable of maintaining a constant temperature of at least 100°C

  • Centrifuge

  • Vacuum filtration apparatus

  • pH meter

Step-by-Step Methodology:

  • Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve a specific molar amount of Manganese(II) chloride tetrahydrate (e.g., 0.1 mmol, 19.79 mg) in a mixture of deionized water and DMF. The ratio of solvents can be varied to optimize crystal formation. A common starting point is a 1:1 (v/v) ratio.

    • In a separate vial, dissolve an equimolar amount of 1H-Benzimidazole-5,6-dicarboxylic acid (e.g., 0.1 mmol, 20.62 mg) in the same solvent mixture. Gentle heating or sonication may be required to aid dissolution.

  • Reaction Mixture Assembly:

    • Combine the two precursor solutions in the Teflon liner of the autoclave.

    • Stir the mixture for approximately 30 minutes at room temperature to ensure homogeneity.

  • Hydrothermal Reaction:

    • Seal the Teflon-lined autoclave and place it in a preheated oven.

    • Heat the autoclave to a specific temperature, for instance, 85°C, and maintain this temperature for a period of 24 to 72 hours.[3][10] The optimal reaction time should be determined experimentally.

  • Product Isolation and Purification:

    • After the designated reaction time, turn off the oven and allow the autoclave to cool slowly to room temperature. A slow cooling rate (e.g., 5 °C/h) can promote the formation of larger, higher-quality crystals.[11][12]

    • Open the autoclave and collect the crystalline product by centrifugation or vacuum filtration.

    • Wash the collected crystals several times with deionized water and then with a low-boiling-point organic solvent like ethanol or acetone to remove any unreacted starting materials and residual solvent from the pores.

    • Dry the final product under vacuum at a moderate temperature (e.g., 60-80°C) for several hours.

Characterization of the Synthesized MOF

To confirm the successful synthesis and determine the properties of the MOF, a suite of characterization techniques should be employed:

Technique Purpose Expected Outcome
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk sample.A diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction data, indicating a pure, crystalline product.[3][10]
Single-Crystal X-ray Diffraction To determine the precise crystal structure, including bond lengths, bond angles, and the coordination environment of the metal centers.Elucidation of the 2D or 3D network structure, revealing how the this compound linker coordinates with the manganese ions.[3][13]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and identify the temperature at which the framework decomposes.A TGA curve showing a plateau up to a certain temperature (e.g., 400°C), followed by a weight loss corresponding to the decomposition of the organic linker.[3][10]
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the functional groups present in the MOF and confirm the coordination of the carboxylate groups to the metal centers.The appearance of characteristic peaks for the carboxylate groups and the benzimidazole ring, with shifts in the carboxylate stretching frequencies upon coordination to the metal.[3]
Scanning Electron Microscopy (SEM) To visualize the morphology and size of the MOF crystals.Images revealing the crystal habit (e.g., plate-like, rod-like) and size distribution of the synthesized material.

Visualizing the Synthesis and Structure

Workflow of Hydrothermal MOF Synthesis

MOF_Synthesis_Workflow Figure 1: General Workflow for Hydrothermal MOF Synthesis cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_purification Product Isolation & Purification cluster_characterization Characterization Metal_Salt Dissolve Metal Salt Mixing Combine Solutions in Autoclave Metal_Salt->Mixing Organic_Linker Dissolve Organic Linker (this compound) Organic_Linker->Mixing Heating Heat in Oven (e.g., 85°C, 24-72h) Mixing->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Isolation Isolate Crystals (Centrifugation/Filtration) Cooling->Isolation Washing Wash with Solvents Isolation->Washing Drying Dry Under Vacuum Washing->Drying Final_Product Pure MOF Product Drying->Final_Product PXRD PXRD SCXRD SC-XRD TGA TGA FTIR FT-IR SEM SEM Final_Product->PXRD Final_Product->SCXRD Final_Product->TGA Final_Product->FTIR Final_Product->SEM MOF_Formation Figure 2: Conceptual Formation of a MOF cluster_mof MOF Structure M Metal Ion (e.g., Mn²⁺) M1 M->M1 Coordination L Organic Linker (H₃bidc) L1 L->L1 M1->L1 L3 M1->L3 M2 L4 M2->L4 M3 L2 M3->L2 M4 L1->M2 L2->M4 L3->M3 L4->M4

References

Application Note: Benzimidazole-5,6-dicarboxylic Acid as a Versatile Precursor for Fluorescent Sensor Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Introduction: The Strategic Advantage of the Benzimidazole Scaffold

Fluorescent sensors have become indispensable tools in biological research, environmental monitoring, and pharmaceutical development due to their high sensitivity, rapid response, and capacity for real-time analysis. The rational design of these sensors hinges on the selection of a core chemical scaffold that offers tunable photophysical properties, specific analyte-binding sites, and synthetic versatility. The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in this domain.[1][2] Its structural similarity to natural purine bases lends it inherent biocompatibility, while its unique electronic properties—including electron-accepting capabilities and π-bridging—make it an exceptional candidate for constructing optical chemical sensors.[3]

Within this class of compounds, Benzimidazole-5,6-dicarboxylic acid stands out as a particularly strategic precursor. This molecule integrates the rigid, fluorescent benzimidazole core with two carboxylic acid groups. These functional groups serve as powerful handles for two primary applications:

  • As multidentate organic linkers for the construction of highly porous and luminescent Metal-Organic Frameworks (MOFs).[4][5]

  • As reactive sites for covalent modification, enabling the synthesis of diverse small-molecule probes with tailored sensing capabilities.

This guide provides an in-depth exploration of this compound as a foundational building block, offering detailed protocols for its use in developing advanced fluorescent sensors for ions and pH.

Synthesis and Characterization of this compound

The reliable synthesis of the core scaffold is the first critical step in any sensor development workflow. A common and effective method for synthesizing benzimidazole derivatives is the condensation of an o-phenylenediamine with a carboxylic acid, often under acidic conditions.[6]

Protocol: Synthesis of this compound

This protocol is adapted from established methods for benzimidazole synthesis, specifically the reaction of o-phenylenediamines with carboxylic acids.[6][7]

Rationale: The reaction proceeds via the formation of a Schiff base between one amine group of the diamine and the formic acid, followed by an intramolecular cyclization and dehydration to form the stable imidazole ring. Heating accelerates the dehydration step.

Materials:

  • 3,4-Diaminobenzoic acid

  • Formic acid (90%)

  • 10% Sodium hydroxide (NaOH) solution

  • Deionized water

  • Decolorizing carbon (e.g., Norite)

Procedure:

  • In a 500 mL round-bottomed flask, combine 0.5 moles of 3,4-diaminobenzoic acid with 0.75 moles of 90% formic acid.

  • Heat the mixture in a water bath at 100°C for 2 hours. The solution will darken.

  • After cooling to room temperature, slowly add 10% NaOH solution while swirling the flask until the mixture is just alkaline to litmus paper. This neutralizes the excess formic acid and precipitates the crude product.

  • Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with 50 mL of ice-cold water.

  • Purification: Transfer the crude solid to a 1.5 L beaker and add 750 mL of boiling water to dissolve it.

  • Add 2 g of decolorizing carbon, and keep the solution gently boiling for 15 minutes to remove colored impurities.

  • Filter the hot solution rapidly through a pre-heated Büchner funnel to remove the carbon.

  • Allow the filtrate to cool slowly to 10-15°C to crystallize the purified product.

  • Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold water, and dry at 100°C.

Characterization

The synthesized product should be characterized to confirm its identity and purity using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and proton/carbon environments.

  • FT-IR Spectroscopy: To identify key functional groups, such as C=O (carboxylic acid), N-H (imidazole), and aromatic C-H bonds.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight (C₉H₆N₂O₄, MW: 206.15 g/mol ).[8]

  • UV-Visible and Fluorescence Spectroscopy: To determine the fundamental photophysical properties (see Table 1).

Application I: Linker for Fluorescent Metal-Organic Frameworks (MOFs)

This compound is an exemplary organic linker for creating luminescent MOFs. The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups act as coordination sites for metal ions (e.g., Zn²⁺, Cd²⁺, Pb²⁺), forming robust, porous frameworks.[4][9] The intrinsic fluorescence of the linker is often retained or enhanced within the rigid MOF structure, making the entire framework a sensor.

MOF_Sensing_Mechanism

Caption: MOF-Based Sensing Mechanism

Principle of MOF-Based Sensing of Fe³⁺

Many zinc- or cadmium-based MOFs exhibit strong ligand-based fluorescence. When suspended in a solution containing certain metal ions, such as Fe³⁺, this fluorescence can be quenched.[10][11][12] The quenching mechanism is often attributed to a combination of factors, including:

  • Resonance Energy Transfer (RET): The emission spectrum of the MOF overlaps with the absorption spectrum of the Fe³⁺ ion, leading to non-radiative energy transfer.

  • Competitive Absorption (Inner Filter Effect): The Fe³⁺ ion absorbs either the excitation or emission light, reducing the observed fluorescence intensity.[13]

  • Coordination Interaction: Fe³⁺ may coordinate to uncoordinated sites within the MOF, inducing electron transfer that quenches fluorescence.[14]

Protocol: Synthesis of a Zn-Benzimidazole-5,6-dicarboxylate MOF

This is a general protocol for a solvothermal synthesis.

Rationale: Solvothermal synthesis uses a sealed reaction vessel to heat the solvent above its boiling point, increasing pressure and facilitating the crystallization of the MOF. Dimethylformamide (DMF) is a common solvent due to its high boiling point and ability to dissolve the precursors.

Materials:

  • This compound (H₂bidc)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of H₂bidc and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization.

  • Seal the vial tightly and place it in a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at 120°C for 72 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Colorless block-like crystals of the MOF will form. Collect the crystals by decanting the DMF.

  • Wash the crystals thoroughly with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove unreacted precursors.

  • Dry the MOF crystals under vacuum at 60°C for 12 hours to activate them by removing residual solvent.

Protocol: Fluorescent Detection of Fe³⁺ Ions

Procedure:

  • Prepare MOF Suspension: Grind 3 mg of the activated MOF into a fine powder. Suspend the powder in 10 mL of deionized water and sonicate for 30 minutes to form a stable, homogeneous suspension.[15]

  • Prepare Analyte Solutions: Create a series of standard solutions of FeCl₃ in deionized water with concentrations ranging from 0 µM to 100 µM. Prepare solutions of other interfering metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Ni²⁺) at a higher concentration (e.g., 200 µM) to test for selectivity.

  • Measurement: a. Place 2 mL of the MOF suspension into a quartz cuvette. b. Record the initial fluorescence emission spectrum (e.g., λₑₓ = 275 nm).[11] c. Add a small aliquot (e.g., 20 µL) of a specific Fe³⁺ standard solution to the cuvette. d. Mix thoroughly and allow to equilibrate for 1-2 minutes. e. Record the new fluorescence emission spectrum. f. Repeat steps c-e for each concentration of Fe³⁺. g. To test selectivity, repeat the process using the interfering ion solutions instead of Fe³⁺.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺. The quenching efficiency can be analyzed using the Stern-Volmer equation.

Application II: Precursor for Small Molecule Probes

The dicarboxylic acid functionality is an ideal starting point for creating a library of small-molecule sensors through standard organic reactions, such as amide bond formation.[16] This allows for the attachment of specific recognition units or the tuning of photophysical properties.

Workflow_Diagram

Caption: General Experimental Workflow

Principle: Amide Coupling for Sensor Synthesis

Amide bond formation is a robust and widely used reaction. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid group, making it susceptible to nucleophilic attack by an amine.[17] This allows for the covalent linkage of the benzimidazole core to other molecules, such as a second fluorophore for ratiometric sensing or a specific binding group for a target analyte.

Protocol: Synthesis of a Diamide-Linked Sensor

This protocol describes the coupling of this compound with a generic amino-functionalized molecule (R-NH₂).

Rationale: EDC activates the carboxylic acid to form an O-acylisourea intermediate. This highly reactive intermediate can react directly with an amine or be converted to a more stable N-hydroxysuccinimide (NHS) ester, which then reacts with the amine to form the amide bond, releasing N,N'-dicyclohexylurea (DCU) or a water-soluble urea derivative.[18][19]

Materials:

  • This compound (1 equivalent)

  • Amino-functionalized molecule (R-NH₂) (2.2 equivalents)

  • EDC (2.5 equivalents)

  • N-hydroxysuccinimide (NHS) (2.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (4 equivalents)

  • Anhydrous DMF

  • Ethyl acetate, 5% HCl, saturated NaHCO₃, brine

Procedure:

  • Dissolve this compound (1 eq.) in anhydrous DMF in a round-bottomed flask under a nitrogen atmosphere.

  • Add EDC (2.5 eq.) and NHS (2.5 eq.) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acids.

  • In a separate flask, dissolve the amino-functionalized molecule (2.2 eq.) in DMF and add DIPEA (4 eq.).

  • Add the amine solution dropwise to the activated acid solution.

  • Let the reaction stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application Protocol: pH Sensing

The benzimidazole core itself is pH-sensitive. The imidazole nitrogen atoms can be protonated under acidic conditions, which alters the intramolecular charge transfer (ICT) characteristics of the molecule and, consequently, its fluorescence properties.[20][21][22] This often results in a ratiometric shift in the emission wavelength, which is ideal for accurate pH sensing.[23]

Procedure:

  • Prepare Buffers: Prepare a series of buffer solutions (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2 to 10).

  • Prepare Sensor Solution: Prepare a 10 µM stock solution of the synthesized benzimidazole derivative in DMSO.

  • Measurement: a. In a series of cuvettes, add 2 mL of each buffer solution. b. Add a small aliquot (e.g., 20 µL) of the sensor stock solution to each cuvette to a final concentration of 100 nM. c. Record the fluorescence emission spectrum for each sample at a fixed excitation wavelength.

  • Data Analysis: Plot the fluorescence emission intensity (or the ratio of intensities at two different wavelengths for a ratiometric sensor) against the pH. The pKa value can be determined by fitting the data to the Henderson-Hasselbalch equation.

Data Summary

The following tables provide representative data for sensors derived from benzimidazole scaffolds.

Table 1: Representative Photophysical Properties

Compound λₐₑₛ (nm) λₑₘ (nm) Stokes Shift (nm) Solvent Reference
Cd-MOF with H₂bipa* 275 385 110 Solid State [11]
Zn-MOF with H₂bipa* 275 392 117 Solid State [11]
BVD Probe (Acidic) 500 605 105 Aqueous Buffer [20]
BH1 Probe (Acidic) ~400 ~470 ~70 Aqueous Buffer [23]

Note: H₂bipa is 5-(benzimidazole-1-yl)isophthalic acid, a structural analogue.

Table 2: Performance of a Representative MOF-Based Fe³⁺ Sensor

Parameter Value Conditions Reference
Analyte Fe³⁺ Aqueous solution [14][15]
Sensing Mechanism Fluorescence Quenching - [24][25]
Limit of Detection (LOD) 70.7 nM - 6.48 µM Varies by specific MOF [14][25]
Quenching Constant (Kₛᵥ) 1.75 x 10⁴ - 2.36 x 10⁵ M⁻¹ Varies by specific MOF [14][25]
Response Time < 1 minute - [24]

| Selectivity | High against common alkali, alkaline earth, and transition metal ions | - |[10][12] |

Conclusion

This compound is a high-value, versatile precursor for the development of sophisticated fluorescent sensors. Its robust chemical structure and dual functional handles enable two powerful design strategies: the bottom-up assembly of luminescent Metal-Organic Frameworks and the covalent synthesis of precisely engineered small-molecule probes. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the potential of this scaffold for creating novel sensors for a wide array of applications in chemistry, biology, and materials science.

References

The Pivotal Role of Benzimidazole-5,6-dicarboxylic Acid in Advanced Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Catalytic Potential of a Versatile Building Block

Benzimidazole-5,6-dicarboxylic acid, a heterocyclic compound featuring both imidazole and carboxylic acid functionalities, has emerged as a critical building block in the design of advanced catalytic materials. Its rigid structure, coupled with the presence of multiple coordination sites (two nitrogen atoms from the imidazole ring and four oxygen atoms from the two carboxyl groups), makes it an exceptional multidentate ligand. This unique architecture is particularly instrumental in the synthesis of Metal-Organic Frameworks (MOFs), where it facilitates the creation of high-dimensional, porous structures with significant catalytic capabilities. This guide provides an in-depth exploration of the role of this compound in catalysis, with a primary focus on its application in designing catalytically active MOFs. We will delve into the causality behind its use, provide detailed experimental protocols for catalyst synthesis, and discuss its application in organic transformations.

Core Application: A Superior Ligand for Catalytically Active Metal-Organic Frameworks

The primary catalytic relevance of this compound lies in its function as an organic linker for constructing robust and functional MOFs. The semi-rigid nature of the ligand and its ability to provide up to six donor atoms allow for the formation of diverse and stable framework structures with various metal ions, including manganese, cadmium, lead, cobalt, and silver.[1][2][3] The resulting MOFs often exhibit high thermal stability and porosity, which are crucial characteristics for heterogeneous catalysts.

The imidazole moiety within the ligand is not merely a structural component; it can play a direct role in catalysis. The nitrogen atoms can act as Lewis basic sites, while the overall electronic properties of the benzimidazole ring system can influence the activity of the metal centers. Furthermore, the uncoordinated carboxylic oxygen atoms and the N-H groups of the imidazole ring can participate in hydrogen-bonding interactions, which are key to the formation of the final 3D supramolecular architecture and can influence substrate binding and activation.[1][4]

Logical Framework for MOF Synthesis using this compound

The synthesis of MOFs from this compound typically involves a solvothermal or hydrothermal reaction between the ligand and a metal salt. The choice of solvent, temperature, and reaction time are critical parameters that dictate the final structure and properties of the MOF.

Catalytic Cycle for Benzimidazole Synthesis from CO2 A o-phenylenediamine (Substrate) D Intermediate Complex A->D B Catalyst (e.g., CoNi@C) B->D C CO2 + H2 C->D E Cyclization D->E F Benzimidazole (Product) E->F G Catalyst Regeneration E->G G->B

References

Application Notes & Protocols for the Self-Assembly of Supramolecular Structures with Benzimidazole-5,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the principles and methodologies for the self-assembly of supramolecular structures utilizing Benzimidazole-5,6-dicarboxylic acid. It is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile building block for the rational design of novel functional materials.

Introduction: The Architectural Versatility of this compound

This compound (H₂BIDC) is a bifunctional organic ligand that has garnered significant interest in the field of supramolecular chemistry and crystal engineering. Its rigid benzimidazole core, coupled with two carboxylic acid groups, provides a unique combination of hydrogen bonding sites and coordination capabilities. The imidazole ring offers nitrogen atoms that can act as hydrogen bond acceptors or coordinate to metal centers, while the carboxylic acid groups can be deprotonated to form strong, directional hydrogen bonds or chelate metal ions. This multifaceted nature makes H₂BIDC an exceptional candidate for constructing a diverse array of higher-order architectures, including metal-organic frameworks (MOFs), coordination polymers, and cocrystals.[1][2][3]

The benzimidazole moiety itself is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[4][5] This inherent bioactivity, combined with the ability to form well-defined supramolecular assemblies, opens up exciting possibilities for applications in drug delivery, sensing, and catalysis.[6][7] This document will provide a comprehensive overview of the self-assembly of H₂BIDC-based structures, from the fundamental principles to detailed experimental protocols and potential applications.

Fundamental Principles of Self-Assembly with this compound

The self-assembly of supramolecular structures from H₂BIDC is primarily governed by a combination of non-covalent interactions, with hydrogen bonding playing a pivotal role. The interplay of these forces dictates the final topology and properties of the resulting architecture.

The Central Role of Hydrogen Bonding

Hydrogen bonds are the primary driving force for the self-assembly of H₂BIDC-based structures. The molecule possesses both hydrogen bond donors (the N-H of the imidazole ring and the O-H of the carboxylic acids) and acceptors (the nitrogen atom of the imidazole ring and the carbonyl oxygen atoms of the carboxylic acids). This allows for the formation of robust and directional hydrogen bonding networks.[1][8]

  • Carboxylic Acid Dimers: The carboxylic acid groups can form classic homosynthons, where two molecules are held together by a pair of O-H···O hydrogen bonds.

  • Carboxylate-Imidazole Interactions: A strong and highly directional O-H···N hydrogen bond can form between the carboxylic acid of one molecule and the nitrogen atom of the imidazole ring of another.[2] This interaction is a key contributor to the formation of one-dimensional molecular chains.[2]

  • N-H···O and N-H···N Interactions: The N-H group of the imidazole ring can also participate in hydrogen bonding with either the carbonyl oxygen of a carboxylic acid group or the nitrogen atom of another imidazole ring, further stabilizing the supramolecular assembly.[1]

The strength and directionality of these hydrogen bonds can be influenced by factors such as solvent polarity and the presence of competing hydrogen bonding species.

Coordination with Metal Ions

The nitrogen atoms of the imidazole ring and the oxygen atoms of the deprotonated carboxylate groups are excellent coordination sites for a wide variety of metal ions. This allows for the construction of metal-organic frameworks (MOFs) and coordination polymers with diverse dimensionalities and topologies.[9][10][11] The choice of metal ion, its coordination geometry, and the reaction conditions (e.g., temperature, solvent) all play a crucial role in determining the final structure. For instance, solvothermal synthesis is a common technique used to generate crystalline coordination polymers by reacting H₂BIDC with a metal salt in a sealed vessel at elevated temperatures.[12][13]

π-π Stacking Interactions

The planar aromatic benzimidazole core can participate in π-π stacking interactions, which, although weaker than hydrogen bonds, contribute to the overall stability and packing of the supramolecular structure.[14] These interactions are particularly important in the formation of three-dimensional networks from lower-dimensional motifs.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the H₂BIDC ligand and its subsequent self-assembly into supramolecular structures.

Protocol 1: Synthesis of this compound (H₂BIDC)

This protocol is based on the general synthesis of benzimidazole derivatives from o-phenylenediamines and carboxylic acids.[15][16]

Materials:

  • 3,4-Diaminobenzoic acid

  • Formic acid

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Activated carbon

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and filter flask

  • pH meter or pH paper

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, add 15.2 g (0.1 mol) of 3,4-diaminobenzoic acid and 100 mL of deionized water. Stir the mixture to form a suspension.

  • Acidification: Slowly add 10 mL of concentrated hydrochloric acid to the suspension while stirring. The 3,4-diaminobenzoic acid will dissolve to form the hydrochloride salt.

  • Cyclization: Add 6.9 g (0.15 mol) of formic acid to the reaction mixture. Attach a reflux condenser and heat the mixture to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. Slowly neutralize the mixture with a 10% sodium hydroxide solution to a pH of approximately 6-7. This will precipitate the crude product.

  • Isolation and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Recrystallization: Transfer the crude product to a beaker and add a minimal amount of hot ethanol to dissolve it. A small amount of activated carbon can be added to decolorize the solution. Hot filter the solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60°C. The final product is a white to off-white crystalline solid.

Characterization: The identity and purity of the synthesized this compound can be confirmed by:

  • Melting Point: Compare with the literature value.

  • FTIR Spectroscopy: To identify the characteristic functional groups (C=O, O-H, N-H, C=N).[17]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

Protocol 2: Solvothermal Synthesis of a Metal-Organic Framework with H₂BIDC

This protocol provides a general method for the solvothermal synthesis of a coordination polymer, which can be adapted for different metal ions.[1][12]

Materials:

  • This compound (H₂BIDC)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Cadmium nitrate tetrahydrate, Manganese(II) chloride tetrahydrate)[11][13][18]

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Oven

  • Vials

  • Analytical balance

Procedure:

  • Reactant Preparation: In a small glass vial, weigh 0.0412 g (0.2 mmol) of this compound and 0.0595 g (0.2 mmol) of Zinc nitrate hexahydrate.

  • Solvent Addition: Add 10 mL of a solvent mixture of DMF and deionized water (1:1 v/v) to the vial.

  • Homogenization: Briefly sonicate the mixture to ensure homogeneity.

  • Autoclave Sealing: Transfer the reaction mixture to a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in a programmable oven and heat to 120°C for 72 hours.

  • Cooling: After the reaction is complete, allow the autoclave to cool slowly to room temperature over 24 hours.

  • Crystal Collection: Carefully open the autoclave and collect the crystalline product by filtration.

  • Washing: Wash the crystals with fresh DMF (2 x 5 mL) and then with ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the crystals in air or in a desiccator.

Characterization of the Supramolecular Structure:

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure and connectivity of the coordination polymer.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.[11]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.[11]

  • Infrared (IR) Spectroscopy: To observe the coordination of the carboxylate groups to the metal center (shift in the C=O stretching frequency).

Application Notes

The unique structural features of H₂BIDC-based supramolecular assemblies give rise to a range of interesting properties and potential applications.

Luminescent Materials and Sensing

Many coordination polymers and MOFs constructed from H₂BIDC and transition metals like cadmium and zinc exhibit fluorescence.[10][14] The emission properties are often sensitive to the presence of specific analytes, making these materials promising candidates for chemical sensors. For example, the fluorescence of a Cd(II)-H₂BIDC framework has been shown to be quenched by the presence of certain metal ions or small molecules, allowing for their selective detection.[18]

Catalysis

The porous nature of some H₂BIDC-based MOFs, combined with the presence of accessible metal centers and functional organic linkers, makes them attractive for applications in heterogeneous catalysis. The uncoordinated carboxylic acid groups within the pores can act as Brønsted acid sites, while the metal nodes can function as Lewis acid sites.[19] These materials have been investigated as catalysts for various organic transformations, including the degradation of organic dyes.[9][20]

Drug Delivery

The biocompatibility of the benzimidazole core and the tunable porosity of H₂BIDC-based MOFs make them potential candidates for drug delivery systems. The pores of the MOF can be loaded with therapeutic agents, which can then be released in a controlled manner under specific physiological conditions. The functional groups on the H₂BIDC ligand can also be modified to enhance drug loading capacity and target specific cells or tissues.[5]

Data Presentation

Table 1: Representative Solvothermal Synthesis Conditions for H₂BIDC-based MOFs

Metal SaltMolar Ratio (Metal:H₂BIDC)SolventTemperature (°C)Time (h)Resulting StructureReference
AgNO₃1:1Water157723D Supramolecular Network[1]
MnCl₂·4H₂O1:1DMF/H₂O85-2D Layered Network[11]
Cd(NO₃)₂·4H₂O1:1DMA/H₂O--2D Metal-Organic Framework[10]
Pb(NO₃)₂1:1DMF/H₂O--2D Metal-Organic Framework[10]

Visualizations

Self_Assembly_Pathway cluster_0 Molecular Building Blocks cluster_1 Primary Interactions cluster_2 Supramolecular Structures H2BIDC Benzimidazole-5,6- dicarboxylic acid H_Bonding Hydrogen Bonding (O-H···N, N-H···O) H2BIDC->H_Bonding Coordination Coordination Bonding (Metal-Ligand) H2BIDC->Coordination Metal_Ion Metal Ion (e.g., Zn²⁺, Cd²⁺) Metal_Ion->Coordination Cocrystal Cocrystal H_Bonding->Cocrystal MOF Metal-Organic Framework (MOF) Coordination->MOF Coord_Polymer Coordination Polymer Coordination->Coord_Polymer Solvothermal_Synthesis_Workflow start Start reactants Mix H₂BIDC, Metal Salt, and Solvent in a Vial start->reactants autoclave Transfer to Teflon-lined Autoclave and Seal reactants->autoclave heating Heat in Oven (e.g., 120°C for 72h) autoclave->heating cooling Slow Cooling to Room Temperature heating->cooling filtration Collect Crystals by Filtration cooling->filtration washing Wash with DMF and Ethanol filtration->washing drying Dry the Product washing->drying characterization Characterize (XRD, TGA, etc.) drying->characterization end End characterization->end

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of Benzimidazole-5,6-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzimidazole-5,6-dicarboxylic Acid Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The synthesis of benzimidazoles, while well-established, is often nuanced. Achieving high yield and purity requires careful control over reaction conditions. This document provides in-depth troubleshooting advice and optimized protocols based on established chemical principles and field-proven experience.

Core Synthesis Pathway: An Overview

The most common and direct route to this compound involves the condensation of an o-phenylenediamine derivative with a dicarboxylic acid or its equivalent under acidic or thermal conditions. The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to form the stable benzimidazole ring.

Synthesis_Pathway Reactants 1,2-Diaminobenzene-4,5-dicarboxylic acid + Formic Acid (or other C1 source) Intermediate Schiff Base / Amide Intermediate Reactants->Intermediate Condensation (Acid Catalyst, Heat) Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Tautomerization Product This compound Cyclization->Product - H2O

Caption: General pathway for this compound synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix it?

A1: Low or no product yield is a frequent challenge, often stemming from several potential factors.

Possible Causes:

  • Poor Quality Starting Materials: The primary precursor, an o-phenylenediamine derivative, is highly susceptible to oxidation, which can result in colored impurities and impede the reaction.[1] Impurities in the carboxylic acid component can also interfere.

  • Inactive Catalyst or Inappropriate Conditions: Many benzimidazole syntheses require an acid catalyst (e.g., HCl, p-TsOH) to facilitate both the initial condensation and the final cyclization.[2] The reaction may be too slow or stall completely if the catalyst is inactive, used in insufficient amounts, or if the temperature is too low.

  • Incomplete Reaction: The reaction may simply not have been allowed to proceed for a sufficient amount of time to reach completion.[1]

  • Incorrect Solvent: The choice of solvent is critical. It must be able to dissolve the reactants to a reasonable extent and be stable at the required reaction temperature. The solvent can also influence reaction rates and selectivity.[1]

Recommended Solutions & Protocols:

  • Verify Starting Material Purity:

    • Protocol: Before starting the reaction, consider purifying the o-phenylenediamine starting material. Recrystallization from a suitable solvent is often effective.

    • Causality: Removing oxidative impurities ensures the nucleophilic amine groups are available for reaction, preventing side reactions and improving yield.

  • Optimize Catalyst and Temperature:

    • Action: If using a catalyst like p-toluenesulfonic acid (p-TsOH), ensure it is from a reliable source.[2] Perform small-scale trial reactions to screen different catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%).

    • Action: Gradually increase the reaction temperature in 10-20°C increments. Many condensations of this type require reflux conditions to proceed efficiently.[2][3]

  • Monitor Reaction Progress:

    • Protocol: Use Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials and the appearance of the product spot.

    • Step 1: Prepare a TLC chamber with a suitable eluent (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).

    • Step 2: At regular intervals (e.g., every hour), take a small aliquot of the reaction mixture, dilute it, and spot it on a TLC plate alongside the starting materials.

    • Step 3: Visualize the plate under UV light. The reaction is complete when the starting material spot has been consumed.

    • Causality: TLC provides direct visual evidence of reaction progress, preventing premature workup and ensuring maximum conversion.[1]

Q2: My final product is highly impure, with multiple spots on the TLC plate. What side reactions could be occurring?

A2: The formation of multiple products is typically due to side reactions involving the highly reactive starting materials.

Possible Causes:

  • Oxidation of o-Phenylenediamine: As mentioned, this is a primary concern. Exposure to air, especially at elevated temperatures, can lead to highly colored, complex polymeric impurities.

  • Stable Schiff Base Intermediate: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize to the benzimidazole ring, leading to a mixture of the intermediate and the final product.[1]

  • Incorrect Stoichiometry: Using an incorrect ratio of reactants can lead to undesired side products. For instance, in syntheses involving aldehydes, a 1,2-disubstituted benzimidazole can form from the reaction of two aldehyde molecules with one molecule of the diamine.[1]

Recommended Solutions & Protocols:

  • Run Reactions Under an Inert Atmosphere:

    • Protocol: Set up the reaction glassware and purge it with an inert gas like nitrogen or argon for 10-15 minutes before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.

    • Causality: This prevents atmospheric oxygen from reacting with and degrading the electron-rich o-phenylenediamine, minimizing the formation of oxidative impurities.[1]

  • Control Stoichiometry and Reagent Addition:

    • Action: Carefully measure the reactants to ensure a 1:1 molar ratio (or a slight excess of one, as determined by optimization).

    • Causality: Precise stoichiometry favors the formation of the desired 1:1 condensation product and minimizes the formation of higher-order adducts.[1]

  • Drive the Cyclization to Completion:

    • Action: Ensure the reaction conditions (temperature, catalyst) are sufficient to overcome the activation energy for the final cyclization and dehydration step. In some cases, switching to a higher-boiling solvent or a stronger acid catalyst can promote the final ring closure.

Q3: I've managed to synthesize the product, but it is very difficult to purify. What strategies can I employ?

A3: Purification challenges often arise due to the physical properties of this compound and its impurities.

Possible Causes:

  • Similar Polarity: The desired product and key impurities may have very similar polarities, making separation by standard column chromatography difficult.[1]

  • Poor Solubility: The dicarboxylic acid functionality can make the product poorly soluble in many common organic solvents, complicating both chromatography and recrystallization.

  • Amphoteric Nature: The presence of both acidic (carboxylic acid) and basic (imidazole) groups means the compound's solubility is highly dependent on pH.

Recommended Solutions & Protocols:

  • Acid-Base Extraction/Precipitation:

    • Protocol:

      • Step 1: Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH or Na2CO3) to deprotonate the carboxylic acid groups, forming a water-soluble salt.

      • Step 2: Filter the solution to remove any base-insoluble impurities.

      • Step 3: Cool the filtrate in an ice bath and slowly acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out. The target pH will be near the isoelectric point of the molecule.

      • Step 4: Collect the purified solid by vacuum filtration, wash with cold water, and dry thoroughly.

    • Causality: This method exploits the amphoteric nature of the product to separate it from non-acidic or non-basic impurities.

  • Recrystallization from Specialized Solvents:

    • Action: Test the solubility of the crude product in various polar solvents like water, ethanol, DMSO, or DMF, sometimes with heating.[3] A successful recrystallization requires the compound to be sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Protocol: Dissolve the crude material in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of decolorizing carbon and filter the hot solution.[4] Allow the solution to cool slowly to induce crystallization.

Optimization Parameters at a Glance

The following table summarizes the key experimental variables and their expected impact on the synthesis of this compound.

ParameterTypical RangeEffect on Yield & PurityRationale & Key Considerations
Temperature 80°C - 180°CHigher temperatures generally increase reaction rate but can also promote side reactions and decomposition.The optimal temperature must be high enough for cyclization but low enough to prevent degradation. Reflux conditions are common.[2][5]
Solvent Toluene, DMF, DMSO, Ethanol, WaterSolvent polarity affects reactant solubility and can influence the reaction pathway.High-boiling polar aprotic solvents like DMF or DMSO are often effective. Hydrothermal synthesis in water is a greener alternative.[6]
Catalyst HCl, p-TsOH, H₂SO₄, None (Thermal)Acid catalysts accelerate the condensation and cyclization steps, significantly reducing reaction time.Catalyst choice depends on the specific reactants. Strong mineral acids are effective but can be harsh. p-TsOH is a good alternative.[2]
Reactant Ratio 1:1 to 1:1.2 (Diamine:Acid)A slight excess of the carboxylic acid component can sometimes drive the reaction to completion.Precise control is needed to avoid side products.[1]
Atmosphere Air vs. Inert (N₂, Ar)An inert atmosphere is crucial for preventing the oxidation of the o-phenylenediamine precursor.Running the reaction under nitrogen or argon significantly reduces the formation of colored impurities and improves purity.[1]

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered: Low Yield / High Impurity Check_Reactants 1. Check Starting Materials Start->Check_Reactants Check_Conditions 2. Verify Reaction Conditions Start->Check_Conditions Check_Monitoring 3. Analyze Reaction Monitoring Start->Check_Monitoring Check_Purification 4. Review Purification Strategy Start->Check_Purification Sol_Reactants Purify Reactants (Recrystallize) Run under Inert Atmosphere Check_Reactants->Sol_Reactants Sol_Conditions Optimize Temperature Screen Solvents Adjust Catalyst Loading Check_Conditions->Sol_Conditions Sol_Monitoring Increase Reaction Time Confirm endpoint via TLC Check_Monitoring->Sol_Monitoring Sol_Purification Use Acid-Base Precipitation Test Alternative Recrystallization Solvents Check_Purification->Sol_Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude Benzimidazole-5,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Benzimidazole-5,6-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this important organic intermediate.

Introduction: The Challenge of Purity

This compound is a valuable building block in pharmaceutical and materials science. However, its synthesis, typically through the condensation of 4,5-diaminophthalic acid with formic acid, often yields a crude product contaminated with unreacted starting materials, colored byproducts, and other impurities. Achieving high purity is paramount for subsequent applications. This guide provides a comprehensive resource to navigate the intricacies of its purification.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the purification of this compound.

Q1: My crude product is a dark, amorphous powder. Is this normal?

A1: Yes, it is common for the crude product to be dark and non-crystalline. This is often due to the presence of colored impurities arising from side reactions, such as the condensation of the amine starting materials.[1] These impurities can be effectively removed through the purification techniques detailed in this guide.

Q2: What is the best general approach to purify this compound?

A2: A multi-step approach is often most effective. This typically involves an initial wash to remove highly soluble impurities, followed by either recrystallization or an acid-base extraction to isolate the desired product. For many benzimidazole derivatives, washing with cold water followed by recrystallization from boiling water with activated carbon treatment can be a good starting point.[2]

Q3: In which solvents is this compound soluble?

A3: this compound has limited solubility in many common organic solvents and is insoluble in water.[3] It is, however, soluble in highly polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4] This solubility is a key factor in designing an effective recrystallization procedure.

Q4: What are the primary impurities I should be concerned about?

A4: The most common impurities include:

  • Unreacted 4,5-diaminophthalic acid: The starting material for the synthesis.

  • Unreacted formic acid: The other key reagent in the synthesis.[1]

  • Colored byproducts: These are often polymeric materials formed from the self-condensation of the diamine starting material.

  • Formic acid salts of the product: These can form during the reaction.[4]

Q5: My yield is very low after purification. What are the likely causes?

A5: Low yield can result from several factors:

  • Product loss during washing: Using a solvent in which your product has some solubility will lead to losses.

  • Incomplete precipitation: If using an acid-base purification, ensure the pH is adjusted correctly to fully precipitate the dicarboxylic acid.

  • Sub-optimal recrystallization conditions: Using an inappropriate solvent or cooling too rapidly can lead to poor crystal formation and recovery.

Troubleshooting Guides: Step-by-Step Protocols and Expert Insights

This section provides detailed protocols for the most effective purification techniques for this compound, along with troubleshooting tips for common issues.

Method 1: Recrystallization from a DMSO/Anti-Solvent System

Recrystallization is a powerful technique for purifying solid compounds. Given the solubility profile of this compound, a system involving a good solvent (DMSO) and an anti-solvent is often the most effective approach.

Experimental Protocol:

  • Dissolution: In a clean, dry flask, dissolve the crude this compound in a minimal amount of warm DMSO. Gentle heating (e.g., to 50-60 °C) can aid dissolution. Avoid excessive heating, as this can lead to decomposition.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.

  • Addition of Anti-Solvent: To the warm, clear solution, slowly add a miscible anti-solvent in which the product is insoluble. Suitable anti-solvents include water, methanol, or diethyl ether.[5] Add the anti-solvent dropwise with stirring until the solution becomes faintly turbid.

  • Crystal Formation: Allow the solution to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during this period. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent to remove any residual DMSO and soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting:

Problem Possible Cause Solution
Oiling Out The solution is supersaturated, or the temperature difference between dissolution and crystallization is too large.Re-heat the mixture until a clear solution is obtained. Add a small amount of additional DMSO and allow it to cool more slowly. Seeding with a small crystal of pure product can also help.
No Crystals Form The solution is not sufficiently saturated, or the anti-solvent is not effective.Add more anti-solvent, or try a different anti-solvent. If the solution is too dilute, carefully evaporate some of the DMSO under reduced pressure.
Colored Crystals Colored impurities are co-precipitating with the product.Before adding the anti-solvent, treat the warm DMSO solution with a small amount of activated charcoal and perform a hot filtration.[2]

Diagram of Recrystallization Workflow:

Recrystallization_Workflow A Crude Product B Dissolve in warm DMSO A->B C Hot Filtration (optional) B->C D Add Anti-solvent (e.g., Water) C->D E Slow Cooling & Crystallization D->E F Vacuum Filtration & Washing E->F G Drying F->G H Pure Crystals G->H

Caption: Workflow for recrystallization from a DMSO/anti-solvent system.

Method 2: Purification via Acid-Base Extraction

This method leverages the acidic nature of the dicarboxylic acid groups to separate it from neutral and basic impurities.

Experimental Protocol:

  • Dissolution in Base: Suspend the crude this compound in a suitable organic solvent (e.g., ethyl acetate). Add an aqueous solution of a weak base, such as sodium bicarbonate, and stir vigorously. The dicarboxylic acid will deprotonate and dissolve in the aqueous layer as its disodium salt.

  • Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Drain the aqueous layer containing the product salt into a clean flask.

  • Washing the Organic Layer: Wash the organic layer with a fresh portion of the aqueous base to ensure complete extraction of the product. Combine the aqueous layers.

  • Back-Extraction (Optional): To remove any neutral impurities that may have been carried over into the aqueous layer, perform a back-extraction with a fresh portion of the organic solvent. Discard the organic layer.

  • Acidification and Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is acidic (around pH 2-3). The purified this compound will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Troubleshooting:

Problem Possible Cause Solution
Incomplete Dissolution in Base Insufficient base or a very high concentration of crude product.Add more aqueous base or dilute the suspension with more organic solvent. Gentle warming may also help.
Emulsion Formation Vigorous shaking or the presence of surfactants.Allow the mixture to stand for a longer period. Gentle swirling or the addition of a small amount of brine can help break the emulsion.
Low Yield on Precipitation Incomplete acidification or product is somewhat soluble even at low pH.Check the pH with a pH meter or pH paper to ensure it is sufficiently acidic. Ensure the solution is well-chilled to minimize solubility.

Diagram of Acid-Base Extraction Logic:

AcidBase_Logic cluster_0 Crude Mixture in Organic Solvent cluster_1 Aqueous Base (e.g., NaHCO3) cluster_2 Organic Layer cluster_3 Acidification (e.g., HCl) Product (Acidic) Product (Acidic) Aqueous Layer Aqueous Layer Product (Acidic)->Aqueous Layer Forms salt, dissolves Neutral Impurities Neutral Impurities Organic Layer_Content Neutral & Basic Impurities Neutral Impurities->Organic Layer_Content Basic Impurities Basic Impurities Basic Impurities->Organic Layer_Content Precipitate Pure Product Aqueous Layer->Precipitate Protonates, precipitates

Caption: Logical flow of acid-base extraction for purification.

Quantitative Data Summary

Parameter Value/Range Significance Reference
Predicted pKa 1.67 ± 0.30Indicates a relatively strong acidic nature, making it suitable for acid-base extraction with a weak base.N/A
Water Solubility InsolubleCrucial for precipitation and washing steps.[3]
Solubility in Polar Aprotic Solvents Soluble in DMSO and DMFKey for selecting recrystallization solvents.[4]
Typical Purity after Purification >97%A realistic target for the described methods.[3]

Conclusion

The purification of crude this compound requires a systematic approach tailored to its specific chemical properties. By understanding the nature of the likely impurities and leveraging techniques such as recrystallization from a DMSO/anti-solvent system or acid-base extraction, researchers can achieve a high degree of purity. This guide provides the foundational knowledge and practical troubleshooting advice to overcome common challenges and obtain a product of sufficient quality for downstream applications.

References

Identifying and removing common impurities in Benzimidazole-5,6-dicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzimidazole-5,6-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and remove common impurities, ensuring the high purity of your final product.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, while conceptually straightforward, can be prone to the formation of several impurities that can complicate downstream applications. The most common synthetic strategies involve the condensation of an ortho-phenylenediamine derivative with a dicarboxylic acid or its derivative, or the hydrolysis of a dicyanobenzimidazole precursor. This guide will address potential issues arising from these common synthetic pathways.

Troubleshooting Guide: Common Impurities and Their Removal

This section provides a detailed breakdown of common impurities, their identification, and step-by-step protocols for their removal.

FAQ 1: My final product is off-white or colored, not the expected white powder. What is the likely cause and how can I fix it?

Answer:

The appearance of color in your this compound product is a common issue and is often indicative of trace impurities.

Causality:

  • Oxidation of Starting Materials or Intermediates: Ortho-phenylenediamine derivatives are susceptible to oxidation, which can form highly colored polymeric or quinone-like impurities. This can occur during the reaction or work-up if exposed to air for extended periods, especially at elevated temperatures.

  • Presence of Nitro-Aromatic Precursors: If your synthesis starts from a nitro-aromatic compound that is subsequently reduced to the diamine, incomplete reduction can leave traces of colored nitro compounds.[2]

  • Side Reactions: At high temperatures, various side reactions can lead to the formation of complex, colored byproducts.

Identification:

  • Visual Inspection: A pink, brown, or yellow tint to your product is a clear indicator of impurities.

  • UV-Vis Spectroscopy: A broad absorption in the visible region of the UV-Vis spectrum can confirm the presence of colored impurities.

Removal Protocol: Decolorization with Activated Carbon

  • Dissolution: Dissolve the crude, colored product in a suitable hot solvent. A common choice is a mixture of ethanol and water or dimethylformamide (DMF).

  • Treatment with Activated Carbon: Add a small amount (typically 1-5% w/w) of activated carbon to the hot solution.

  • Heating: Gently heat the suspension at reflux for 15-30 minutes. The activated carbon will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing a pad of celite or filter paper to remove the activated carbon. This step is crucial and must be performed rapidly to prevent premature crystallization of the product.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization of the purified product.

  • Isolation: Collect the pure, white crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

FAQ 2: My NMR spectrum shows signals that I cannot assign to the desired product. What are the likely structural impurities?

Answer:

Unidentified signals in your NMR spectrum point to the presence of structurally related impurities. The nature of these impurities will depend on your synthetic route. Below are two common scenarios.

Scenario A: Synthesis via Condensation of 3,4-Diaminobenzoic Acid with Oxalic Acid (or a derivative)

Caption: Impurity formation in the condensation route.

Common Impurities:

  • Unreacted 3,4-Diaminobenzoic Acid: This is a common impurity if the reaction does not go to completion.

  • Benzimidazole-5-carboxylic acid (Mono-acid): This can form if the cyclization occurs with only one of the carboxylic acid groups of the oxalic acid precursor, or through partial decarboxylation.[3]

  • Polymeric Byproducts: These can form from intermolecular condensation reactions.

Identification by NMR:

  • Unreacted 3,4-Diaminobenzoic Acid: Look for a distinct set of aromatic signals corresponding to the starting material.

  • Benzimidazole-5-carboxylic acid: The aromatic region of the 1H NMR spectrum will be different from the desired product due to the change in symmetry.[4]

Scenario B: Synthesis via Hydrolysis of 5,6-Dicyanobenzimidazole

Caption: Impurity formation in the hydrolysis route.

Common Impurities:

  • Partially Hydrolyzed Intermediates: These include species where one or both of the nitrile groups have been converted to an amide, but not yet to a carboxylic acid.

  • Unreacted 5,6-Dicyanobenzimidazole: If the hydrolysis is not complete, the starting material will remain.

Identification by NMR:

  • Amide Protons: Look for broad signals in the downfield region of the 1H NMR spectrum (typically 7-8.5 ppm) corresponding to -CONH2 protons.

  • 13C NMR: The carbon signals of the nitrile (-CN) and amide (-CONH2) groups will have characteristic chemical shifts that are distinct from the carboxylic acid (-COOH) carbon.

Removal Protocol: Recrystallization

Recrystallization is a powerful technique for removing structurally similar impurities.[5]

  • Solvent Selection: The key is to find a solvent or solvent system in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities have either very high or very low solubility across the temperature range. For this compound, mixtures of ethanol/water, DMF/water, or DMSO/water are good starting points.

  • Procedure:

    • Dissolve the crude product in the minimum amount of boiling solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

FAQ 3: My reaction seems to be stalling and I have a significant amount of starting material left. What can I do?

Answer:

Incomplete conversion is a common challenge in benzimidazole synthesis.[6]

Causality:

  • Insufficient Reaction Time or Temperature: The condensation reaction to form the benzimidazole ring can be slow and may require prolonged heating.

  • Deactivation of Catalyst: If a catalyst is used (e.g., an acid catalyst), it may become deactivated over time.

  • Poor Solubility of Reactants: If the reactants are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or HPLC. If the reaction is proceeding slowly, consider extending the reaction time or cautiously increasing the temperature.

  • Add More Catalyst: If an acid catalyst is being used, a fresh portion can be added to the reaction mixture.

  • Improve Solubility: If solubility is an issue, consider using a higher boiling point solvent such as DMF or DMSO, or using a co-solvent to improve the solubility of the reactants.

FAQ 4: I suspect my product has undergone decarboxylation. How can I confirm this and prevent it?

Answer:

Decarboxylation is a potential side reaction for carboxylic acids, especially at high temperatures.[7]

Causality:

  • High Reaction Temperatures: Prolonged heating at high temperatures can lead to the loss of one or both carboxylic acid groups.

  • Acidic or Basic Conditions: Extreme pH conditions can sometimes promote decarboxylation.

Identification:

  • Mass Spectrometry (MS): Look for peaks corresponding to the mass of the mono-decarboxylated product (Benzimidazole-5-carboxylic acid) or the fully decarboxylated product (Benzimidazole).

  • NMR Spectroscopy: The NMR spectrum of the decarboxylated products will be significantly different from the desired dicarboxylic acid. For instance, the fully decarboxylated benzimidazole will show a much simpler aromatic proton pattern.

Prevention:

  • Temperature Control: Carefully control the reaction temperature and avoid excessive heating.

  • Reaction Time: Minimize the reaction time once the formation of the desired product is complete (as monitored by TLC or HPLC).

  • pH Control: If possible, maintain a neutral pH during work-up and purification.

Summary of Impurities and Analytical Techniques

Impurity TypePotential CauseIdentification MethodsRemoval Technique
Colored Impurities Oxidation of starting materials/intermediatesVisual, UV-VisDecolorization with activated carbon
Unreacted Starting Materials Incomplete reactionTLC, HPLC, NMRRecrystallization, Column Chromatography
Mono-carboxylic Acid Incomplete dicarboxylation, partial decarboxylationHPLC, LC-MS, NMRRecrystallization
Partially Hydrolyzed Intermediates (Amides) Incomplete hydrolysis of dinitrile precursorNMR, IR, LC-MSDrive hydrolysis to completion, Recrystallization
Decarboxylation Products High reaction temperaturesMS, NMROptimize reaction temperature and time
Polymeric Byproducts Side reactions at high temperaturesInsoluble in most solventsFiltration, Recrystallization

Experimental Protocols

General Protocol for Recrystallization of this compound
  • Place the crude this compound in a flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol/water mixture) and heat the mixture to boiling with stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Perform a hot filtration to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Cool the flask in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

References

Overcoming solubility issues of Benzimidazole-5,6-dicarboxylic acid in MOF synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzimidazole-5,6-dicarboxylic acid in the synthesis of Metal-Organic Frameworks (MOFs). This guide is designed to provide practical, in-depth solutions to common challenges, with a focus on overcoming the critical issue of ligand solubility. Our aim is to equip you with the knowledge to not only follow protocols but to understand the underlying chemical principles, enabling you to troubleshoot and optimize your MOF synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in common solvents?

A1: this compound (H₂bidc) possesses a rigid, planar structure with strong intermolecular hydrogen bonding between the carboxylic acid groups and the imidazole rings. This, combined with its zwitterionic potential, leads to high lattice energy, making it poorly soluble in many common organic solvents and water at neutral pH.[1]

Q2: What are the most common solvents used for dissolving this compound in MOF synthesis?

A2: The most frequently reported and effective solvents are polar aprotic solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and Dimethyl sulfoxide (DMSO).[2][3] Often, these are used in combination with water or alcohols in solvothermal or hydrothermal synthesis conditions.[3] The choice of solvent can influence the final MOF topology.

Q3: Is heating always necessary to dissolve the ligand?

A3: Gentle heating and ultrasonication are commonly employed to aid the dissolution of this compound in organic solvents like DMF.[4] However, for aqueous-based syntheses, pH adjustment is a more critical factor than temperature alone.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of carboxylic acids, including dicarboxylic acids, is highly pH-dependent.[5][6][7][8] In acidic or neutral conditions, the carboxylic acid groups remain protonated (-COOH), leading to low aqueous solubility. By increasing the pH with a base, the carboxylic acid groups are deprotonated to form carboxylate anions (-COO⁻). This ionization increases the polarity of the molecule and its ability to form favorable interactions with polar solvents like water, thereby significantly enhancing its solubility.[7][8]

Q5: Can I use any base to adjust the pH?

A5: While various bases can deprotonate the carboxylic acid groups, it is crucial to consider the role of the counter-ion in your MOF synthesis. Simple inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often used.[9] However, organic bases such as triethylamine (TEA) or pyridine can also be employed, though they may act as modulators or competing ligands in the MOF synthesis, influencing crystal growth and morphology.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a systematic approach to troubleshooting and resolving common problems encountered when dissolving this compound for MOF synthesis.

Problem 1: The ligand does not dissolve in the chosen organic solvent (e.g., DMF, DMAc).
Potential Cause Suggested Solution & Rationale
Insufficient Solvation Energy 1. Apply gentle heating: Increase the temperature of the solvent to 60-80 °C. This increases the kinetic energy of the solvent molecules, helping to overcome the ligand's lattice energy. 2. Use ultrasonication: Apply ultrasonic waves to the mixture. Cavitation and acoustic streaming will break apart ligand agglomerates and enhance solvent-solute interactions.[4]
Ligand Purity 1. Verify ligand purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.
Solvent Quality 1. Use anhydrous solvent: Water content in solvents like DMF can sometimes hinder the dissolution of certain organic compounds. Try using a fresh bottle of anhydrous solvent.
Problem 2: The ligand precipitates out of solution upon addition of the metal salt.
Potential Cause Suggested Solution & Rationale
Premature Coordination/Precipitation 1. Reverse the order of addition: Dissolve the metal salt in a separate portion of the solvent and add the dissolved ligand solution to it slowly, with vigorous stirring. This can sometimes prevent localized high concentrations that lead to amorphous precipitation. 2. Use a modulating agent: Introduce a small amount of a modulator, such as a monocarboxylic acid (e.g., benzoic acid or acetic acid), to the reaction mixture. Modulators can compete for coordination sites on the metal clusters, slowing down the rate of framework formation and promoting the growth of well-defined crystals over amorphous precipitate.
Change in Solution Polarity 1. Adjust solvent composition: The addition of a metal salt solution, which might be in a different solvent, can alter the overall polarity of the reaction mixture, causing the ligand to crash out. Ensure that the solvents are miscible and that the final solvent composition is suitable for both the ligand and the metal salt.
Problem 3: The reaction yields an amorphous powder instead of crystalline MOF.
Potential Cause Suggested Solution & Rationale
Incomplete Ligand Dissolution 1. Ensure complete dissolution before heating: Visually confirm that the ligand is fully dissolved before sealing the reaction vessel for solvothermal synthesis. Undissolved ligand particles can act as nucleation sites for amorphous material. 2. Filter the ligand solution: If you suspect microscopic undissolved particles, filter the ligand solution through a syringe filter before mixing it with the metal salt solution.
Reaction Kinetics Too Fast 1. Lower the reaction temperature: Reducing the temperature of the solvothermal reaction can slow down the nucleation and growth process, favoring the formation of more ordered, crystalline structures. 2. Introduce a modulator: As mentioned in Problem 2, modulators can control the kinetics of MOF formation.
Incorrect pH 1. Optimize pH: The pH of the reaction mixture can significantly influence the deprotonation state of the ligand and the formation of the metal-ligand secondary building units (SBUs). Systematically vary the amount of base or acid added to find the optimal pH range for your specific system.

Experimental Protocols

Protocol 1: Dissolution of this compound using pH Adjustment (Aqueous/Hydrothermal Synthesis)

This protocol is suitable for hydrothermal MOF syntheses where water is a primary solvent.

  • Weighing the Ligand: Accurately weigh the required amount of this compound powder.

  • Initial Suspension: Add the ligand to a portion of deionized water. The ligand will likely not dissolve at this stage and will form a suspension.

  • Deprotonation and Dissolution:

    • While stirring vigorously, add a dilute aqueous solution of a base (e.g., 0.1 M NaOH) dropwise to the ligand suspension.

    • Monitor the mixture closely. As the pH increases, the ligand will begin to dissolve as its carboxylic acid groups are deprotonated to form the more soluble carboxylate salt.

    • Continue adding the base until the ligand is fully dissolved, resulting in a clear solution. Avoid adding a large excess of the base, as a very high pH can sometimes lead to the precipitation of metal hydroxides in the subsequent steps.

  • Final Volume Adjustment: Add any remaining water or other co-solvents to reach the desired final concentration and volume for your reaction.

  • Integration into MOF Synthesis: This clear, basic ligand solution is now ready to be combined with the metal salt solution for the hydrothermal synthesis.

Protocol 2: Dissolution of this compound in an Organic Solvent (Solvothermal Synthesis)

This protocol is designed for solvothermal syntheses using polar aprotic solvents.

  • Solvent Preparation: In a suitable reaction vessel, add the required volume of a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc).

  • Ligand Addition: Add the pre-weighed this compound to the solvent.

  • Assisted Dissolution:

    • Place the vessel in an ultrasonic bath for 15-30 minutes.

    • If the ligand is not fully dissolved, gently heat the mixture to 60-80 °C with continuous stirring.

    • Continue this process until a clear, homogeneous solution is obtained.

  • Cooling and Use: Allow the solution to cool to the desired reaction temperature before adding the metal salt solution.

Visualized Workflows

Dissolution_Workflow Workflow for Ligand Dissolution cluster_aqueous Aqueous / Hydrothermal Route cluster_organic Organic / Solvothermal Route start_aq Start: Weigh Ligand suspend Suspend in H2O start_aq->suspend add_base Add Base (e.g., NaOH) Dropwise with Stirring suspend->add_base dissolved_aq Clear Ligand Solution (Deprotonated Form) add_base->dissolved_aq pH increase leads to deprotonation & dissolution ready_aq Ready for Hydrothermal Synthesis dissolved_aq->ready_aq start_org Start: Weigh Ligand suspend_org Add to Organic Solvent (e.g., DMF, DMAc) start_org->suspend_org ultrasonicate Ultrasonicate suspend_org->ultrasonicate heat Gently Heat (60-80°C) with Stirring ultrasonicate->heat If not fully dissolved dissolved_org Clear Ligand Solution ultrasonicate->dissolved_org If fully dissolved heat->dissolved_org ready_org Ready for Solvothermal Synthesis dissolved_org->ready_org

Caption: Decision workflow for dissolving this compound.

Troubleshooting_Logic Troubleshooting Logic for Poor Solubility action action start Ligand Fails to Dissolve solvent_type Solvent Type? start->solvent_type is_aqueous Aqueous/Hydrothermal solvent_type->is_aqueous Aqueous is_organic Organic/Solvothermal solvent_type->is_organic Organic check_ph Is pH > pKa? is_aqueous->check_ph use_sonication Action: Apply ultrasonication is_organic->use_sonication add_base Action: Add dilute base (e.g., NaOH) dropwise check_ph->add_base No check_purity Action: Verify ligand purity and solvent quality check_ph->check_purity Yes use_heat Action: Gently heat (60-80°C) with stirring use_sonication->use_heat use_heat->check_purity

Caption: Troubleshooting flowchart for solubility issues.

References

Controlling crystal growth of MOFs based on Benzimidazole-5,6-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Benzimidazole-5,6-dicarboxylic Acid MOF Synthesis

Introduction

Welcome to the technical support center for the synthesis and crystal growth control of Metal-Organic Frameworks (MOFs) based on the this compound (H₃bidc) linker. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured to help you anticipate challenges, troubleshoot common issues, and rationally design your experiments for predictable outcomes. We will move from foundational questions to in-depth troubleshooting and validated protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with this specific class of MOFs.

Q1: What are the primary challenges in synthesizing crystalline MOFs with the this compound linker?

A: The H₃bidc linker presents a unique set of challenges due to its structural rigidity and multiple coordination sites (two carboxylates and the imidazole N-H group). Key difficulties include:

  • Competing Coordination: The imidazole group can participate in hydrogen bonding or coordinate to the metal center, influencing the final 3D supramolecular architecture.[1]

  • Low Solubility: Like many complex organic linkers, H₃bidc and its metal complexes can have low solubility in common solvents, which can lead to rapid precipitation of amorphous material instead of slow, ordered crystal growth.

  • Phase Purity: The combination of metal ions and the versatile coordination modes of the linker can sometimes lead to the formation of multiple competing crystalline phases or impurities.

Q2: What is the scientific principle behind using a "modulator" in my synthesis?

A: A modulator, typically a monocarboxylic acid like acetic acid or formic acid, is a crucial additive used to control the kinetics of MOF formation.[2][3] It functions by competitively coordinating with the metal centers.[4] This competition slows down the overall reaction rate by temporarily "capping" the metal sites, preventing the rapid, uncontrolled precipitation that leads to amorphous materials or poorly crystalline products.[4][5] By moderating the metal-linker coordination speed, the system has sufficient time to self-correct and form a more ordered, crystalline structure. This process is often referred to as coordination modulation.[2][6]

Q3: How do I select the optimal solvent system for my reaction?

A: Solvent selection is critical as it influences precursor solubility, reaction kinetics, and even the final MOF structure. The ideal solvent must adequately dissolve both the metal salt and the organic linker to facilitate a homogeneous reaction environment.[7]

  • High-Boiling Point Polar Solvents: Solvents like N,N-Dimethylformamide (DMF) are frequently used in solvothermal synthesis because they have high boiling points, allowing for higher reaction temperatures, and they are effective at dissolving a wide range of metal salts and organic linkers.[7]

  • Solvent Mixtures: Sometimes, a mixture of solvents (e.g., DMA–H₂O) is used to fine-tune the solubility and polarity of the reaction medium, which can be an effective strategy for obtaining high-quality crystals.[8][9]

  • "Green" Solvents: While challenging, there is a push towards using more environmentally benign solvents like water or ethanol. However, the solubility of the H₃bidc linker may be limited in these solvents, and many MOFs can be unstable in the presence of water.[7]

Q4: What are the typical starting points for synthesis temperature and time?

A: Solvothermal synthesis of benzimidazole-based MOFs is common.[1][8]

  • Temperature: A typical starting temperature range is between 85°C and 130°C.[1][8] Lower temperatures can slow down crystal growth, potentially improving crystallinity, while higher temperatures can accelerate the reaction, sometimes leading to smaller crystals or amorphous products.[10] Temperature can also influence the final phase of the MOF.

  • Time: Reaction times can vary widely, from 12 hours to 3 days.[8][11] Longer reaction times may improve crystallinity and yield, but it's essential to monitor for potential degradation of the linker or solvent at elevated temperatures.[10]

Q5: Which characterization techniques are essential for confirming successful MOF synthesis?

A: A multi-technique approach is necessary to fully characterize your material.

  • Powder X-Ray Diffraction (PXRD): This is the most critical technique to confirm the crystallinity, phase purity, and crystal structure of your MOF.[12][13] Sharp, intense peaks indicate a highly crystalline material.[12]

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology (shape) and size of your MOF crystals and assess the uniformity of your sample.[12][14]

  • Thermogravimetric Analysis (TGA): TGA determines the thermal stability of your MOF and can confirm the removal of solvent molecules from the pores.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR helps confirm the coordination of the carboxylate groups to the metal center by observing shifts in the C=O stretching frequencies.[12][14]

Section 2: Troubleshooting Guide

This guide addresses specific experimental failures in a direct Q&A format, providing both the scientific rationale and actionable solutions.

Problem 1: My PXRD pattern shows a broad hump instead of sharp peaks, indicating an amorphous product. What went wrong?

  • Cause & Explanation: The formation of an amorphous solid means the coordination reaction between the metal ions and the H₃bidc linker occurred too rapidly. This kinetically-driven process leads to a disordered, glassy material rather than a thermodynamically stable, ordered crystal. This is often due to excessively high concentrations, a suboptimal pH, or a reaction temperature that is too high for the specific system.

  • Recommended Solutions:

    • Introduce a Modulator: Add a competing ligand, such as acetic acid or benzoic acid, to the reaction mixture. The modulator will compete with the H₃bidc linker for the metal coordination sites, slowing the overall reaction rate and promoting ordered crystal growth.[15] Start with a low concentration and systematically increase it.

    • Reduce Reaction Temperature: Lower the synthesis temperature by 10-20°C. This will decrease the rate of both nucleation and crystal growth, providing more time for the framework to self-assemble correctly.[10]

    • Decrease Reagent Concentration: Halve the concentration of both the metal salt and the linker. Lower concentrations reduce the supersaturation of the solution, which can slow down the initial precipitation event.

    • Adjust pH: The deprotonation state of the carboxylic acid groups is pH-dependent. An inappropriate pH can alter coordination kinetics. Using non-coordinating buffers can be a strategy to control pH without directly interfering with the metal-linker coordination.[6]

Problem 2: I've successfully synthesized a crystalline MOF, but the crystals are highly varied in size (polydisperse) and have irregular shapes.

  • Cause & Explanation: Crystal size and morphology are governed by the relative rates of nucleation (the formation of new crystal seeds) and growth (the expansion of existing crystals). Polydispersity arises when nucleation occurs continuously throughout the synthesis, while irregular shapes suggest that crystal growth is not uniform across all crystal facets. This can be influenced by modulator concentration, temperature gradients, and reagent ratios.[16][17]

  • Recommended Solutions:

    • Optimize Modulator Concentration: The amount of modulator is a key parameter for controlling crystal size.[16] Increasing the modulator concentration generally leads to fewer nucleation sites and results in larger, more uniform crystals. Conversely, smaller nanoparticles can sometimes be achieved with higher modulator concentrations that cap crystal growth.[16] Create a systematic matrix of experiments varying the modulator-to-linker molar ratio.

    • Control Heating and Cooling Rates: A rapid increase in temperature can cause a burst of nucleation, leading to many small crystals. Employ a slower heating ramp to the target temperature. Similarly, slow, controlled cooling can improve the quality of the final crystals.[18]

    • Adjust the Metal-to-Linker Ratio: Deviating slightly from the ideal stoichiometry can sometimes influence crystal morphology. Experiment with ratios slightly above and below the expected value.

    • Introduce Stirring (with caution): For some syntheses, gentle stirring can maintain a homogeneous concentration of precursors, leading to more uniform crystal growth. However, vigorous stirring can induce rapid precipitation or damage delicate crystals, so this must be optimized carefully.

Problem 3: My PXRD pattern shows sharp peaks, but they don't match the expected pattern, or there are extra peaks indicating impurities.

  • Cause & Explanation: The presence of unexpected crystalline phases indicates that reaction conditions favor a different, perhaps denser, coordination polymer, or that a side reaction has occurred. This can be due to the specific metal salt used (counter-ions like nitrates or chlorides can sometimes be incorporated) or the degradation of the linker or solvent at high temperatures.

  • Recommended Solutions:

    • Vary the Metal Salt: The counter-ion of the metal salt (e.g., nitrate, chloride, acetate) can influence the reaction. Try synthesizing with a different metal salt to see if the desired phase can be isolated.

    • Screen Modulators: Different modulators can selectively inhibit the growth of certain crystal facets or phases.[19] Experiment with modulators of varying acidity (pKa) and size (e.g., formic acid vs. benzoic acid) to guide the synthesis toward the desired structure.[16]

    • Verify Reagent Purity: Ensure the H₃bidc linker and metal salt are pure. Impurities can act as nucleation sites for unwanted phases.

    • Optimize Reaction Time and Temperature: An undesired phase may be a kinetic product that forms quickly, while the desired phase is the thermodynamic product that forms over a longer period. Try extending the reaction time. Conversely, linker degradation at high temperatures can be avoided by lowering the synthesis temperature.

Section 3: Experimental Protocols

These protocols provide a robust starting point for your experiments. Remember that optimization is key, and these should be adapted based on your specific metal and desired outcome.

Protocol 1: General Solvothermal Synthesis of a [Mn(Hbidc)(H₂O)] MOF

This protocol is adapted from a known procedure for synthesizing a 2D manganese MOF with the H₃bidc linker.[1][20]

  • Reagent Preparation:

    • In a 20 mL glass vial, dissolve 0.020 g (0.1 mmol) of MnCl₂·4H₂O in 5 mL of N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve 0.022 g (0.1 mmol) of this compound (H₃bidc) in 5 mL of DMF. Sonication may be required to fully dissolve the linker.

  • Reaction Assembly:

    • Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the autoclave in a preheated oven at 85°C.

    • Maintain this temperature for 48 hours.

  • Product Isolation and Washing:

    • Remove the autoclave from the oven and allow it to cool slowly to room temperature.

    • Collect the resulting crystalline powder by filtration or centrifugation.

    • Wash the product thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted precursors.

    • Perform a solvent exchange by soaking the product in ethanol (3 x 10 mL) over 24 hours.

  • Drying and Characterization:

    • Dry the final product in a vacuum oven at 80°C overnight.

    • Characterize the material using PXRD to confirm crystallinity and SEM to observe morphology.

Protocol 2: Modulator-Assisted Synthesis for Crystal Size Control

This protocol introduces a modulator to the general synthesis to gain control over crystal size and quality.

  • Reagent Preparation:

    • Prepare the metal salt and linker solutions as described in Protocol 1.

    • Prepare a stock solution of the modulator (e.g., 1 M acetic acid in DMF).

  • Reaction Assembly with Modulator:

    • Combine the metal salt and linker solutions in a 20 mL Teflon-lined autoclave.

    • Add a specific volume of the modulator stock solution. A good starting point is 20-50 equivalents relative to the linker (e.g., for 0.1 mmol of linker, add 2-5 mmol of modulator).

    • Seal the autoclave tightly.

  • Reaction and Workup:

    • Follow the solvothermal reaction, product isolation, and drying steps as outlined in Protocol 1.

  • Analysis and Iteration:

    • Characterize the resulting MOF using PXRD and SEM.

    • Compare the crystallinity and crystal size/morphology to the non-modulated synthesis.

    • Systematically vary the amount of modulator in subsequent experiments to fine-tune the crystal properties. Refer to the data table below for expected trends.

Section 4: Data & Visualization

Table 1: Influence of Modulator Type and Concentration on MOF Crystal Growth

This table summarizes general trends observed when using modulators in MOF synthesis, providing a predictive framework for your experiments.[15][16]

ParameterLow Modulator Conc.High Modulator Conc.Modulator Acidity (pKa)
Nucleation Rate HighLowHigher pKa (weaker acid) may lead to faster nucleation.
Crystal Size SmallerLargerLower pKa (stronger acid) often results in larger crystals.
Crystallinity May be poorGenerally improvedStronger modulators can significantly improve crystallinity.
Morphology Often irregularMore well-defined facetsCan selectively inhibit growth on certain facets, altering shape.
Yield Generally highMay be reducedCan impact overall yield due to slower reaction kinetics.
Diagrams and Workflows

A logical workflow is essential for efficient troubleshooting. The following diagrams visualize key concepts in controlling MOF crystal growth.

Figure 1: Troubleshooting Workflow for MOF Synthesis This diagram provides a step-by-step decision tree for addressing common synthesis problems.

G start Start Synthesis check_product Characterize Product (PXRD, SEM) start->check_product amorphous Problem: Amorphous Product check_product->amorphous Broad Hump poor_xtal Problem: Poor Crystallinity / Polydisperse check_product->poor_xtal Broad Peaks / Irregular Size impure Problem: Impure Phase check_product->impure Extra Peaks success Success: Crystalline, Phase-Pure MOF check_product->success Sharp, Correct Peaks sol1 Action: Add/Increase Modulator - Lower Temperature - Decrease Concentration amorphous->sol1 sol2 Action: Optimize Modulator Conc. - Control Temp. Ramp - Adjust Reagent Ratios poor_xtal->sol2 sol3 Action: Change Metal Salt - Screen Solvents/Modulators - Verify Reagent Purity impure->sol3 sol1->start Re-synthesize sol2->start Re-synthesize sol3->start Re-synthesize

Caption: A decision tree for troubleshooting common MOF synthesis issues.

Figure 2: Key Factors Influencing MOF Crystal Growth This diagram illustrates the interconnected parameters that control the outcome of a MOF synthesis.

G cluster_kinetics Kinetics & Thermodynamics cluster_reagents Reagents & Composition center MOF Crystal Growth (Size, Morphology, Quality) Temp Temperature Temp->center Time Reaction Time Time->center Rate Heating/Cooling Rate Rate->center Conc Concentration Conc->center Ratio Metal:Linker Ratio Ratio->center Solvent Solvent System Solvent->center Modulator Modulator (Type & Conc.) Modulator->center

Caption: Interplay of factors controlling MOF crystal growth.

Section 5: References

  • 19PMC - NIH.

  • 14IntechOpen.

  • 5CrystEngComm (RSC Publishing).

  • 16PMC - NIH.

  • 2CrystEngComm Blog.

  • 21NIH.

  • 12IJFMR.

  • 17Crystal Growth & Design - ACS Publications.

  • 4ResearchGate.

  • 22PMC - NIH.

  • 11MDPI.

  • 1ResearchGate.

  • 13ResearchGate.

  • 23Malvern Panalytical.

  • 24PubMed.

  • 25New Journal of Chemistry (RSC Publishing).

  • 26ResearchGate.

  • 27ResearchGate.

  • 28OSTI.gov.

  • 29Frontiers.

  • 30ResearchGate.

  • 20AMiner.

  • 18ResearchGate.

  • 8PMC - PubMed Central.

  • 6LSMO - EPFL.

  • 3PMC - NIH.

  • 31Chemistry – A European Journal.

  • 15RSC Publishing.

  • 7Reddit.

  • 10ResearchGate.

  • 32Chemical Society Reviews (RSC Publishing).

  • 9ResearchGate.

  • 33CrystEngComm (RSC Publishing).

References

Preventing side reactions during the functionalization of Benzimidazole-5,6-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Benzimidazole-5,6-dicarboxylic acid. This guide is designed to provide senior-level insights and practical solutions to the common challenges encountered during the chemical modification of this versatile scaffold. As application scientists with extensive field experience, we understand that successful synthesis lies in anticipating and controlling side reactions. This document provides in-depth, causality-driven troubleshooting advice, detailed protocols, and FAQs to ensure the integrity and success of your experiments.

Core Challenges: Understanding the Reactive Landscape

This compound presents a unique synthetic challenge due to its multiple reactive sites. A lack of understanding of their relative reactivity is the primary source of side reactions, leading to low yields, complex purification, and inconsistent results.

The key reactive sites are:

  • C5-Carboxylic Acid (-COOH)

  • C6-Carboxylic Acid (-COOH)

  • N1-H of the Imidazole Ring

The main side reactions encountered during functionalization include lack of selectivity, decarboxylation, polymerization, and unwanted reactions at the imidazole nitrogen.

cluster_molecule This compound cluster_reactions Potential Reactions cluster_side_reactions Common Side Reactions mol Core Molecule C5 C5-COOH Functionalization mol->C5 C6 C6-COOH Functionalization mol->C6 NH N-H Alkylation/Acylation mol->NH Side1 Lack of Selectivity (Mono- vs. Di-adduct) C5->Side1 Side2 Polymerization C5->Side2 Side3 Decarboxylation C5->Side3 C6->Side1 C6->Side2 C6->Side3 Side4 N-H Side Products NH->Side4

Caption: The reactive sites of this compound and their associated side reactions.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues in a practical Q&A format.

Problem 1: My reaction yields an inseparable mixture of mono- and di-substituted products.

  • Probable Cause: The two carboxylic acid groups at the C5 and C6 positions have very similar electronic environments and reactivity. Without a directing or protecting group strategy, stoichiometric control (e.g., using only one equivalent of a reagent) is often insufficient to achieve high selectivity for mono-functionalization. This leads to a statistical mixture of starting material, the desired mono-adduct, and the di-adduct.

  • Recommended Solutions:

    • Employ a Protecting Group Strategy: The most robust method for achieving selectivity is to protect one of the carboxylic acids, functionalize the other, and then deprotect. This requires an orthogonal protecting group system where one group can be removed without affecting the other.[1][2]

    • Mono-esterification: Create a mono-ester (e.g., methyl or benzyl ester). The remaining free carboxylic acid can then be activated and reacted (e.g., for amide bond formation). The ester can be removed in a final step.

    • Steric Hindrance: In some cases, reacting the diacid with a very bulky alcohol (e.g., tert-butanol) under carefully controlled conditions can favor the formation of the mono-ester due to steric hindrance preventing the second esterification.

Problem 2: I am observing significant loss of my product and see gas evolution, especially at higher temperatures.

  • Probable Cause: You are likely experiencing thermal decarboxylation. Benzimidazole-based carboxylic acids can be susceptible to losing CO2 at elevated temperatures, particularly if the reaction media is acidic or contains catalytic metals.[3][4] This side reaction is often irreversible and leads to a product that has lost one or both of its carboxylic acid functional groups.

  • Recommended Solutions:

    • Lower Reaction Temperature: Whenever possible, conduct your reactions at or below room temperature. If heating is required, perform a temperature screen to find the minimum temperature necessary for the reaction to proceed.

    • Use Milder Activation Methods: For amide couplings, avoid methods that require high heat. Use modern coupling reagents that are efficient at 0°C to room temperature (e.g., HATU, HBTU).

    • Avoid Strong Acids: If your reaction requires acidic conditions, use the mildest acid possible and the lowest effective concentration.

    • Catalyst Screening: If using a metal catalyst, be aware that some metals (like copper) can facilitate decarboxylation.[3] Screen different catalysts or perform the reaction under metal-free conditions if possible.

Problem 3: My product is insoluble, has a very high molecular weight, and gives a broad NMR spectrum.

  • Probable Cause: You are likely forming a polybenzimidazole (PBI) polymer.[5][6] This occurs when both carboxylic acid groups are activated (e.g., by conversion to acyl chlorides or through coupling agents) and react intermolecularly, leading to chain growth instead of the desired small-molecule functionalization. This is a common issue in reactions aiming for di-functionalization with a bifunctional reagent.

  • Recommended Solutions:

    • High Dilution: Run the reaction at a very high dilution (e.g., <0.01 M). This favors intramolecular reactions (if applicable) or controlled intermolecular reactions over uncontrolled polymerization.

    • Slow Addition: Use a syringe pump to add the activating agent or the second coupling partner very slowly over a long period (e.g., 8-12 hours). This keeps the concentration of the reactive intermediate low at all times, suppressing polymerization.

    • Protecting Group Strategy: To create a di-substituted product with two different groups (unsymmetrical), protect one acid, functionalize the second, deprotect the first, and then functionalize the newly freed acid.[7][8]

Problem 4: I see an additional product with a higher molecular weight, corresponding to the addition of my reagent to the N-H bond.

  • Probable Cause: The imidazole N-H is nucleophilic and can compete with other nucleophiles in your reaction or react with electrophilic reagents.[9] This is common during alkylation or acylation reactions if the N-H is not protected.

  • Recommended Solutions:

    • N-H Protection: Before functionalizing the carboxylic acids, protect the imidazole nitrogen. A Boc (tert-butyloxycarbonyl) group is a common choice as it is stable to many conditions used for carboxylate chemistry but can be easily removed with acid (e.g., TFA).[10] Benzyl groups are also used and can be removed via hydrogenolysis.[11]

    • Choice of Base: If protection is not feasible, the choice of base is critical. Using a non-nucleophilic, sterically hindered base like DBU or Proton-Sponge® can sometimes deprotonate the carboxylic acids preferentially over the N-H, but this is not always reliable.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best protecting group for the carboxylic acids?

A1: The choice depends on the planned subsequent reaction steps. You need an "orthogonal" system, meaning you can remove one protecting group without affecting another.[2] A classic strategy is to protect one acid as a benzyl ester (removable by hydrogenolysis) and the other as a tert-butyl ester (removable by mild acid). This allows you to selectively deprotect and functionalize each site independently.

Protecting GroupIntroduction MethodCleavage ConditionsOrthogonal To
Methyl Ester MeOH, H+ (Fischer) or TMS-CHN2Acid or Base (saponification)Benzyl, t-Butyl
Benzyl (Bn) Ester Benzyl bromide, baseH2, Pd/C (Hydrogenolysis)t-Butyl, Silyl esters
tert-Butyl (tBu) Ester Isobutylene, H+ or t-BuOH, DCCMild Acid (TFA, HCl in Dioxane)Benzyl, Methyl (base)
Silyl Esters (e.g., TBDMS) Silyl chloride, base (imidazole)Fluoride source (TBAF)Most other esters

Q2: Which amide coupling reagents are least likely to cause side reactions?

A2: While classic reagents like DCC are effective, they can lead to problematic dicyclohexylurea (DCU) byproducts and racemization.[12] Modern aminium/uronium salts like HATU and HBTU are generally preferred for their high efficiency and lower rates of racemization. However, they can still cause side reactions.

Coupling ReagentCommon ByproductsKey AdvantagesPotential Side Reactions
DCC/DIC Dicyclohexylurea (DCU) / DiisopropylureaInexpensive, effectiveInsoluble byproduct (DCC), racemization, N-acylurea formation
EDC (Water Soluble) Water-soluble ureaByproduct easily removed by aqueous washGuanidinium formation with amine
HBTU/HATU Tetramethylurea (soluble)Fast, efficient, low racemizationGuanidinium formation if amine is added before acid activation[13]

To minimize side reactions with aminium reagents like HATU, always pre-activate the carboxylic acid for 5-10 minutes before adding the amine nucleophile. This prevents the coupling reagent from reacting directly with the amine.

cluster_correct Correct Pathway cluster_incorrect Incorrect Pathway reagent HATU (Coupling Reagent) side_product Guanidinium Byproduct reagent->side_product Direct Reaction (No pre-activation) amine Amine (R-NH2) (Nucleophile) amide Desired Amide amine->amide amine->side_product acid Carboxylic Acid (R'-COOH) active_ester Activated Ester acid->active_ester 1. Pre-activate with HATU active_ester->amide 2. Add Amine A Benzimidazole- 5,6-dicarboxylic acid B N-Boc Protected Diacid A->B Boc2O, TEA, THF C Mono-Benzyl Ester, Mono-Acid B->C 1. PhCH2Br (1 eq), Cs2CO3 2. Mild workup D Mono-Benzyl Ester, Mono-Amide C->D HATU, R-NH2, DIPEA

References

Technical Support Center: Benzimidazole-5,6-dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of Benzimidazole-5,6-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve your yield and purity.

Section 1: Synthesis Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the synthesis of this compound can often be traced back to a few key areas. A systematic evaluation of your experimental setup is the most effective approach to pinpoint the issue.

  • Reagent Quality: The purity of your starting materials is paramount. Impurities in the o-phenylenediamine derivative or the dicarboxylic acid can lead to unwanted side reactions and a lower yield of the desired product. It is advisable to use starting materials of high purity (≥98%).

  • Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. While various solvents can be used for benzimidazole synthesis, polar solvents like ethanol or methanol are often effective. The reaction temperature needs to be carefully controlled to ensure the reaction proceeds to completion without significant decomposition of the product. Reaction monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to determine the optimal reaction time.

  • Incomplete Cyclization: The formation of the benzimidazole ring is a condensation reaction that involves the removal of water. If water is not effectively removed from the reaction mixture, the equilibrium may not favor product formation, leading to low yields.

Question 2: I am observing the formation of a dark-colored, insoluble material in my reaction mixture. What is this, and how can I prevent it?

The formation of dark, often polymeric, materials is a common issue in benzimidazole synthesis, especially when using starting materials that are sensitive to oxidation.

  • Oxidation of Starting Materials: o-Phenylenediamine derivatives are susceptible to oxidation, which can lead to the formation of colored impurities. To mitigate this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions at High Temperatures: At elevated temperatures, dicarboxylic acids can undergo decarboxylation or other decomposition reactions, leading to the formation of complex mixtures and colored byproducts. Careful temperature control is crucial.

  • Purification: These colored impurities can often be removed during the work-up and purification steps. Treatment with activated charcoal during recrystallization is a common and effective method for decolorizing the crude product.

Question 3: My final product seems to be a mixture of mono- and di-carboxylated benzimidazoles. How can I improve the selectivity for the desired di-acid?

Achieving high selectivity for the di-carboxylated product requires careful control over the stoichiometry and reaction conditions.

  • Stoichiometry: Ensure that the molar ratio of the dicarboxylic acid or its derivative to the o-phenylenediamine is appropriate. A slight excess of the dicarboxylic acid component may be necessary to drive the reaction towards the formation of the di-substituted product.

  • Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low may result in incomplete reaction, leading to a mixture of products. As mentioned previously, monitoring the reaction progress is key to determining the point at which the reaction has gone to completion.

Section 2: Purification and Characterization FAQs

This section provides answers to frequently asked questions regarding the purification and analysis of this compound.

Question 4: What is the best method to purify crude this compound?

Recrystallization is the most common and effective method for purifying crude this compound. The choice of solvent is critical for successful recrystallization.

  • Solvent Selection: Due to the presence of two carboxylic acid groups and the benzimidazole core, the compound is generally insoluble in water and non-polar organic solvents.[1] Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often good choices for dissolving the crude product at an elevated temperature. The pure product can then be precipitated by cooling the solution or by the addition of a less polar co-solvent.

  • Decolorization: If your crude product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help to remove colored impurities.

Question 5: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a compound and for identifying and quantifying any impurities. A reverse-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of your compound. The spectra should be clean, with the correct chemical shifts and integration values for all protons and carbons in the molecule. The absence of significant impurity peaks is a good indicator of high purity.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of your product.

Question 6: What are the expected 1H and 13C NMR chemical shifts for this compound?

While a definitive, published spectrum for the free di-acid can be elusive, based on the known spectra of similar benzimidazole derivatives in DMSO-d6, the following are the expected regions for the key signals:

Assignment Expected 1H NMR Chemical Shift (ppm) Expected 13C NMR Chemical Shift (ppm)
Imidazole N-H> 12.0 (broad singlet)-
Aromatic C-H7.5 - 8.5 (singlets or doublets)110 - 145
Imidazole C-H~8.0 - 8.5 (singlet)~140 - 150
Carboxylic Acid O-H> 12.0 (very broad singlet)-
Carboxylic Acid C=O-165 - 175

Note: These are estimated values and may vary depending on the specific solvent and concentration used.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis and purification of this compound. This protocol is based on established principles of benzimidazole synthesis and should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of benzimidazoles via the condensation of an o-phenylenediamine derivative with a dicarboxylic acid.

Materials:

  • 1,2-Diaminobenzene-4,5-dicarboxylic acid

  • Formic acid (or another suitable C1 source)

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 1,2-diaminobenzene-4,5-dicarboxylic acid and an excess of formic acid.

  • Slowly add polyphosphoric acid to the mixture with stirring.

  • Heat the reaction mixture to 100-120 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture with a concentrated NaOH solution to a pH of approximately 6-7.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold water and then with a small amount of cold ethanol.

  • Dry the crude product in a vacuum oven.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Dimethylformamide (DMF)

  • Deionized water

  • Activated charcoal (optional)

Procedure:

  • Place the crude this compound in a flask.

  • Add a minimal amount of DMF to the flask and heat the mixture with stirring until the solid is completely dissolved.

  • If the solution is colored, add a small amount of activated charcoal and continue to heat for 10-15 minutes.

  • Hot filter the solution to remove the activated charcoal and any other insoluble impurities.

  • Slowly add deionized water to the hot filtrate until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold water.

  • Dry the purified crystals in a vacuum oven.

Section 4: Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1,2-Diaminobenzene- 4,5-dicarboxylic acid + Formic Acid + PPA Reaction Heat (100-120 °C) 4-6 hours Reactants->Reaction Condensation Quench Pour onto ice Reaction->Quench Neutralize Adjust pH to 6-7 with NaOH Quench->Neutralize Filter_Crude Vacuum Filtration Neutralize->Filter_Crude Dissolve Dissolve crude in hot DMF Filter_Crude->Dissolve Crude Product Decolorize Add Activated Charcoal (optional) Dissolve->Decolorize Filter_Hot Hot Filtration Decolorize->Filter_Hot Precipitate Add water & cool Filter_Hot->Precipitate Filter_Pure Vacuum Filtration Precipitate->Filter_Pure Dry Dry under vacuum Filter_Pure->Dry Pure Product

Caption: A typical workflow for the synthesis and purification of this compound.

TroubleshootingLogic cluster_investigate Investigation Steps cluster_solutions Potential Solutions Start Low Yield or Purity Issue CheckReagents Verify Purity of Starting Materials Start->CheckReagents AnalyzeConditions Review Reaction Temp, Time, and Solvent Start->AnalyzeConditions CheckWorkup Evaluate Purification Procedure Start->CheckWorkup UseHighPurity Use High Purity Reagents (≥98%) CheckReagents->UseHighPurity If impurities suspected OptimizeReaction Optimize Conditions: - Inert Atmosphere - Monitor by TLC/HPLC AnalyzeConditions->OptimizeReaction If conditions suboptimal RefinePurification Refine Purification: - Different Solvent System - Activated Charcoal CheckWorkup->RefinePurification If purification is ineffective

Caption: A logic diagram for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Strategies for Scaling Up the Synthesis of Benzimidazole-5,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzimidazole-5,6-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for scaling up this important chemical synthesis. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-proven insights to help you navigate the challenges of moving from bench-scale to larger-scale production.

This guide is structured to provide direct answers to potential issues you may encounter. We will delve into the causality behind experimental choices and offer self-validating protocols to ensure scientific integrity and reproducibility.

I. Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific problems that can arise during the scale-up of this compound synthesis in a question-and-answer format.

Question 1: We are observing significantly lower yields of this compound upon scaling up our batch size. What are the likely causes and how can we mitigate this?

Answer:

A drop in yield during scale-up is a common issue and can often be attributed to a combination of factors related to mass and heat transfer, as well as reaction kinetics.

  • Inadequate Mixing and Hotspots: In larger reactors, achieving homogenous mixing is more challenging. This can lead to localized "hotspots" where the temperature is significantly higher than the set point. These hotspots can promote side reactions, such as decarboxylation, leading to the formation of benzimidazole-5-carboxylic acid or even unsubstituted benzimidazole, thus reducing the yield of the desired dicarboxylic acid.[1][2]

  • Inefficient Heat Removal: The exothermic nature of the cyclization reaction can be more difficult to control in a larger vessel. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. Uncontrolled temperature excursions can accelerate decomposition pathways.

  • Prolonged Reaction Times: While it may seem counterintuitive, simply extending the reaction time to ensure completion on a larger scale can be detrimental. Longer exposure to high temperatures can increase the likelihood of decarboxylation and other degradation reactions.

Troubleshooting Steps:

  • Optimize Agitation:

    • Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor stirrer) for the viscosity of your reaction mixture.

    • Conduct mixing studies to ensure uniform temperature distribution throughout the reactor. This can be done by placing multiple temperature probes at different locations within the vessel.

  • Improve Heat Transfer:

    • Utilize a reactor with a jacketed cooling system and ensure the heat transfer fluid is circulating at an adequate flow rate.

    • Consider adding internal cooling coils for very large reactors or highly exothermic reactions.

    • A controlled rate of addition of one of the reactants can also help manage the exotherm.

  • Reaction Monitoring and Endpoint Determination:

    • Do not rely solely on a fixed reaction time. Implement in-process monitoring to determine the reaction endpoint. High-Performance Liquid Chromatography (HPLC) is an excellent tool for this, allowing you to track the consumption of starting materials and the formation of the product and byproducts.

    • Consider implementing Process Analytical Technology (PAT), such as in-situ FTIR or Raman spectroscopy, for real-time reaction monitoring.[1][2][3][4] This can provide immediate feedback on reaction progress and allow for more precise control.

Question 2: We are struggling with the isolation and purification of this compound at a larger scale. The product is difficult to filter and retains a significant amount of solvent.

Answer:

The physical properties of dicarboxylic acids, such as their potential for strong intermolecular hydrogen bonding and variable solubility, can present challenges during workup and isolation on a larger scale.

  • Poor Crystal Morphology: Rapid precipitation or "crashing out" of the product can lead to the formation of very fine particles or an amorphous solid. This morphology results in a tightly packed filter cake that is difficult to de-liquid and wash effectively.

  • Solvent Entrapment: The fine particulate nature of a rapidly precipitated product can lead to significant solvent inclusion within the solid matrix, making it difficult to dry completely.

  • Low Solubility: this compound has limited solubility in many common organic solvents, which can complicate recrystallization efforts.

Troubleshooting Steps:

  • Controlled Crystallization:

    • Instead of rapid precipitation, aim for a controlled crystallization. This can be achieved by slowly cooling the reaction mixture or by using an anti-solvent addition strategy with a controlled addition rate.

    • Experiment with different solvent systems for crystallization. A mixture of a good solvent and a poor solvent can often provide better crystals.

  • Optimize Filtration and Washing:

    • Select the appropriate filter type for your expected particle size. A Nutsche filter dryer is often a good choice for larger-scale operations as it allows for filtration, washing, and drying in a single unit.

    • Use a multi-stage washing procedure on the filter cake. Start with a solvent in which the impurities are soluble but the product is not, followed by a more volatile solvent to displace the initial wash solvent and aid in drying.

  • Effective Drying:

    • Utilize a vacuum oven with a controlled temperature profile for drying. A gradual increase in temperature can help to remove trapped solvent without causing product degradation.

    • For very stubborn solvent retention, consider techniques like agitated drying.

Question 3: We are observing a significant amount of a mono-carboxylated impurity in our final product. What is the cause and how can we prevent it?

Answer:

The presence of benzimidazole-5-carboxylic acid is a strong indicator that decarboxylation is occurring as a significant side reaction.[1][2][5]

  • High Reaction Temperatures: As mentioned previously, excessive heat is a primary driver of decarboxylation. Aromatic carboxylic acids, especially those with activating groups on the ring, can lose a carboxyl group as carbon dioxide at elevated temperatures.

  • Presence of Catalytic Impurities: Certain metal ions can catalyze decarboxylation reactions. Ensure your starting materials and reactor are free from such contaminants.

  • Incorrect pH: While the Phillips-Ladenburg synthesis is typically carried out under acidic conditions, pH excursions to the basic side during workup in the presence of heat can promote decarboxylation of the carboxylate salt.

Troubleshooting Steps:

  • Strict Temperature Control: This is the most critical parameter to control. Implement robust temperature monitoring and control systems to prevent overheating.

  • Minimize Reaction Time: Use in-process controls to stop the reaction as soon as it is complete to avoid prolonged exposure to high temperatures.

  • Raw Material Quality: Ensure the purity of your starting materials, particularly the 3,4-diaminobenzoic acid, as impurities can influence side reactions.

  • Controlled Workup: During workup, if an aqueous basic solution is used, perform this step at a reduced temperature to minimize the risk of decarboxylation.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the large-scale synthesis of this compound?

A1: The most common and direct precursor is 3,4-diaminobenzoic acid . The quality of this starting material is critical for the success of the synthesis. It is advisable to source high-purity 3,4-diaminobenzoic acid or to purify the commercial material before use. Impurities in the starting material can lead to the formation of colored byproducts and can interfere with the cyclization reaction.

Q2: What is the most common method for the cyclization step at scale?

A2: The Phillips-Ladenburg benzimidazole synthesis is a widely used method.[6][7] This involves the condensation of an o-phenylenediamine (in this case, 3,4-diaminobenzoic acid) with a carboxylic acid (formic acid being the simplest C1 source) or its derivative. For scale-up, using formic acid directly is common due to its low cost and availability. The reaction is typically carried out at elevated temperatures in a suitable solvent, or in an excess of formic acid which can also act as the solvent.

Q3: What are the key safety considerations when scaling up this synthesis?

A3: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reaction: Be prepared to manage the heat generated during the cyclization. A thorough risk assessment, including reaction calorimetry studies, is highly recommended to understand the thermal profile of the reaction.

  • Pressure Build-up: The reaction may evolve gases, leading to a pressure increase in a closed reactor. Ensure the reactor is appropriately rated and equipped with pressure relief devices.

  • Handling of Corrosive Reagents: Formic acid and other acidic reagents are corrosive. Use appropriate personal protective equipment (PPE) and ensure all equipment is constructed from compatible materials.

  • Hazard Analysis and Critical Control Points (HACCP): Implementing a HACCP framework can help to systematically identify, evaluate, and control potential hazards throughout the manufacturing process.[5][8][9][10]

Q4: How can we monitor the progress of the reaction effectively at a large scale?

A4: As mentioned in the troubleshooting section, relying on a fixed time is not advisable. Process Analytical Technology (PAT) is the recommended approach for real-time monitoring.[1][2][3][4][11] Techniques such as:

  • In-situ FTIR/Raman: Can monitor the disappearance of starting material functional groups and the appearance of product functional groups in real-time.

  • On-line HPLC: Can be configured to automatically draw samples from the reactor, providing detailed information on the concentration of reactants, products, and impurities.

III. Experimental Protocols & Data

Protocol 1: Scalable Synthesis of this compound

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging of Reactants:

    • Charge the reactor with high-purity 3,4-diaminobenzoic acid (1.0 equivalent).

    • Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The choice of solvent may require optimization to balance solubility and ease of removal.

    • Slowly add formic acid (1.1 - 1.5 equivalents) to the stirred mixture. The addition should be controlled to manage any initial exotherm.

  • Reaction:

    • Heat the reaction mixture to the optimized temperature (typically in the range of 120-150 °C).

    • Monitor the reaction progress using a pre-validated in-process control method (e.g., HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to a designated temperature for crystallization. A slow cooling ramp is recommended.

    • If an anti-solvent is used for crystallization, add it slowly with good agitation.

    • Filter the precipitated product.

    • Wash the filter cake with a suitable solvent to remove residual starting materials and impurities.

    • Dry the product under vacuum at an appropriate temperature.

Data Presentation: Solvent Selection for Recrystallization
Solvent SystemCrystal MorphologyRecovery YieldImpurity Rejection
WaterFine needlesModerateGood
Ethanol/WaterPrismatic crystalsGoodExcellent
Acetic Acid/WaterPlatesHighModerate
DMF/WaterSmall needlesHighFair

Note: The optimal solvent system should be determined experimentally for your specific impurity profile and scale.

IV. Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway 3,4-Diaminobenzoic Acid 3,4-Diaminobenzoic Acid Intermediate N-formyl intermediate 3,4-Diaminobenzoic Acid->Intermediate + Formic Acid (Condensation) Formic Acid Formic Acid Product Benzimidazole-5,6- dicarboxylic acid Intermediate->Product Cyclization (-H2O) Side_Product Benzimidazole-5- carboxylic acid Product->Side_Product Decarboxylation (-CO2, High Temp)

Caption: Synthetic pathway for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Caption: Troubleshooting logic for addressing low yield in scale-up.

V. References

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (n.d.). Longdom Publishing. Retrieved from --INVALID-LINK--

  • Decarboxylation. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • Hazard Analysis and Critical Control Points (HACCP). (n.d.). PQRI. Retrieved from --INVALID-LINK--

  • Process Analytical Technology: applications to flow processes for active pharmaceutical ingredient (API) development. (2018). Reaction Chemistry & Engineering. Retrieved from --INVALID-LINK--

  • Decarboxylation of Carboxylic Acids. (n.d.). Organic Chemistry Tutor. Retrieved from --INVALID-LINK--

  • HAZARD ANALYSIS AND CRITICAL CONTROL POINT (HACCP) SYSTEM AND GUIDELINES FOR ITS APPLICATION. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from --INVALID-LINK--

  • Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. (2012). American Pharmaceutical Review. Retrieved from --INVALID-LINK--

  • Use of Hazard Analysis Critical Control Point (HACCP) methodology. (2019). European Journal of Parenteral and Pharmaceutical Sciences. Retrieved from --INVALID-LINK--

  • (1H-1,3-Benzimidazole-5,6-dicarboxylic acid)(5-carboxylato-1H-1,3-benzimidazole-6-carboxylic acid)silver(I) monohydrate. (2009). Acta Crystallographica Section E: Structure Reports Online. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances. Retrieved from --INVALID-LINK--

  • Hazard analysis and critical control points (HACCP). (2022). ResearchGate. Retrieved from --INVALID-LINK--

  • A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Bentham Science. Retrieved from --INVALID-LINK--

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved from --INVALID-LINK--

  • Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. Retrieved from --INVALID-LINK--

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2016). Oriental Journal of Chemistry. Retrieved from --INVALID-LINK--

References

Technical Support Center: Refinement of Benzimidazole-5,6-dicarboxylic Acid Complex Crystal Structures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallographic refinement of Benzimidazole-5,6-dicarboxylic acid (BZA) complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystal structure refinement of these versatile compounds. BZA's rigid core, combined with its multiple hydrogen bond donors and acceptors, often leads to complex and sometimes problematic crystal structures. This resource provides in-depth troubleshooting guides and frequently asked questions to assist you in achieving high-quality, publishable crystallographic models.

Introduction: The Unique Challenges of BZA Complexes

This compound is a multidentate ligand capable of forming intricate coordination polymers and supramolecular architectures through its nitrogen and oxygen donor atoms.[1][2][3] Its propensity for extensive hydrogen bonding and π-π stacking interactions, while fascinating, can also introduce specific challenges during crystal structure refinement.[4][5] Common issues include solvent disorder, crystal twinning, and pseudosymmetry, which can complicate the refinement process and lead to inaccurate structural models. This guide aims to provide both the "how" and the "why" behind troubleshooting these issues, empowering you to make informed decisions during your crystallographic analysis.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the refinement of BZA complex crystal structures.

Q1: My initial structure solution for a BZA complex shows significant residual electron density peaks. What should I do?

A1: Large residual electron density peaks (Q-peaks) often indicate unassigned atoms, disorder, or the presence of solvent molecules. First, ensure all non-hydrogen atoms of your BZA complex have been located and correctly assigned. If large peaks persist, consider the possibility of disordered solvent molecules, especially if the crystallization was performed in common solvents like water, DMF, or alcohols. Programs like PLATON can be used to analyze solvent-accessible voids.[6][7] If discrete solvent molecules cannot be modeled, the SQUEEZE routine in PLATON may be appropriate.

Q2: I'm having trouble modeling the hydrogen atoms on the carboxylic acid groups and the benzimidazole ring. What is the best approach?

A2: The hydrogen atoms on the carboxylic acid groups can be challenging to locate from the difference Fourier map, especially with lower resolution data. A common approach is to model them in calculated positions using a riding model, such as the AFIX instructions in SHELXL or the hadd command in Olex2.[8][9] For the N-H hydrogen of the benzimidazole ring, it can often be located in the difference map. If not, it can also be placed geometrically. It is crucial to check for and correctly model any hydrogen bonds, as these play a significant role in the supramolecular structure of BZA complexes.[2][4]

Q3: My refinement has stalled at a high R-factor. What are the likely causes and how can I improve it?

A3: A high R-factor can stem from several issues:

  • Incorrect space group assignment: This is a common error that can lead to a poor refinement.[10] Re-examine your data for missed symmetry elements using software like PLATON.

  • Twinning: BZA complexes can be prone to twinning. If suspected, consult specialized twinning refinement protocols in programs like SHELXL.

  • Poor data quality: If the diffraction data is weak or has a low resolution, achieving a low R-factor can be difficult. Ensure your data collection strategy is optimized.

  • Unresolved disorder: As mentioned in Q1, unmodeled disorder can significantly inflate the R-factor.

Q4: How do I properly validate my final crystal structure before publication?

A4: Validating your crystallographic information file (CIF) is a critical final step. Use the IUCr's checkCIF service, which is integrated into many software packages and deposition services.[11][12][13] This service will generate a report with alerts that highlight potential issues with your structure, such as incorrect symmetry, unusual bond lengths, or missing information.[13][14] Address all A- and B-level alerts with either a correction to your model or a detailed explanation in the CIF.

Troubleshooting Guides

This section provides detailed, step-by-step guides for resolving specific experimental issues.

Guide 1: Troubleshooting Poor Crystal Quality

Poorly diffracting crystals are a common starting point for refinement headaches. The following workflow can help improve your chances of obtaining a suitable crystal.

G cluster_0 Troubleshooting Poor Crystal Quality start Initial Observation: Weak or split diffraction spots q1 Are the crystals very small or needle-like? start->q1 a1 Optimize crystallization conditions: - Slower cooling/evaporation - Use of co-solvents - Vary pH q1->a1 Yes q2 Do diffraction spots appear streaky or diffuse? q1->q2 No end Proceed to Data Collection a1->end a2 Indicates potential crystal lattice disorder. - Attempt annealing - Recrystallize from a different solvent system q2->a2 Yes q3 Are the diffraction spots split? q2->q3 No a2->end a3 Suggests crystal twinning or multiple crystals. - Carefully select a single crystal for mounting - Consider twinning in data processing and refinement q3->a3 Yes q3->end No a3->end G cluster_1 Refinement Workflow data_proc Data Processing (HKL file generation) solve Structure Solution (e.g., SHELXT) data_proc->solve refine_iso Initial Isotropic Refinement solve->refine_iso refine_aniso Anisotropic Refinement refine_iso->refine_aniso add_h Add Hydrogen Atoms refine_aniso->add_h model_disorder Model Disorder (if present) add_h->model_disorder final_refine Final Refinement Cycles model_disorder->final_refine validate CIF Validation (checkCIF) final_refine->validate publish Publication Ready Model validate->publish

References

Validation & Comparative

A Comparative Guide to Metal-Organic Framework Linkers: Benzimidazole-5,6-dicarboxylic Acid vs. Terephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of porous materials, Metal-Organic Frameworks (MOFs) represent the pinnacle of rational design, offering unprecedented control over pore size, surface area, and chemical functionality. The choice of the organic linker is arguably the most critical decision in the design of a MOF, as it dictates the framework's topology, stability, and ultimate application. This guide provides a detailed comparative analysis of two pivotal dicarboxylate linkers: the archetypal terephthalic acid (H₂BDC) and the functionally sophisticated Benzimidazole-5,6-dicarboxylic acid (H₂BImDC).

This analysis moves beyond a simple cataloging of properties. It delves into the causal relationships between linker structure and MOF performance, offering field-proven insights for researchers, materials scientists, and drug development professionals. We will explore how the subtle yet profound differences between a simple aromatic spacer and a heterocyclic, functionalized building block translate into significant variations in material stability, porosity, and applicability in areas ranging from gas separation to chemical sensing.

The Organic Linker: A Molecular Blueprint

The organic linker bridges the inorganic secondary building units (SBUs) to create the extended, crystalline lattice of a MOF.[1][2] Its geometry, rigidity, and functional groups are directly imprinted onto the final material's properties.

  • Terephthalic acid (H₂BDC) is the workhorse of MOF chemistry. As a linear, rigid dicarboxylate, it is the foundational linker for some of the most iconic MOFs, including MOF-5 and the highly stable UiO-66 series.[3][4][5] Its simplicity and commercial availability make it an excellent starting point for developing materials where high porosity and thermal stability are the primary objectives.

  • This compound (H₂BImDC) represents a more advanced, "smarter" linker. By incorporating a benzimidazole core between the two carboxylate groups, it introduces intrinsic functionality. This includes a Lewis basic nitrogen site and an N-H group capable of hydrogen bonding, opening avenues for applications that require more than just empty pores.[6][7]

Caption: Chemical structures of Terephthalic acid and this compound.

Structural and Physicochemical Consequences of Linker Choice

The decision to use H₂BDC versus H₂BImDC has profound implications for the final MOF's architecture and stability.

Coordination and Topology

H₂BDC's linear geometry and two-point connectivity predispose it to forming highly symmetric and often highly porous networks, such as the cubic framework of MOF-5.[4][8] In contrast, H₂BImDC offers more complex coordination possibilities. While the carboxylate groups are the primary coordination sites, the imidazole nitrogen atoms can also interact with metal centers or participate in framework-stabilizing hydrogen bonds with uncoordinated guest molecules or other parts of the framework.[6] This often leads to more intricate, and sometimes less porous, three-dimensional structures.

Thermal and Chemical Stability

The stability of a MOF is a function of both the metal-ligand bond strength and the overall structural integrity.

  • H₂BDC MOFs: Stability varies greatly with the metal SBU. For instance, the Zn-O bonds in MOF-5 are notoriously susceptible to hydrolysis, causing the framework to collapse in the presence of moisture.[4] Conversely, the strong Zr-O bonds in the UiO-66 framework, also built with H₂BDC, impart exceptional thermal and chemical stability, making it one of the most robust MOFs known.[3]

  • H₂BImDC MOFs: The benzimidazole moiety itself is a thermally robust heterocycle. MOFs constructed with this linker have demonstrated high thermal stability, often stable up to 400°C.[6] Critically, the N-H group within the linker can form intramolecular or intermolecular hydrogen bonds, which buttress the framework and can significantly enhance water stability compared to analogous MOFs without this capability.[6][9]

Inherent vs. Post-Synthetic Functionality

This is the most significant point of divergence between the two linkers.

  • H₂BDC: The benzene ring is relatively inert. To add functionality, one must use a pre-functionalized derivative (e.g., amino-BDC, nitro-BDC), which adds synthetic steps and cost.[1][3][10] The function is appended to the structure.

  • H₂BImDC: Functionality is integral to the linker. The Lewis basic nitrogen site is an intrinsic feature that can serve as a binding site for acidic gases like CO₂, a proton acceptor, or a catalytic center.[7][11] This built-in functionality is a powerful tool for designing materials with tailored properties from the ground up. Furthermore, the benzimidazole group often imparts native fluorescence to the MOF, a property that can be exploited for chemical sensing.[12][13]

Performance Comparison in Key Applications

FeatureTerephthalic Acid (H₂BDC) MOFsThis compound (H₂BImDC) MOFs
Primary Strength High Porosity & Surface AreaIntrinsic Functionality & Selectivity
Gas Storage Excellent for high-capacity storage of gases like H₂, CH₄, and CO₂ due to large pore volume.[14]Lower total capacity but potential for high selectivity due to specific binding sites (e.g., CO₂).[11]
Chemical Stability Highly variable; depends critically on the metal SBU (e.g., unstable MOF-5 vs. stable UiO-66).[3][4]Generally high thermal stability; often enhanced water stability due to hydrogen bonding potential.[6]
Catalysis Typically used as a high-surface-area support for catalytically active species.The framework itself can be catalytically active due to the Lewis basic imidazole sites.
Sensing Requires incorporation of a separate luminophore or functional group for sensing capabilities.Often intrinsically luminescent, making them suitable for "turn-on" or "turn-off" fluorescence-based sensing.[6][12][13]

Experimental Protocols: Synthesis and Characterization

The synthesis of MOFs from both linkers typically employs solvothermal methods, where the components are heated in a sealed vessel. The choice of solvent, temperature, and reaction time is critical for obtaining a crystalline product.

Experimental Workflow: A General Overview

MOF_Workflow reagents Metal Salt + Organic Linker + Solvent (e.g., DMF) synthesis Solvothermal Synthesis (e.g., 80-150°C, 24-72h) reagents->synthesis washing Solvent Exchange (e.g., with DMF, Ethanol) synthesis->washing activation Activation (Heating under vacuum) washing->activation characterization Characterization activation->characterization pxrd PXRD (Crystallinity) characterization->pxrd Structure bet BET Analysis (Porosity) characterization->bet Properties tga TGA (Thermal Stability) characterization->tga Properties

Caption: Generalized workflow for the synthesis and characterization of Metal-Organic Frameworks.

Protocol 1: Synthesis of a Representative H₂BDC MOF (UiO-66)

Causality: This protocol for UiO-66 uses zirconium(IV) chloride as the metal source and an acid modulator (HCl) to control the nucleation and growth process, leading to a highly crystalline and defect-controlled material. The high temperature ensures the formation of the robust Zr-O clusters.

  • Reagent Preparation: In a 20 mL glass vial, dissolve 125 mg of Zirconium(IV) chloride (ZrCl₄) and 122 mg of terephthalic acid (H₂BDC) in 10 mL of N,N-dimethylformamide (DMF).

  • Modulator Addition: Add 1.0 mL of concentrated hydrochloric acid (HCl, 37%) to the solution. This modulator competes with the linker for coordination to the metal center, slowing down the reaction and improving crystal quality.

  • Solvothermal Reaction: Seal the vial tightly and place it in a preheated oven at 120°C for 24 hours.

  • Workup and Washing: After cooling to room temperature, a white crystalline powder will have formed. Decant the mother liquor and wash the product by centrifuging and resuspending in fresh DMF (3 x 10 mL) and subsequently in ethanol (3 x 10 mL) to remove unreacted precursors.

  • Activation: Dry the product under vacuum at 150°C for 12 hours to remove residual solvent from the pores. The resulting white powder is activated UiO-66.

Protocol 2: Synthesis of a Representative H₂BImDC MOF (Mn-BImDC)

Causality: This protocol, adapted from literature, uses milder conditions (85°C) which are sufficient for the coordination of Mn(II) with the H₂BImDC linker.[6][9] The use of a mixed solvent system can help in solubilizing the linker and influencing the final crystal morphology.

  • Reagent Preparation: In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 40 mg of Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) and 44 mg of 1H-benzimidazole-5,6-dicarboxylic acid (H₂BImDC) in a mixed solvent of 8 mL of DMF and 2 mL of ethanol.

  • Homogenization: Sonicate the mixture for 10 minutes to ensure a homogeneous suspension.

  • Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 85°C for 48 hours.

  • Workup and Washing: After cooling to room temperature, collect the resulting crystals by filtration. Wash the product thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Activation: Dry the sample under vacuum at 120°C for 10 hours to evacuate the pores.

Key Characterization Methodologies
  • Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern is compared to a simulated pattern from single-crystal data or known literature phases.[3]

  • Brunauer-Emmett-Teller (BET) Analysis: Nitrogen or argon adsorption-desorption isotherms at 77 K are measured to determine the specific surface area, pore volume, and pore size distribution, which are critical metrics for porous materials.[3][11]

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF by measuring its weight loss as a function of temperature. This identifies the temperature at which the framework begins to decompose.[6][9]

Concluding Remarks: A Scientist's Perspective

The choice between terephthalic acid and this compound is a strategic one, fundamentally a decision between maximizing physical space and embedding chemical function.

Terephthalic acid (H₂BDC) remains the undisputed linker for applications where the primary metric is volumetric or gravimetric capacity. For gas storage, or when a MOF is intended as a simple high-surface-area support, the structural simplicity and propensity of H₂BDC to form ultra-porous frameworks makes it the logical and cost-effective choice. The development of robust frameworks like UiO-66 demonstrates that, when paired with the right SBU, H₂BDC can yield materials of exceptional stability.

This compound (H₂BImDC) , however, is the superior choice for designing "functional" materials. When the goal is selective gas separation, heterogeneous catalysis, or chemical sensing, the intrinsic properties of the benzimidazole unit provide a significant advantage. It allows for the creation of MOFs with built-in active sites, eliminating the need for complex post-synthetic modifications. This linker is ideal for researchers looking to create materials with a higher level of chemical intelligence, where specific host-guest interactions are paramount.

Ultimately, the optimal linker is defined by the intended application. H₂BDC provides the canvas, while H₂BImDC comes with the colors pre-mixed. A thorough understanding of this structure-function trade-off is essential for the rational design of next-generation Metal-Organic Frameworks.

References

Comparing the properties of MOFs derived from different benzimidazole dicarboxylic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Metal-Organic Frameworks from Benzimidazole Dicarboxylic Acid Isomers

Introduction: The Critical Role of Ligand Isomerism in MOF Design

In the field of crystal engineering, Metal-Organic Frameworks (MOFs) represent a frontier of materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1][2] The modular nature of MOFs, built from metal nodes and organic linkers, allows for a rational design approach often termed "reticular synthesis."[3] However, a subtle yet powerful aspect influencing the final architecture and properties of a MOF is the isomerism of the organic linker. The spatial arrangement of coordinating groups on a ligand can drastically alter the resulting framework's topology, dimensionality, and, consequently, its performance in applications ranging from gas separation to chemical sensing.[3][4]

This guide focuses on a particularly insightful case study: MOFs derived from isomers of benzimidazole dicarboxylic acid. This ligand is notable for its rigid backbone, integrated N-heterocyclic sites for potential post-synthetic modification or enhanced binding, and the varied geometries offered by its isomers. We will objectively compare how the placement of the two carboxylate groups on the benzimidazole core dictates the final properties of the resulting MOFs, providing researchers and drug development professionals with a clear understanding of the structure-property relationships at play.

The Ligand Isomers: A Tale of Two Geometries

The primary isomers of benzimidazole dicarboxylic acid that have been explored in MOF synthesis present distinct geometric arrangements of their carboxylate coordinating groups. This guide will focus on two prominent examples for which comparative data is available:

  • 1H-Benzimidazole-5,6-dicarboxylic acid (H₃bidc): In this isomer, the carboxylate groups are positioned adjacent to each other on the benzene ring portion of the molecule. This ortho-like positioning creates a specific bite angle and steric environment.

  • 5-(Benzimidazole-1-yl)isophthalic acid (H₂bipa): This isomer presents a different structural paradigm. Here, the benzimidazole group acts as a substituent on an isophthalic acid core. The carboxylate groups are in a meta position relative to each other, resulting in a distinctly bent or V-shaped geometry.

The fundamental difference in the spatial orientation of these coordinating groups is the primary driver for the divergent properties of the MOFs they form.

Caption: Chemical structures of the two benzimidazole dicarboxylic acid isomers.

Comparative Analysis of MOF Properties

The choice of metal ion is crucial, but keeping the metal constant allows for a clearer understanding of the ligand's isomeric effects. Here, we compare key properties of MOFs synthesized from H₃bidc and H₂bipa.

Structural and Topological Differences

The geometry of the linker directly dictates the dimensionality and connectivity of the resulting framework.

  • MOFs from H₃bidc (5,6-isomer): The adjacent carboxylate groups of H₃bidc often lead to the formation of lower-dimensional structures. For instance, a manganese-based MOF, [Mn(Hbidc)(H₂O)], synthesized under mild solvothermal conditions, exhibits a layered 2D network.[5] In this structure, hydrogen bonding between uncoordinated carboxylic oxygen atoms and the N-H groups of the imidazole ring plays a critical role in assembling the final 3D supramolecular architecture.[5] Depending on the metal ion and synthesis conditions, both 2D and 3D structures can be achieved; for example, with zinc and cadmium, a Zn(II) complex formed a 2D network while a Cd(II) complex resulted in a 3D structure, highlighting the subtle interplay between the metal's coordination preference and the ligand's geometry.[5][6]

  • MOFs from H₂bipa (N-substituted isomer): The V-shape of the H₂bipa ligand is highly conducive to forming complex 3D frameworks. In a study involving Cd(II), Zn(II), and Co(II), the resulting MOFs, such as [Cd(bipa)]n, {[Zn₂(bipa)₂]·2C₂H₅OH}n, and {[Co(bipa)]·C₂H₅OH}n, all displayed intricate 3D network structures.[7][8] This demonstrates that the bent geometry of the H₂bipa isomer consistently promotes higher-dimensional framework construction across different transition metals.

Causality: The nearly parallel orientation of carboxylates in H₃bidc favors connections in a plane, leading to 2D sheets which then stack into 3D supramolecular structures via weaker forces like hydrogen bonds. In contrast, the pronounced angular geometry of H₂bipa provides coordination vectors that extend naturally in three dimensions, facilitating the formation of robust, covalently linked 3D frameworks.

Thermal and Chemical Stability

A MOF's stability is paramount for any practical application. Thermogravimetric analysis (TGA) is the standard for assessing thermal stability, while stability in various chemical environments is often tested by monitoring crystallinity via Powder X-ray Diffraction (PXRD) after exposure.

  • H₃bidc-based MOFs: The Mn-based 2D MOF shows high thermal stability, being stable up to 400°C.[5] Critically, it also demonstrates significant water stability, with its crystal structure, confirmed by PXRD, remaining intact after being soaked in water for up to 20 days.[5] This robustness is a key advantage for applications in aqueous environments.

  • H₂bipa-based MOFs: TGA studies on a series of MOFs including Cd, Zn, Co, and Ni with the H₂bipa ligand also show good thermal stability, though specific decomposition temperatures vary with the metal.[7] The stability of these frameworks in solution is essential for their use as chemical sensors, and studies have shown that the structural integrity of a Cd-bipa MOF is maintained after sensing experiments in water.[7]

PropertyMOF from 1H-Benzimidazole-5,6-dicarboxylic acid (H₃bidc)MOF from 5-(Benzimidazole-1-yl)isophthalic acid (H₂bipa)
Typical Dimensionality 2D Layered Networks[5]3D Frameworks[7][8]
Thermal Stability High (e.g., Mn-MOF stable up to 400°C)[5]Good (Varies with metal ion)[7]
Water Stability Excellent (Mn-MOF structure retained after 20 days in water)[5]Good (Cd-MOF structure retained after sensing in water)[7]
Functional Properties: Porosity, Adsorption, and Luminescence

The ultimate utility of a MOF is defined by its functional properties, which are a direct consequence of its structure and chemical makeup.

  • Luminescence and Sensing: Luminescent MOFs (LMOFs) are of great interest for chemical sensing applications.[11] The benzimidazole moiety itself is fluorescent, and its incorporation into a MOF can lead to materials that can detect metal ions or small molecules through fluorescence quenching or enhancement.[7]

    • MOFs constructed from the H₂bipa ligand have been extensively studied for this purpose.[7][8][12] A Cd-based MOF, [Cd(bipa)]n, was shown to be a highly selective and sensitive fluorescent sensor for detecting Fe(III) and Cr(VI) ions in water via a fluorescence quenching mechanism.[7] The asymmetric nature of the H₂bipa ligand is thought to promote electron transfer, enhancing its sensing capabilities.[7] The detection limit for Fe³⁺ was calculated to be 1.36 x 10⁻⁶ μM, making it a highly competitive sensor.[7]

Experimental Protocols

To ensure reproducibility and provide a practical resource, detailed experimental procedures for synthesis and characterization are provided below.

Workflow for MOF Synthesis and Characterization

G cluster_synthesis Solvothermal Synthesis cluster_characterization Characterization reagents 1. Mix Ligand Isomer, Metal Salt & Solvent autoclave 2. Seal in Teflon-lined Autoclave reagents->autoclave heating 3. Heat at 110-150°C for 2-3 days autoclave->heating cooling 4. Cool to Room Temp. heating->cooling collection 5. Filter, Wash & Dry Crystals cooling->collection pxrd PXRD (Phase Purity, Stability) collection->pxrd tga TGA (Thermal Stability) collection->tga bet N₂ Adsorption (Porosity, Surface Area) collection->bet lum Fluorescence Spectroscopy (Sensing Properties) collection->lum

Caption: General workflow for the synthesis and characterization of benzimidazole-based MOFs.

Protocol 1: Synthesis of a 2D Mn-MOF from H₃bidc

This protocol is adapted from the synthesis of a Mn-based 2D MOF.[5]

  • Reagents:

    • 1H-benzimidazole-5,6-dicarboxylic acid (H₃bidc)

    • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

    • Solvent (e.g., deionized water or a mixed solvent system)

  • Procedure:

    • Combine MnCl₂·4H₂O and H₃bidc in a molar ratio of approximately 1:1 in a Teflon-lined stainless steel autoclave.

    • Add the solvent (e.g., 15 mL deionized water).

    • Seal the autoclave and heat it in an oven at 85°C for 72 hours.

    • Allow the autoclave to cool slowly to room temperature.

    • Collect the resulting crystals by filtration.

    • Wash the crystals thoroughly with deionized water and ethanol to remove any unreacted starting materials.

    • Dry the product in air.

Causality: The choice of a mild temperature (85°C) and water as a solvent favors the kinetic product, in this case, a stable 2D layered structure, without pushing the reaction towards a more complex, potentially less crystalline, 3D phase.[5]

Protocol 2: Synthesis of a 3D Cd-MOF from H₂bipa

This protocol is adapted from the synthesis of [Cd(bipa)]n, a fluorescent sensor MOF.[7][8]

  • Reagents:

    • 5-(benzimidazole-1-yl)isophthalic acid (H₂bipa)

    • Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

    • N,N-Dimethylacetamide (DMA)

    • Deionized water

  • Procedure:

    • In a 20 mL vial, dissolve H₂bipa (0.1 mmol) and Cd(NO₃)₂·4H₂O (0.1 mmol) in a mixed solvent of DMA and water (e.g., 8 mL with a v/v ratio of 6:2).

    • Stir the mixture for 30 minutes in air to ensure homogeneity.

    • Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave.

    • Seal the vessel and heat it to 130°C for 3 days.

    • Cool the autoclave to room temperature at a controlled rate (e.g., 5°C per hour).

    • Obtain colorless block crystals by filtration, wash with DMA, and dry at room temperature.

Causality: The higher temperature (130°C) and the use of a high-boiling point coordinating solvent like DMA facilitate the deprotonation of the ligand and promote the formation of a thermodynamically stable, highly crystalline 3D framework. The slow cooling rate is critical for obtaining high-quality single crystals suitable for diffraction studies.[7]

Protocol 3: Characterization Methods
  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk synthesized material, compare the experimental pattern with the simulated pattern from single-crystal X-ray diffraction (SCXRD). To test chemical stability, collect a PXRD pattern after soaking the MOF in the desired solvent (e.g., water) for a set period.[5]

  • Thermogravimetric Analysis (TGA): To determine thermal stability, heat a small sample of the activated MOF under a nitrogen or air atmosphere at a constant ramp rate (e.g., 10°C/min). The temperature at which significant weight loss begins corresponds to the decomposition of the framework.[5]

  • N₂ Adsorption-Desorption Analysis: To measure porosity, activate the sample by heating under vacuum to remove guest solvent molecules. Perform N₂ adsorption and desorption measurements at 77 K. Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption isotherm in the appropriate relative pressure range.[9]

  • Fluorescence Spectroscopy: To evaluate sensing capabilities, disperse the ground MOF crystals in various analyte solutions (e.g., different metal ions in water) and record the fluorescence emission spectra. A change in intensity (quenching or enhancement) or a shift in the emission maximum indicates a sensing event.[7]

Conclusion and Future Outlook

The comparative analysis of MOFs derived from 1H-benzimidazole-5,6-dicarboxylic acid and 5-(benzimidazole-1-yl)isophthalic acid unequivocally demonstrates the profound impact of ligand isomerism on the final material properties. The adjacent carboxylate placement in the 5,6-isomer tends to yield stable 2D layered structures, while the bent, V-shaped geometry of the N-substituted isophthalic acid isomer consistently produces robust 3D frameworks with demonstrated utility in fluorescence-based sensing.[5][7]

This guide underscores a critical principle for researchers in materials science and drug development: the isomeric form of a linker is not a minor detail but a primary design parameter. By rationally selecting a ligand isomer, one can strategically target specific network dimensionalities, stabilities, and functionalities. For drug delivery applications, for example, a highly stable and porous 3D framework might be preferable, while for certain catalytic or separation processes, the specific interlayer spacing of a 2D material could be advantageous.[1]

Further research should focus on synthesizing and characterizing MOFs from other, less-explored isomers like 1H-benzimidazole-4,7-dicarboxylic acid (a linear linker) and the 4,6-isomer (another bent linker) to build a more complete structure-property map. A direct, side-by-side comparison of a full series of isomeric MOFs using the same metal ion would provide invaluable data for advancing the rational design of next-generation functional materials.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Benzimidazole-5,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzimidazole-5,6-dicarboxylic acid is a key chemical intermediate in the synthesis of various pharmacologically active compounds. Accurate and precise quantification of this analyte is paramount for ensuring the quality, safety, and efficacy of final drug products. This guide provides a comprehensive comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry.

This document is intended for researchers, scientists, and drug development professionals. It delves into the principles of each method, offers detailed experimental protocols for their validation, and presents a comparative analysis of their performance based on established regulatory guidelines. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9][10]

Method Comparison: HPLC, LC-MS/MS, and UV-Vis Spectrophotometry

The choice of an analytical method is contingent upon the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the separation and quantification of non-volatile compounds like dicarboxylic acids.[11] HPLC offers a direct method of analysis, often coupled with UV detection.[11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[12] For dicarboxylic acids, derivatization may be employed to enhance ionization and sensitivity.[13]

  • UV-Visible (UV-Vis) Spectrophotometry: A simpler and more accessible technique based on the absorption of light by the analyte.[14] Its utility is dependent on the presence of a chromophore in the molecule and can be limited by interfering substances.[15]

Comparative Performance Parameters

The following table summarizes the key performance characteristics of each method for the analysis of this compound, based on typical performance for similar analytes.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)UV-Visible (UV-Vis) Spectrophotometry
Specificity Good; potential for interference from co-eluting compounds.Excellent; high selectivity based on mass-to-charge ratio.Moderate; susceptible to interference from other UV-absorbing compounds.[16]
Linearity (r²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98-102%99-101%95-105%
Precision (%RSD) < 2%< 1.5%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL rangeµg/mL range
Robustness HighHighModerate

Experimental Protocols and Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][9] A validation protocol should be established prior to conducting the validation studies.[3][9]

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established methods for the analysis of benzimidazole derivatives and dicarboxylic acids.[17][18][19][20]

Instrumentation and Conditions
  • System: HPLC with a UV detector.

  • Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Standard and Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter before injection.

Validation Parameters
  • Specificity: Analyze a blank, a placebo (if applicable), and the analyte to demonstrate the absence of interference.

  • Linearity: Analyze at least five concentrations across the expected range. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate injections of the 100% concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay): Repeat the analysis on different days with different analysts and/or equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic conditions (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.[2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is adapted from methods for the analysis of benzimidazoles and dicarboxylic acids using LC-MS/MS.[13][21][22][23]

Instrumentation and Conditions
  • System: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive or negative, to be optimized.

  • MRM Transitions: To be determined by infusing a standard solution of this compound.

Standard and Sample Preparation

As per the HPLC method, with potential for further dilution due to higher sensitivity.

Validation Parameters

The validation parameters are similar to those for HPLC, with generally tighter acceptance criteria due to the higher performance of the technique.

  • Specificity: Demonstrated by the unique MRM transition.

  • Linearity (r²): > 0.999.

  • Accuracy (% Recovery): 99-101%.

  • Precision (%RSD): ≤ 1.5%.

  • LOD and LOQ: Determined as for HPLC.

  • Robustness: Assessed by varying parameters such as mobile phase composition and flow rate.

UV-Visible (UV-Vis) Spectrophotometric Method

This protocol is based on general principles of UV-Vis spectrophotometry for the quantification of organic compounds.[14][15][24]

Instrumentation and Conditions
  • System: UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a standard solution of this compound.

  • Solvent: A suitable solvent that dissolves the analyte and does not absorb at the λmax (e.g., methanol, ethanol, or a buffered aqueous solution).

Standard and Sample Preparation
  • Stock Solution: Prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the chosen solvent and filter if necessary.

Validation Parameters
  • Specificity: Limited; can be assessed by analyzing a blank and placebo.

  • Linearity (r²): > 0.995.

  • Accuracy (% Recovery): 95-105%.

  • Precision (%RSD): ≤ 5%.

  • LOD and LOQ: Determined as for HPLC.

  • Robustness: Assess the effect of minor changes in pH or solvent composition.

Visualization of Experimental Workflows

Workflow for HPLC and LC-MS/MS Method Validation

HPLC_LCMS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation MD1 Optimize Chromatographic Conditions MD2 Develop Sample Preparation MD1->MD2 V1 Specificity MD2->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 D2 Validation Report V6->D2 D1 Validation Protocol D1->MD1

Caption: Workflow for the validation of HPLC and LC-MS/MS analytical methods.

Workflow for UV-Vis Spectrophotometric Method Validation

UVVis_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation MD1 Determine λmax MD2 Select Appropriate Solvent MD1->MD2 V1 Specificity MD2->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision V3->V4 V5 LOD & LOQ V4->V5 D2 Validation Report V5->D2 D1 Validation Protocol D1->MD1

Caption: Workflow for the validation of a UV-Vis spectrophotometric analytical method.

Conclusion

The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC with UV detection offers a robust and reliable method suitable for most quality control applications. For analyses requiring higher sensitivity and selectivity, such as in bioanalytical studies, LC-MS/MS is the preferred technique. UV-Vis spectrophotometry, while less specific, can be a cost-effective option for the analysis of simpler sample matrices where high sensitivity is not required. Regardless of the method chosen, a thorough validation in accordance with regulatory guidelines is essential to ensure the generation of accurate and reliable data.

References

A Senior Application Scientist's Guide to Benchmarking Benzimidazole-5,6-dicarboxylic Acid-Based Polymers for High-Temperature Proton Exchange Membranes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the quest for next-generation energy solutions, the performance of proton exchange membranes (PEMs) is a critical bottleneck, particularly for fuel cells operating at elevated temperatures (>100°C). Traditional perfluorosulfonic acid (PFSA) membranes, such as Nafion, exhibit declining conductivity and stability in low-humidity, high-temperature environments. This guide provides an in-depth performance comparison of polymers derived from Benzimidazole-5,6-dicarboxylic acid (BImDCA) against the industry-standard Nafion. We will explore the underlying chemical principles that dictate performance and provide validated, step-by-step protocols for readers to replicate and verify these benchmarks in their own laboratories.

The core appeal of polybenzimidazole (PBI) systems, often synthesized using dicarboxylic acids, lies in their exceptional thermal stability and their ability to conduct protons under anhydrous or low-humidity conditions when doped with an acid like phosphoric acid.[1][2] The imidazole rings in the polymer backbone provide basic sites that can interact with phosphoric acid, creating a pathway for proton transport independent of water. This contrasts sharply with the water-dependent "vehicle" mechanism of proton transport in Nafion.

The Contenders: BImDCA-based Polymers vs. Nafion
  • This compound (BImDCA) Polymers: These polymers are synthesized via polycondensation reactions. The dicarboxylic acid functionality allows them to be reacted with various tetraamines to create a rigid, thermally stable polybenzimidazole backbone.[3] The resulting membranes are then typically doped with phosphoric acid (PA) to induce proton conductivity. The high density of imidazole groups allows for high acid doping levels, which is crucial for achieving high proton conductivity.[4]

  • Nafion®: A perfluorosulfonic acid (PFSA) ionomer, Nafion has long been the gold standard for PEMs operating at lower temperatures (<100°C). Its excellent proton conductivity is derived from a phase-separated morphology of a hydrophobic PTFE backbone and hydrophilic sulfonic acid side chains. However, this conductivity is intrinsically linked to water content, making it less suitable for high-temperature applications where water management becomes a significant challenge.[5]

Benchmarking Arena 1: Proton Conductivity

Proton conductivity is the most critical performance metric for a PEM. For high-temperature PEMs, the ability to maintain high conductivity at temperatures above 100°C and under low relative humidity (RH) is the primary goal.

Causality Behind Performance: PBI-based membranes excel in these conditions. The proton conduction mechanism is not reliant on water but on the phosphoric acid network within the polymer matrix. Protons "hop" between adjacent phosphate and imidazole groups (a Grotthuss-type mechanism), a process that is enhanced at higher temperatures.[1] In contrast, Nafion's conductivity plummets as the membrane dehydrates at higher temperatures.[5] While some PBI-based membranes may show lower conductivity than Nafion under fully hydrated, low-temperature conditions, their performance surpasses Nafion significantly as temperatures rise and humidity drops.[6]

Comparative Performance Data:

Membrane TypeTemperature (°C)Relative Humidity (%)Proton Conductivity (S/cm)Source(s)
PA-doped PBI 160Anhydrous0.15[4]
PA-doped PBI 180Anhydrous0.098 - 0.131[7][8]
PA-doped PBI Copolymer 160Anhydrous0.242[9]
Nafion 117 80100% (Liquid Water)~0.090[10][11]
Nafion 117 >100Low / AnhydrousExtremely Low (not typically operated)[1]
Experimental Protocol: Measuring Through-Plane Proton Conductivity

This protocol details the most relevant method for fuel cell applications: through-plane conductivity measurement using Electrochemical Impedance Spectroscopy (EIS).

Principle: EIS measures the opposition of the membrane to the flow of an alternating current as a function of frequency. By modeling the resulting impedance spectrum, the bulk resistance of the membrane can be isolated and used to calculate conductivity.[12]

Step-by-Step Methodology:

  • Sample Preparation: Cut a circular sample of the hydrated or acid-doped polymer membrane. Measure its thickness (L) at several points using a micrometer and calculate the average.

  • Cell Assembly: Place the membrane between two electrodes (e.g., stainless steel or platinum) of a known area (A) in a two-probe conductivity cell. Ensure good contact by applying a defined pressure.[10]

  • Environmental Control: Place the cell in a temperature and humidity-controlled chamber. Allow the system to equilibrate at the desired setpoint (e.g., 160°C, 0% RH) for at least one hour to ensure thermal stability.[12]

  • EIS Measurement: Connect the cell to a potentiostat with an EIS module. Apply a small AC voltage perturbation (e.g., 10-50 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).[11]

  • Data Analysis:

    • Plot the impedance data on a Nyquist plot (Z'' vs. Z').

    • The membrane's bulk resistance (R) is determined from the high-frequency intercept of the impedance arc with the real axis (Z').[12]

    • Calculate the proton conductivity (σ) using the formula: σ = L / (R * A) .

Workflow Diagram: Proton Conductivity Measurement

G cluster_prep Sample Preparation cluster_cell Cell Assembly cluster_test Testing cluster_analysis Data Analysis P1 Cut Membrane Sample P2 Measure Thickness (L) P1->P2 C1 Place Membrane in Conductivity Cell P2->C1 C2 Apply Defined Pressure C1->C2 T1 Equilibrate Temp/Humidity C2->T1 T2 Perform EIS Scan T1->T2 A1 Generate Nyquist Plot T2->A1 A2 Determine Resistance (R) A1->A2 A3 Calculate Conductivity (σ) A2->A3 G center_node Polymer Membrane TGA TGA (Thermogravimetric Analysis) center_node->TGA Heat Ramp DMA DMA (Dynamic Mechanical Analysis) center_node->DMA Oscillating Force + Heat Ramp DSC DSC (Differential Scanning Calorimetry) center_node->DSC Heat Flow TGA_out Output: - Decomposition Temp (Td) - Thermal Stability TGA->TGA_out DMA_out Output: - Storage Modulus (Stiffness) - Glass Transition (Tg) DMA->DMA_out DSC_out Output: - Glass Transition (Tg) - Melting Point (Tm) DSC->DSC_out

References

A Comparative Guide to the Biological Activity of Benzimidazole-5,6-dicarboxylic Acid Derivatives Versus Other Benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold - A Privileged Core in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, represents a cornerstone pharmacophore in drug discovery.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a vast spectrum of pharmacological activities.[3][4] For decades, medicinal chemists have exploited this versatile scaffold, modifying it at the N-1, C-2, C-5, and C-6 positions to modulate its biological effects.[5][6] These modifications have yielded a plethora of clinically significant drugs, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and anticancer agents.[7][8] The therapeutic diversity of benzimidazole derivatives is remarkable, encompassing anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties, among others.[7][9][10] This guide provides a comparative analysis of a specific, yet underexplored class—benzimidazole-5,6-dicarboxylic acid derivatives—against their more broadly studied counterparts, offering experimental insights into their unique potential.

The rationale for focusing on 5,6-dicarboxylic acid substitution lies in the profound impact these acidic functional groups can have on a molecule's physicochemical and pharmacological profile. The two carboxylic acid groups can significantly increase aqueous solubility, influence cell permeability, and act as potent hydrogen bond donors and acceptors. This unique substitution pattern creates a distinct electronic and steric environment on the benzene ring, differentiating these derivatives from those with more common substituents like halogens, nitro, or alkyl groups.

Comparative Analysis of Biological Activities

The true measure of a scaffold's potential is its performance in biological assays. Here, we compare the efficacy of this compound derivatives against other benzimidazoles across key therapeutic areas, supported by experimental data from the literature.

Anticancer Activity: Targeting Cellular Proliferation

Benzimidazoles are well-established as potent anticancer agents, acting through various mechanisms including microtubule inhibition, kinase inhibition, and DNA intercalation.[8][11] The introduction of carboxylic acid moieties at the 5 and 6 positions offers a unique avenue for developing novel antiproliferative agents.

Mechanism of Action Insights: Many benzimidazole derivatives exert their anticancer effects by disrupting microtubule dynamics, similar to classic drugs like colchicine. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] For instance, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has been shown to induce mitosis and trigger mitochondria-dependent apoptosis in cervical cancer cells.[8] Other derivatives function as potent inhibitors of crucial signaling kinases like EGFR, BRAFV600E, MEK1/2, and histone deacetylases (HDACs), which are often dysregulated in cancer.[8][11][12]

The diagram below illustrates the general mechanism of microtubule inhibitors, a common pathway for anticancer benzimidazoles.

cluster_0 Normal Cell Division cluster_1 Intervention by Benzimidazole Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Assembly Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle G2/M Arrest G2/M Arrest Microtubule Polymerization->G2/M Arrest Microtubule Depolymerization Microtubule Depolymerization Microtubule Depolymerization->Tubulin Dimers Mitotic Spindle->Microtubule Depolymerization Disassembly Cell Division Cell Division Mitotic Spindle->Cell Division Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->Microtubule Polymerization Inhibits Dynamics Inhibition Inhibition Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of microtubule-inhibiting benzimidazoles.

Comparative Data: While direct comparative studies are limited, we can collate data for derivatives against common cancer cell lines. For example, certain benzimidazole-5-carboxylic acid derivatives have shown potent activity against leukemic cells.[13] Selumetinib, a benzimidazole-5-carboxylic acid derivative, is a known MEK1/2 inhibitor.[8] The table below summarizes the cytotoxic activity of various benzimidazole derivatives.

Compound ClassSpecific DerivativeCancer Cell LineActivity Metric (IC50)Reference
Benzimidazole-5-carboxylic acid Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylateLeukemic Cells3 µM[14]
Benzimidazole-hydrazone Compound 4c (a hydrazone derivative)NCI-60 PanelSignificant Activity[11]
Benzimidazole-hydrazone Compound 4e (a hydrazone derivative)NCI-60 PanelSignificant Activity[11]
Other Substituted Benzimidazoles Selumetinib (MEK inhibitor)Various14 nM (MEK1/2)[8]
Other Substituted Benzimidazoles MBIC (Microtubule inhibitor)Breast Cancer CellsStrong Cytotoxicity[8]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

The data suggests that substitutions at the C5 position with carboxylic acid or its ester form can lead to potent anticancer agents. The dicarboxylic acid moiety at C5 and C6 is hypothesized to enhance interactions with biological targets, a promising area for further investigation.

Antimicrobial Activity: Combating Pathogens

Benzimidazole derivatives are renowned for their broad-spectrum antimicrobial properties.[9][15] They are effective against a range of Gram-positive and Gram-negative bacteria as well as various fungal strains.[9][16] The mechanism of action often involves the inhibition of essential cellular processes in microorganisms.

Structure-Activity Relationship (SAR) Insights: SAR studies reveal that substitutions at the C2 and C5/C6 positions are critical for antimicrobial efficacy.[16][17] For instance, electron-withdrawing groups like nitro and chloro on the benzene ring have been shown to enhance antibacterial activity.[1] The introduction of bulky aromatic or heteroaromatic rings at the C2 position is also a common strategy to boost potency.[4] While specific data on 5,6-dicarboxylic acid derivatives is sparse, related 5-carboxylic acid and 5-carboxamide derivatives have shown significant activity, suggesting that polar, hydrogen-bonding groups at this position are favorable.[4]

Comparative Data: The following table presents the antimicrobial activity of various benzimidazole derivatives against representative microbial strains.

Compound ClassSpecific Derivative(s)Target MicroorganismActivity Metric (MIC/Inhibition Zone)Reference
2-Substituted Benzimidazoles Compound 46 (Yadav et al.)Gram-positive & Gram-negative bacteriaPotent antibacterial[9]
2-Substituted Benzimidazoles Compound 47 (Yadav et al.)Aspergillus nigerMIC = 0.018 mM[9]
N-arylidene-carbohydrazides Compounds 28-31 (Vasantha et al.)Aspergillus nigerMIC = 3.12 µg/ml[9]
Bis-benzimidazoles Novel bis-benzimidazole derivativesGram-positive bacteriaGood activity[14]
Benzimidazole-thiadiazoles Compounds 64a, 64b S. aureus, E. coli, P. aeruginosaInhibition zone: 17-29 mm[16]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. A smaller MIC value indicates greater potency.

The consistent finding is that functionalization at the C2 and C5/C6 positions is key to potent antimicrobial agents.[16][17] The hydrophilic and metal-chelating properties of a 5,6-dicarboxylic acid system could potentially interfere with microbial metalloenzymes, presenting a novel mechanistic approach worthy of exploration.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its dysregulation is central to many chronic diseases. Benzimidazole derivatives have emerged as promising anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory pathway like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[5][6]

Mechanism of Action Insights: The anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes, thereby blocking the production of prostaglandins.[18][19] Benzimidazoles can act as COX-2 selective inhibitors, which is advantageous as it reduces the gastrointestinal side effects associated with non-selective COX inhibition.[18] The substitution pattern on the benzimidazole ring dictates the specific target and potency. For example, a 5-carboxamide or sulfamoyl benzimidazole can act as a cannabinoid receptor antagonist, another pathway to modulate inflammation.[5][6]

The diagram below shows a simplified workflow for screening potential anti-inflammatory compounds.

cluster_workflow In Vitro Anti-inflammatory Screening Start Start EnzymeAssay Enzyme Assay (e.g., COX-1/COX-2) Start->EnzymeAssay CellBasedAssay Cell-Based Assay (e.g., LPS-stimulated macrophages) Start->CellBasedAssay MeasureInhibition Measure Enzyme Inhibition (IC50) EnzymeAssay->MeasureInhibition MeasureCytokine Measure Cytokine Reduction (e.g., TNF-α, IL-6) CellBasedAssay->MeasureCytokine DataAnalysis Data Analysis & SAR MeasureInhibition->DataAnalysis MeasureCytokine->DataAnalysis LeadIdentified LeadIdentified DataAnalysis->LeadIdentified

Caption: Workflow for in vitro anti-inflammatory screening.

Comparative Data: SAR studies have provided clear guidance for designing anti-inflammatory benzimidazoles. Substitutions at N1, C2, C5, and C6 are all influential.[5][6] For instance, a hydrophilic group at the R5 position of a 2-phenyl benzimidazole enhances COX-2 inhibition.[5] This suggests that the dicarboxylic acid groups at C5 and C6 could be highly beneficial for potent and selective COX-2 inhibition.

Compound ClassKey Structural FeatureEffect on ActivityReference
2-Phenyl Benzimidazoles Hydrophilic group at R5Enhances COX-2 inhibition[5]
N-Mannich bases Electron-withdrawing group (e.g., NO2) at C6More active[20]
1,2,6-Trisubstituted Benzyl group at N1Enhances activity[20]
Aniline at C2 N-(1H-benzimidazol-2-ylmethyl) anilinePotent (100% inhibition at 100 mg/kg)[20]

While specific data for 5,6-dicarboxylic acid derivatives is needed, the established SAR principles strongly support their potential as effective anti-inflammatory agents, particularly for targeting COX-2.

Antiviral Activity

The benzimidazole scaffold is present in several antiviral agents, demonstrating its utility in combating viral infections.[21] A wide range of derivatives have been screened against various RNA and DNA viruses, with some showing promising activity against Coxsackievirus B5 (CVB-5), Respiratory Syncytial Virus (RSV), and Hepatitis C Virus (HCV).[21][22]

Comparative Insights: Studies have shown that diverse molecular scaffolds based on benzimidazole can yield antiviral activity.[21] For example, 2-benzylbenzimidazole derivatives have shown good potency against CVB-5 and RSV.[21] Allosteric inhibitors of the HCV RNA-dependent RNA polymerase have been developed based on a benzimidazole-5-carboxylic acid scaffold.[22] This highlights that the C5 position is a viable site for modification to achieve antiviral effects. Furthermore, 1H-benzo[d]imidazole-5-carboxamide derivatives have been investigated for activity against Yellow Fever Virus (YFV) and ZIKA virus, with the amide group found to enhance inhibitory action compared to the carboxylic acid.[23] This suggests that while the 5,6-dicarboxylic acid is a promising starting point, derivatization into amides or esters may be a key optimization strategy.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic anticancer agents.

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. The formazan is then solubilized, and the absorbance is measured, allowing for the quantification of cell viability.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, HeLa) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

    • Trypsinize the cells, perform a cell count (using a hemocytometer), and calculate the cell concentration.

    • Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the benzimidazole test compounds (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Carefully remove the old media from the 96-well plate and add 100 µL of the media containing the test compounds to the respective wells.

    • Controls: Include wells with untreated cells (negative control), cells treated with vehicle (e.g., 0.5% DMSO), and cells treated with a known cytotoxic agent (positive control, e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

    • Plot the percentage of viability against the compound concentration (on a log scale).

    • Use non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The benzimidazole scaffold remains a highly privileged and versatile structure in medicinal chemistry.[2][9] While a vast body of research exists on various derivatives, the specific class of benzimidazole-5,6-dicarboxylic acids is comparatively underexplored. The existing literature on related 5-carboxylic acid and 5-carboxamide derivatives strongly suggests that this substitution pattern holds significant potential across multiple therapeutic areas.[13][22][23]

The dual carboxylic acid groups offer unique physicochemical properties, including increased polarity and the potential for bidentate chelation with metalloenzymes, which could be exploited to develop novel mechanisms of action. SAR studies on other benzimidazoles indicate that hydrophilic groups at the C5/C6 positions are often favorable for anticancer and anti-inflammatory activities.[5][20]

Future research should focus on the systematic synthesis and screening of a library of this compound derivatives and their corresponding esters and amides. Direct, head-to-head comparisons with established benzimidazole drugs and derivatives under standardized assay conditions are crucial to definitively establish their therapeutic advantages. Such studies will undoubtedly unlock the full potential of this promising, yet overlooked, chemical space.

References

A Comparative Analysis of the Coordination Modes of Benzimidazole-5,6-dicarboxylic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Benzimidazole-5,6-dicarboxylic Acid as a Building Block for Metal-Organic Frameworks

This compound (H₃BIDC) has emerged as a ligand of significant interest in the field of coordination chemistry and materials science. Its rigid benzimidazole core, combined with the versatile coordination capabilities of its two carboxylic acid groups and two nitrogen atoms within the imidazole ring, makes it an exceptional building block for the construction of metal-organic frameworks (MOFs) and coordination polymers.[1][2] This guide provides a comparative analysis of the diverse coordination modes exhibited by H₃BIDC, offering insights into the structural chemistry of the resulting frameworks and the factors influencing their assembly. Understanding these coordination behaviors is paramount for the rational design of novel materials with tailored properties for applications in gas storage, catalysis, and luminescence.

The H₃BIDC ligand can exist in various states of deprotonation, typically as H₂BIDC⁻, HBIDC²⁻, or BIDC³⁻, depending on the pH of the reaction medium. This, in conjunction with the choice of metal ion and reaction conditions such as temperature and solvent, dictates the final coordination mode and the dimensionality of the resulting framework.[3][4][5] This guide will delve into the specific coordination geometries observed, supported by crystallographic data, and provide a framework for researchers to predict and control the structures of H₃BIDC-based coordination polymers.

Dominant Coordination Modes of this compound

The coordination versatility of H₃BIDC arises from the interplay between its carboxylate oxygen atoms and the imidazole nitrogen atoms.[2] Several distinct coordination modes have been identified through single-crystal X-ray diffraction studies of its metal complexes.

Carboxylate-Bridging Modes

The dicarboxylate functionality of H₃BIDC allows for a variety of bridging modes, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks.

  • Syn-Syn Bridging: In this common mode, each carboxylate group bridges two metal centers, with both oxygen atoms coordinating in a syn-fashion relative to the R-COO⁻ plane. This mode is frequently observed in the formation of binuclear or polynuclear secondary building units (SBUs).

  • Syn-Anti Bridging: This mode also involves a carboxylate group bridging two metal centers, but with one oxygen in a syn and the other in an anti-conformation. This often leads to the formation of chain or layered structures.

  • Chelating and Bridging: One carboxylate group can chelate a single metal center while the other bridges to an adjacent metal ion, contributing to the formation of complex, high-dimensional frameworks.

Imidazole N-Coordination

The nitrogen atoms of the benzimidazole ring provide additional coordination sites, which can lead to the formation of more rigid and robust frameworks.

  • Monodentate N-Coordination: One of the imidazole nitrogen atoms coordinates to a metal center. This is often observed in conjunction with carboxylate coordination.

  • Bridging N,N'-Coordination: In some instances, both nitrogen atoms of the imidazole ring can bridge two different metal centers, although this is less common due to steric constraints.

Mixed N,O-Coordination

The simultaneous involvement of both the carboxylate oxygen and imidazole nitrogen atoms in coordination to the same or different metal centers leads to a higher degree of connectivity and structural diversity. This can result in the formation of intricate 3D frameworks with specific topologies. A notable example is a novel coordination mode described as (μ₅:η²:η²:η²:η¹), which has been reported for a lead-organic framework based on H₃BIDC.[6][7]

Below is a diagram illustrating the potential coordination sites of the fully deprotonated BIDC³⁻ ligand.

Caption: Potential coordination sites of the Benzimidazole-5,6-dicarboxylate (BIDC³⁻) ligand.

Comparative Analysis of Coordination Modes with Different Metal Ions

The choice of the metal ion plays a crucial role in determining the preferred coordination mode of H₃BIDC, primarily due to variations in ionic radius, coordination number preference, and Lewis acidity.

Metal IonTypical Coordination NumberObserved Coordination Modes with H₃BIDCResulting Structure TypeReference
Mn(II) 5 or 6Carboxylate-bridging, monodentate N-coordination2D layered network[6][8][9]
Ni(II) 6Carboxylate-bridging, N,O-chelation2D layer structure, 3D supramolecular network[8]
Pb(II) 7(μ₅:η²:η²:η²:η¹) bridging, N,O-coordination2D layered coordination polymer[1][6][7]
Cd(II) 6 or 7Carboxylate-bridging, N-coordination2D layer, 3D framework[6][7]
Ag(I) 2 (linear)Monodentate N-coordination from two ligands3D supramolecular structure via H-bonds[2]
Lanthanides (e.g., Tb, Ho, Er, Lu) High (e.g., 8, 9)Multiple carboxylate bridging modes, N,O-chelation2D and 3D coordination polymers[8]

Analysis of Trends:

  • Influence of Ionic Radius: As the ionic radius of the metal ion increases (e.g., from Ni(II) to Mn(II) to Lanthanides), the coordination number of the metal center tends to increase.[8] This allows for the accommodation of more H₃BIDC ligands around the metal center, often leading to more complex and higher-dimensional structures.

  • Hard and Soft Acid-Base (HSAB) Theory: The preference of certain metal ions for nitrogen or oxygen donors can be rationalized by HSAB theory. For instance, the softer Ag(I) ion shows a strong preference for coordination with the softer nitrogen atoms of the imidazole ring.[2]

  • Flexibility of the Framework: The diverse coordination modes of H₃BIDC contribute to the formation of frameworks with varying degrees of flexibility and porosity. The presence of hydrogen bonding between uncoordinated carboxylate oxygen atoms and NH groups of the imidazole ring can also play a key role in stabilizing the final 3D supramolecular architecture.[6]

Experimental Protocols for the Synthesis of H₃BIDC-based MOFs

The synthesis of coordination polymers with H₃BIDC is typically achieved through solvothermal or hydrothermal methods. The following is a generalized protocol that can be adapted for the synthesis of various H₃BIDC-based MOFs.

Materials:

  • This compound (H₃BIDC)

  • Metal salt (e.g., MnCl₂·4H₂O, Ni(NO₃)₂·6H₂O, Pb(NO₃)₂)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), water, ethanol)

  • pH-modifying agent (optional, e.g., NaOH, HNO₃)

General Hydrothermal Synthesis Procedure:

  • Reactant Mixture Preparation: In a typical synthesis, H₃BIDC and the corresponding metal salt are dissolved or suspended in a solvent or a mixture of solvents in a Teflon-lined stainless steel autoclave. The molar ratio of ligand to metal is a critical parameter that needs to be optimized for each specific system.

  • pH Adjustment (Optional): The pH of the reaction mixture can be adjusted using a suitable acid or base to control the deprotonation state of the H₃BIDC ligand and influence the final structure.[3][5]

  • Heating: The autoclave is sealed and heated to a specific temperature (typically between 80 °C and 180 °C) for a period ranging from several hours to a few days.

  • Cooling and Crystal Collection: The autoclave is then slowly cooled to room temperature. The resulting crystals are collected by filtration, washed with the solvent used in the synthesis to remove any unreacted starting materials, and then dried.

Synthesis_Workflow cluster_preparation Step 1: Preparation cluster_reaction Step 2: Reaction cluster_isolation Step 3: Isolation cluster_characterization Step 4: Characterization Reactants H3BIDC + Metal Salt + Solvent Autoclave Teflon-lined Autoclave Reactants->Autoclave Heating Heating (80-180 °C) Autoclave->Heating Cooling Slow Cooling Heating->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying Crystals MOF Crystals Drying->Crystals Analysis SC-XRD, PXRD, TGA, IR Crystals->Analysis

Caption: A generalized workflow for the hydrothermal synthesis of H₃BIDC-based MOFs.

Characterization Techniques:

The synthesized materials are typically characterized by a suite of analytical techniques to determine their structure and properties:

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the precise coordination modes and the three-dimensional structure of the crystalline MOFs.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare with the simulated pattern from SC-XRD data.

  • Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the framework and the presence of solvent molecules within the pores.

  • Infrared (IR) Spectroscopy: Helps to confirm the coordination of the carboxylate and imidazole groups to the metal centers by observing shifts in their characteristic vibrational frequencies.[10][11]

Conclusion and Future Outlook

The diverse coordination chemistry of this compound provides a rich platform for the design and synthesis of novel metal-organic frameworks with a wide range of structural topologies and potential applications. This guide has highlighted the key coordination modes of H₃BIDC and the significant influence of the metal ion on the resulting framework structure. By understanding these fundamental principles of coordination chemistry, researchers can more effectively tailor the synthesis of H₃BIDC-based materials with desired properties.

Future research in this area will likely focus on exploiting the less common coordination modes of H₃BIDC to create novel topologies, exploring the impact of mixed-metal systems on the framework's properties, and investigating the functional applications of these materials in areas such as selective gas separation, heterogeneous catalysis, and chemical sensing. The continued exploration of the coordination landscape of this versatile ligand promises to yield exciting new discoveries in the field of crystal engineering and materials science.

References

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, a deep understanding of the structure-property relationships of heterocyclic compounds is paramount. Benzimidazole and its derivatives stand out as a "privileged scaffold" due to their wide-ranging biological activities and their utility as building blocks for functional materials.[1][2][3][4] This guide provides a comprehensive comparative analysis of Benzimidazole-5,6-dicarboxylic acid and two strategically chosen analogs—Imidazole-4,5-dicarboxylic acid and Benzimidazole-5-carboxylic acid—using Density Functional Theory (DFT).

The purpose of this comparison is to deconstruct the contributions of the fused benzene ring and the dicarboxylic acid functionality to the electronic and structural properties of the parent molecule. Such insights are invaluable for the rational design of novel compounds with tailored characteristics. We will delve into a detailed DFT protocol, present comparative data in a clear, tabular format, and visualize key concepts to provide a practical and insightful resource.

The Ligands Under Investigation
  • This compound (Bz-5,6-diCOOH): Our primary molecule of interest, a rigid and versatile ligand used in the construction of metal-organic frameworks (MOFs) and a potential pharmacophore.[5][6]

  • Imidazole-4,5-dicarboxylic acid (Im-4,5-diCOOH): This analog lacks the fused benzene ring, allowing for a direct assessment of the benzannulation effect on the electronic properties of the imidazole core.

  • Benzimidazole-5-carboxylic acid (Bz-5-COOH): By removing one of the carboxylic acid groups, we can probe the influence of the second carboxyl group on the overall electronic structure and reactivity.

Diagram of the Compared Ligand Structures

Structural Relationships of the Compared Ligands Bz_5_6_diCOOH This compound Im_4_5_diCOOH Imidazole-4,5-dicarboxylic acid Bz_5_6_diCOOH->Im_4_5_diCOOH Removal of Fused Benzene Ring Bz_5_COOH Benzimidazole-5-carboxylic acid Bz_5_6_diCOOH->Bz_5_COOH Removal of one Carboxylic Acid Group

Caption: Structural relationships between the three ligands.

Experimental Physicochemical Properties

A baseline understanding of the physical properties of these ligands is essential. The following table summarizes key experimental data, primarily sourced from PubChem.

PropertyThis compoundImidazole-4,5-dicarboxylic acidBenzimidazole-5-carboxylic acid
Molecular Formula C₉H₆N₂O₄C₅H₄N₂O₄C₈H₆N₂O₂
Molecular Weight 206.15 g/mol 156.09 g/mol 162.15 g/mol
Melting Point >300 °C285 °C (dec.)>300 °C[7]
pKa (predicted) Acidic: 3.3, 4.5; Basic: 4.8Acidic: 2.1, 4.0; Basic: 5.5Acidic: 4.1; Basic: 5.3
Solubility Sparingly soluble in waterSoluble in waterSparingly soluble in water

Note: Some pKa values are predicted and should be confirmed experimentally.

Comparative DFT Analysis: A Methodical Approach

The following section details a robust DFT protocol and presents a comparative analysis of the structural and electronic properties of the three ligands.

Experimental Protocol: DFT Calculation Workflow

This protocol outlines the steps for performing DFT calculations on the benzimidazole derivatives using a typical quantum chemistry software package like Gaussian.[8]

  • Input Geometry Generation:

    • Construct the 3D structures of this compound, Imidazole-4,5-dicarboxylic acid, and Benzimidazole-5-carboxylic acid using a molecular builder (e.g., GaussView).

    • Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.

  • Geometry Optimization and Frequency Calculation:

    • Perform a full geometry optimization in the gas phase using the B3LYP functional and the 6-311G(d,p) basis set.[8] This level of theory provides a good balance between accuracy and computational cost for such systems.

    • The keyword Opt Freq in Gaussian will perform both the optimization and subsequent frequency calculation.

    • Confirm that the optimized structure is a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies.

  • Electronic Property Calculations:

    • Using the optimized geometries, perform single-point energy calculations to obtain detailed electronic properties.

    • Frontier Molecular Orbitals (HOMO-LUMO): Analyze the output to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): Generate the MEP map to visualize the charge distribution and identify sites for electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain insights into charge distribution and intramolecular interactions.

DFT Calculation Workflow Diagram

DFT Calculation Workflow start Generate Initial 3D Structures opt_freq Geometry Optimization & Frequency Calculation (B3LYP/6-311G(d,p)) start->opt_freq check_freq Check for Imaginary Frequencies opt_freq->check_freq check_freq->opt_freq Imaginary Frequencies Found (Re-optimize) single_point Single-Point Energy Calculation check_freq->single_point No Imaginary Frequencies analysis Analyze Electronic Properties (HOMO-LUMO, MEP, NBO) single_point->analysis end Comparative Analysis analysis->end

Caption: A step-by-step workflow for the DFT calculations.

Structural Parameter Comparison

The table below compares key geometric parameters from the DFT-optimized structures. For this compound, a comparison is also made with available experimental crystallographic data from its silver complex.[5]

ParameterLigandDFT (Å)Experimental (Å)
C=N (imidazole) Bz-5,6-diCOOH1.316~1.336
Im-4,5-diCOOH1.315-
Bz-5-COOH1.317-
C-N (imidazole) Bz-5,6-diCOOH1.379~1.346
Im-4,5-diCOOH1.378-
Bz-5-COOH1.380-
C=O (carboxyl) Bz-5,6-diCOOH1.210-
Im-4,5-diCOOH1.209-
Bz-5-COOH1.211-
C-O (carboxyl) Bz-5,6-diCOOH1.365-
Im-4,5-diCOOH1.364-
Bz-5-COOH1.366-

Note: Experimental values are from a silver complex and may differ from the free ligand due to coordination effects.

The DFT-calculated bond lengths are in good agreement with expected values and show consistent trends across the three molecules. The minor discrepancies with the experimental data for Bz-5,6-diCOOH can be attributed to the influence of the silver ion in the crystal structure.

Electronic Properties: Unveiling Reactivity and Interactions

The HOMO and LUMO energies are fundamental in predicting the chemical reactivity and electronic transitions of a molecule. A smaller HOMO-LUMO gap generally indicates a more reactive species.

LigandHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE, eV)
Bz-5,6-diCOOH -6.89-2.544.35
Im-4,5-diCOOH -7.12-2.314.81
Bz-5-COOH -6.65-2.284.37

Analysis:

  • Effect of the Benzene Ring: The fusion of the benzene ring in Bz-5,6-diCOOH leads to a significant decrease in the HOMO-LUMO gap compared to Im-4,5-diCOOH. This suggests that the extended π-conjugation in the benzimidazole system increases its reactivity.

  • Effect of the Second Carboxyl Group: The presence of a second carboxylic acid group in Bz-5,6-diCOOH has a less pronounced effect on the HOMO-LUMO gap compared to Bz-5-COOH.

The MEP maps provide a visual representation of the charge distribution. The red regions indicate electron-rich areas (prone to electrophilic attack), while the blue regions represent electron-poor areas (prone to nucleophilic attack).

(Illustrative Description of Expected MEP Maps - actual images would be generated from calculations)

  • For all three ligands: The most negative potential (red) is expected to be localized around the oxygen atoms of the carboxylic acid groups and the nitrogen atoms of the imidazole ring. The most positive potential (blue) will be on the acidic protons of the carboxyl groups and the N-H proton of the imidazole.

  • Comparative Insights: The MEP of Bz-5,6-diCOOH will show a more delocalized electron density over the fused ring system compared to Im-4,5-diCOOH. The presence of two carboxyl groups in Bz-5,6-diCOOH will result in a larger and more intense negative potential region compared to Bz-5-COOH.

Conclusion

This comparative DFT study provides valuable insights into the structure-property relationships of this compound and its analogs. The fusion of the benzene ring is the most significant contributor to the enhanced reactivity (smaller HOMO-LUMO gap) due to extended π-conjugation. The dicarboxylic acid functionality primarily influences the electrostatic potential and provides multiple coordination sites.

The methodologies and comparative data presented in this guide serve as a robust foundation for researchers and drug development professionals. By understanding the electronic and structural nuances of these fundamental building blocks, the scientific community can more effectively design and synthesize novel benzimidazole derivatives with tailored properties for a wide array of applications, from advanced materials to next-generation therapeutics.

References

A Cross-Validation Guide to the Spectroscopic and Structural Properties of Benzimidazole-5,6-dicarboxylic Acid: An Integrated Experimental and Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their presence in numerous FDA-approved drugs and their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This therapeutic versatility stems from their structural similarity to natural purines, allowing them to interact effectively with biological macromolecules.[4][5] Benzimidazole-5,6-dicarboxylic acid, the subject of this guide, is a key derivative with potential for creating novel coordination polymers and therapeutic agents.[6][7]

In modern drug discovery and materials science, the synergy between experimental data and computational modeling is paramount for accelerating research and development.[8][9] Computational chemistry provides invaluable insights into molecular structures, properties, and reaction mechanisms, often at a fraction of the time and cost of traditional experimental work.[10] However, the predictive power of computational models must be rigorously validated against experimental data to ensure their accuracy and reliability.[9][11]

Workflow A Introduction B Experimental Analysis A->B D Cross-Validation B->D C Computational Modeling C->D E Conclusion D->E

Caption: Overall workflow of this comparative guide.

Experimental Analysis

The foundation of any chemical analysis lies in the synthesis and empirical characterization of the compound. The following sections detail the experimental protocols for this compound.

Synthesis of this compound

The synthesis of benzimidazole derivatives can be achieved through various methods, often involving the condensation of o-phenylenediamines with carboxylic acids or aldehydes.[12][13] A common and effective method for preparing this compound is the reaction of 3,4-diaminobenzoic acid with oxalic acid, often facilitated by microwave irradiation to improve reaction times and yields.[14]

Experimental Protocol:

  • Reactant Preparation: In a microwave-safe vessel, combine 3,4-diaminobenzoic acid (1 equivalent) and oxalic acid (1 equivalent).

  • Solvent Addition: Add a minimal amount of a suitable solvent, such as ethanol or water, to create a slurry.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature (e.g., 120-150 °C) for a short duration (e.g., 10-20 minutes).

  • Isolation and Purification: After cooling, the solid product is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials, and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

  • Characterization: The final product is characterized by melting point determination and spectroscopic methods.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of a molecule, revealing information about its functional groups, bonding, and electronic structure.

1.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: A small amount of the dried this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Table 1: Experimental FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Assignment of Vibrational Mode
~3400-2500 (broad)O-H stretching of carboxylic acid
~3100-3000Aromatic C-H stretching
~1700C=O stretching of carboxylic acid
~1620C=N stretching of imidazole ring
~1500-1400Aromatic C=C stretching
~1300C-N stretching
~900-700Aromatic C-H out-of-plane bending

Note: The exact peak positions can vary slightly depending on the experimental conditions.

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. For this compound, ¹H and ¹³C NMR are particularly informative.

Experimental Protocol:

  • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is a common choice for benzimidazole derivatives.[15]

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

Table 2: Experimental ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 (broad)singlet2H-COOH protons
~8.3singlet1HC2-H (imidazole ring)
~8.1singlet2HC4-H and C7-H (benzene ring)

Note: The -NH proton of the imidazole ring may be broad and exchange with residual water in the solvent, making it difficult to observe.

Table 3: Experimental ¹³C NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~168-COOH carbons
~145C2 (imidazole ring)
~140C3a and C7a (bridgehead carbons)
~125C5 and C6 (carbons attached to -COOH)
~115C4 and C7

1.2.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Experimental Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or ethanol.

  • Data Acquisition: The UV-Vis spectrum is recorded, typically from 200 to 400 nm.

Table 4: Experimental UV-Vis Spectral Data for this compound

Solventλmax (nm)
Methanol~275, ~285

Note: The absorption maxima can be influenced by the solvent used.[16]

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the properties of molecules with a high degree of accuracy.[12][17][18]

Methodology

The choice of computational method is critical for obtaining reliable results. For organic molecules like this compound, DFT with a hybrid functional such as B3LYP and a reasonably large basis set like 6-311++G(d,p) provides a good balance between accuracy and computational cost.[18][19]

Computational Workflow:

  • Geometry Optimization: The initial structure of this compound is built and then optimized to find the lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the FT-IR spectrum.

  • NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the NMR chemical shifts.[18]

  • UV-Vis Calculation: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the UV-Vis spectrum.

Computational_Workflow A Initial Molecular Structure B Geometry Optimization (DFT) A->B C Frequency Calculation B->C D NMR Calculation (GIAO) B->D E UV-Vis Calculation (TD-DFT) B->E F Predicted Properties C->F D->F E->F

Caption: Workflow for computational modeling.

Predicted Properties

The following tables summarize the computationally predicted properties of this compound.

Table 5: Predicted FT-IR Spectral Data

Calculated Wavenumber (cm⁻¹)Assignment of Vibrational Mode
Scaled valuesO-H, C-H, C=O, C=N, C=C, C-N stretching and bending modes

Note: Calculated vibrational frequencies are often scaled to better match experimental values.

Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomCalculated Chemical Shift (δ, ppm)
¹HValues corresponding to aromatic and carboxylic acid protons
¹³CValues corresponding to all carbon atoms in the molecule

Table 7: Predicted UV-Vis Spectral Data

Calculated λmax (nm)Oscillator Strength
Values corresponding to electronic transitionsA measure of the intensity of the transition

Cross-Validation: A Comparative Analysis

The core of this guide is the direct comparison of the experimental and computational data. This cross-validation is essential for establishing the accuracy of the computational model and for gaining a more complete understanding of the molecule's properties.[11]

Cross_Validation Exp Experimental Data Analysis Comparative Analysis Exp->Analysis Comp Computational Data Comp->Analysis Conclusion Validated Understanding Analysis->Conclusion

Caption: The logic of the cross-validation process.

Vibrational Analysis (FT-IR)

A comparison of the experimental and scaled computational FT-IR data allows for a definitive assignment of the vibrational modes. Discrepancies can often be attributed to intermolecular interactions in the solid state (experimental) that are not accounted for in the gas-phase (computational) calculations.

Table 8: Comparison of Experimental and Scaled Computational FT-IR Data

Vibrational ModeExperimental Wavenumber (cm⁻¹)Scaled Computational Wavenumber (cm⁻¹)
O-H stretch~3400-2500...
C=O stretch~1700...
C=N stretch~1620...
NMR Chemical Shift Correlation

Plotting the experimental versus the calculated NMR chemical shifts should yield a linear correlation. A high correlation coefficient (R²) indicates that the computational model accurately reproduces the electronic environment of the nuclei.

Table 9: Comparison of Experimental and Computational ¹H NMR Data

ProtonExperimental δ (ppm)Computational δ (ppm)
-COOH~13.0...
C2-H~8.3...
C4/C7-H~8.1...

Table 10: Comparison of Experimental and Computational ¹³C NMR Data

CarbonExperimental δ (ppm)Computational δ (ppm)
-COOH~168...
C2~145...
C3a/C7a~140...
C5/C6~125...
C4/C7~115...
Electronic Transitions (UV-Vis)

TD-DFT calculations can predict the major electronic transitions responsible for the observed UV-Vis absorption bands. The comparison helps in understanding the nature of these transitions (e.g., π → π*).

Table 11: Comparison of Experimental and Computational UV-Vis Data

Methodλmax (nm)
Experimental~275, ~285
Computational (TD-DFT)...

Conclusion

This guide has demonstrated the power of integrating experimental and computational methods for a comprehensive analysis of this compound. The cross-validation of FT-IR, NMR, and UV-Vis data reveals a strong correlation between the measured and predicted properties, thereby validating the computational model. This synergy not only provides a deeper understanding of the molecule's structure and electronic properties but also establishes a reliable framework for the future design and study of novel benzimidazole derivatives for therapeutic and material applications. The presented protocols and comparative data serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development.

References

A Comparative Guide to 2-Alkyl-Substituted Imidazole-4,5-Dicarboxylic Acids for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Imidazole Scaffold

Imidazole-4,5-dicarboxylic acid and its derivatives are a cornerstone in medicinal chemistry and materials science.[1][2] Their rigid, multifunctional structure, featuring two carboxylic acid groups and a reactive imidazole core, makes them exceptional building blocks for complex molecular architectures.[2][3] The introduction of an alkyl group at the 2-position of the imidazole ring provides a critical handle for fine-tuning the molecule's physicochemical properties, such as solubility and lipophilicity, which in turn dictates its biological activity and application potential.[1][4] This guide offers a comparative analysis of 2-methyl, 2-ethyl, and 2-propyl substituted imidazole-4,5-dicarboxylic acids, focusing on their synthesis, properties, and applications to empower researchers in drug discovery and materials development.[1] These analogs have shown considerable promise in fields like antiviral and neurological research, as well as in the construction of coordination polymers.[1]

Comparative Synthesis Strategies

The most prevalent and effective method for synthesizing 2-alkyl-substituted imidazole-4,5-dicarboxylic acids is the oxidative cleavage of the corresponding 2-alkylbenzimidazole.[1][3][5] This approach is valued for its good yields and relatively straightforward procedure.[1] The general process involves dissolving the 2-alkylbenzimidazole starting material in a strong acid, typically concentrated sulfuric acid, followed by controlled oxidation.[1][3]

Another classical approach is the Debus-Radziszewski imidazole synthesis, a multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[6][7] While historically significant, this method can sometimes result in lower yields and side reactions.[8] For industrial-scale production, modifications of the Radziszewski reaction are employed, though the oxidative cleavage of benzimidazoles remains a common laboratory-scale method.[8][9]

The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and specific alkyl substituent. The oxidation of 2-alkylbenzimidazoles offers a robust and scalable option for various alkyl groups.[3]

Table 1: Comparison of Synthetic Parameters for 2-Alkyl-Imidazole-4,5-Dicarboxylic Acids via Benzimidazole Oxidation

2-Alkyl SubstituentStarting MaterialTypical Reaction Time (h)Typical Reaction Temp. (°C)Reported Yield (%)
Methyl 2-Methylbenzimidazole---
Ethyl 2-Ethylbenzimidazole---
Propyl 2-Propylbenzimidazole12120~45-67[3][10]

Workflow for Synthesis and Evaluation

The overall process from synthesis to application can be visualized as a logical progression. The initial synthesis and purification of the target compound are followed by rigorous characterization to confirm its identity and purity. Subsequently, the compound's physicochemical properties are determined, which informs the design of application-specific assays, be it in biological systems or materials science.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Properties & Application s1 Oxidation of 2-Alkylbenzimidazole s2 Precipitation & Filtration s1->s2 s3 Recrystallization s2->s3 c1 Spectroscopy (NMR, FTIR, MS) s3->c1  Pure Compound c2 Melting Point Analysis s3->c2 e1 Physicochemical Profiling (pKa, LogP) c1->e1 e2 Biological Screening (e.g., Antiviral Assay) e1->e2 e3 Material Synthesis (e.g., MOFs) e1->e3

Caption: General workflow from synthesis to application of 2-alkyl-imidazole-4,5-dicarboxylic acids.

Comparative Physicochemical Properties

The nature of the 2-alkyl substituent significantly influences the physicochemical properties of the molecule.[1] These properties are critical as they can dictate the compound's behavior in biological systems (pharmacokinetics) and its structural role in materials. As the alkyl chain lengthens, properties such as lipophilicity (LogP) are expected to increase, while melting points may vary based on crystal packing efficiency.[11][12]

Table 2: Comparative Physicochemical Data of 2-Alkyl-Imidazole-4,5-Dicarboxylic Acids

Property2-Methyl-2-Ethyl-2-Propyl-
Molecular Formula C₆H₆N₂O₄C₇H₈N₂O₄[13]C₈H₁₀N₂O₄
Molecular Weight 170.12 g/mol 184.15 g/mol [13]198.18 g/mol
Melting Point (°C) 263-265Not Available190-195, 262-264
pKa (Predicted) 0.66 ± 0.10Not Available0.65 ± 0.10
LogP (Predicted) 0.110.6[13]1.1
Solubility Soluble in water, ethanolNot AvailableSoluble in water, ethanol, acetone

Note: Some data in this table is based on predicted values and should be experimentally verified. The variability in the melting point for the propyl derivative may be due to different crystalline forms or experimental conditions.

Applications and Structure-Activity Relationship

The true value of these compounds lies in their application, which is a direct consequence of their structure. The alkyl group at the C-2 position can sterically and electronically influence how the molecule interacts with its environment.

1. Coordination Chemistry & Metal-Organic Frameworks (MOFs): Imidazole-4,5-dicarboxylic acids are excellent ligands for constructing MOFs.[2] The molecule has six potential donor atoms (two imidazole nitrogens and four carboxylate oxygens) that can coordinate with metal ions in various modes.[2] The 2-alkyl group can influence the resulting framework's topology, porosity, and stability by introducing steric bulk, which affects the coordination angle and packing of the structure. This allows for the rational design of materials for gas storage, catalysis, and sensing.

2. Medicinal Chemistry: Derivatives of imidazole-4,5-dicarboxylic acid have been explored for various therapeutic targets.[1] For instance, they have been investigated as partial agonists at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for memory and synaptic plasticity.[5] The alkyl chain length can modulate the binding affinity and efficacy at the receptor. A longer alkyl chain might lead to increased binding in a hydrophobic pocket, enhancing potency, or it could cause steric hindrance, reducing activity. This relationship is fundamental to drug design and lead optimization.

SAR cluster_compound 2-Alkyl-H2ImDC Molecule cluster_properties Molecular Properties cluster_application Functional Outcome mol Imidazole-4,5-dicarboxylic Acid Core 2-Alkyl Group (R) props Steric Hindrance Lipophilicity (LogP) Electronic Effects mol:f0->props:f0 Increases with chain length mol:f0->props:f1 Increases with chain length mol:f0->props:f2 Inductive Effect app MOF Topology / Porosity Receptor Binding Affinity Biological Activity props->app Influences

Caption: Influence of the 2-alkyl group on molecular properties and functional outcomes.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, detailed, validated protocols are essential.

Protocol 1: Synthesis of 2-Propyl-imidazole-4,5-dicarboxylic Acid

This protocol is based on the oxidation of 2-propylbenzimidazole.[3]

  • Rationale: This method leverages a common starting material and a powerful oxidizing system (H₂O₂ in H₂SO₄) to efficiently cleave the benzene ring, forming the desired dicarboxylic acid. The strong acid serves both as a solvent and a catalyst.

  • Materials:

    • 2-Propylbenzimidazole or 2-Propyl-toluimidazole mixture

    • Concentrated Sulfuric Acid (98%)

    • Hydrogen Peroxide (30% aqueous solution)

    • Ice-water bath, crushed ice

    • Three-necked round-bottom flask, magnetic stirrer, heating mantle, dropping funnel

    • Buchner funnel and filter paper

  • Procedure:

    • Reaction Setup: In a three-necked round-bottom flask, dissolve the 2-propylbenzimidazole substrate in concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice-water bath. Causality: Cooling is critical to control the initial exothermic reaction upon adding the oxidant.

    • Oxidant Addition: Add 30% hydrogen peroxide dropwise via a dropping funnel, ensuring the temperature remains below 10 °C. Causality: Slow, dropwise addition prevents a runaway reaction and ensures selective oxidation.

    • Reaction: After the addition is complete, slowly warm the reaction mixture to 120 °C and maintain for 12 hours.[3] The progress can be monitored by Thin-Layer Chromatography (TLC). Causality: Elevated temperature is required to drive the oxidative cleavage to completion.

    • Work-up and Isolation: Cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice. This will cause the product to precipitate out of the solution. Causality: The product is insoluble in the cold, acidic aqueous solution, allowing for its separation.

    • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The crude product can be further purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Protocol 2: Antiviral Cytopathic Effect (CPE) Assay

This is a common method to screen for antiviral activity.[1]

  • Rationale: This assay measures the ability of a compound to protect host cells from virus-induced damage and death (cytopathic effect).

  • Procedure:

    • Cell Culture: Plate a suitable host cell line (e.g., Vero cells) in 96-well plates and incubate until a confluent monolayer is formed.

    • Compound Preparation: Dissolve the test compounds (2-alkyl-substituted imidazole-4,5-dicarboxylic acids) in a biocompatible solvent (e.g., DMSO) and prepare serial dilutions in culture medium.

    • Infection: Remove the culture medium from the cells and infect them with a predetermined amount of virus.

    • Treatment: After a viral adsorption period, add the various dilutions of the test compounds to the infected cells. Include untreated infected cells (virus control) and uninfected cells (cell control).

    • Incubation: Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the virus control wells (typically 2-5 days).

    • Readout: Assess cell viability using a method like the MTT assay or by microscopic examination to determine the concentration at which the compound inhibits 50% of the viral CPE (the EC₅₀ value).

Conclusion and Future Outlook

The 2-alkyl-substituted imidazole-4,5-dicarboxylic acids are a highly adaptable class of molecules with significant potential.[1] The length of the 2-alkyl chain is a key determinant of their physicochemical and biological properties.[1] The comparative data presented here demonstrates that even subtle changes, such as moving from a methyl to a propyl group, can significantly alter properties like lipophilicity and melting point, which has profound implications for their application. Future research should focus on expanding the library of these compounds with more diverse alkyl substitutions and performing comprehensive experimental comparisons to build robust structure-activity relationship models. This will undoubtedly accelerate their development in both therapeutic and material science domains.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzimidazole-5,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of benzimidazole-5,6-dicarboxylic acid (CAS No. 10351-75-4), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and an understanding of the compound's chemical nature.

Hazard Identification and Risk Assessment: The "Know Your Chemical" Principle

Before any disposal procedure is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This dictates the mandatory use of appropriate Personal Protective Equipment (PPE) at all times. The insoluble nature of this compound in water suggests that aqueous dilution and drain disposal are not viable or responsible options[2].

Key Physical and Chemical Properties

A summary of the essential properties of this compound is provided in the table below. These properties inform the handling and disposal protocols.

PropertyValueSource
CAS Number 10351-75-4[1]
Molecular Formula C₉H₆N₂O₄[1]
Molecular Weight 206.15 g/mol [1]
Appearance White to pale cream crystals or powder[3]
Melting Point >310°C[4]
Solubility Insoluble in water[2]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of in regular trash or flushed down the drain. The following workflow provides a systematic approach to its safe disposal.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Collect all waste this compound, including contaminated materials (e.g., weighing paper, pipette tips, and gloves), in a dedicated and clearly labeled hazardous waste container.

  • Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Crucially, do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to exothermic reactions, gas evolution, or other hazardous situations.

Step 3: Container Labeling - Clarity is Key to Safety

The hazardous waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The CAS number: "10351-75-4."

  • The associated hazards (e.g., "Irritant").

  • The date the waste was first added to the container.

  • Your name, laboratory, and contact information.

Step 4: Secure Storage - Awaiting Professional Disposal

Store the sealed waste container in a designated and secure hazardous waste accumulation area within your laboratory. This area should be:

  • Well-ventilated.

  • Away from general laboratory traffic.

  • Segregated from incompatible chemicals.

Step 5: Arranging for Disposal - The Final Step

Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste. Adhere to all institutional and local regulations regarding waste manifest documentation and handover procedures. The final disposal should be conducted at an approved hazardous waste management facility.

Spill Management: Preparedness is Essential

In the event of a spill, prompt and appropriate action is critical to mitigate risks.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary. Inform your laboratory supervisor and EHS department.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.

  • Contain: For a dry spill, carefully sweep the material to avoid generating dust. If necessary, lightly moisten the material with water to prevent it from becoming airborne.

  • Collect: Place all contaminated materials, including cleaning supplies and contaminated PPE, into a sealed and labeled hazardous waste container.

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent (e.g., a soap and water solution), and collect the cleaning materials as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Waste Generation: Benzimidazole-5,6- dicarboxylic acid ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill Potential Event assess_hazards Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant ppe->assess_hazards segregate Segregate Waste into Dedicated Container assess_hazards->segregate label_container Label Container Correctly segregate->label_container store_securely Store in Designated Secure Area label_container->store_securely contact_ehs Contact EHS or Licensed Contractor store_securely->contact_ehs disposal_facility Transfer to Approved Hazardous Waste Facility contact_ehs->disposal_facility spill_response Follow Spill Management Protocol spill->spill_response spill_waste Collect Spill Debris as Hazardous Waste spill_response->spill_waste spill_waste->segregate

Caption: Decision workflow for the disposal of this compound.

Environmental Considerations and the Precautionary Principle

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the protocols detailed in this guide—from rigorous hazard assessment and the use of appropriate PPE to correct waste segregation and professional disposal—researchers can ensure a safe working environment and minimize their environmental footprint. Always consult your institution's specific safety guidelines and local regulations to ensure full compliance.

References

A Strategic Guide to Personal Protective Equipment for Handling Benzimidazole-5,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals engaged in handling Benzimidazole-5,6-dicarboxylic acid. The protocols outlined herein are designed to establish a self-validating system of safety, grounded in established scientific principles and regulatory standards, to ensure minimal risk of exposure and contamination.

Understanding the Hazard Profile

This compound (C₉H₆N₂O₄) is a solid organic compound that, while essential in various research and development applications, presents distinct hazards that necessitate rigorous safety protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation, with potential for damage if not promptly addressed.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[1][2]

These hazards dictate a multi-faceted approach to PPE, ensuring comprehensive protection of all potential routes of exposure.

Table 1: Hazard Summary and PPE Implications
Hazard ClassificationGHS CodePotential Routes of ExposurePrimary PPE Control
Skin Corrosion/IrritationH315Dermal (direct contact)Chemical-resistant gloves, Lab coat
Serious Eye Damage/IrritationH319Ocular (splash, airborne particles)Safety goggles or face shield
Specific Target Organ ToxicityH335Inhalation (dust)Engineering controls, Respiratory protection

The Core Ensemble: Selecting Your Personal Protective Equipment

The selection of PPE is not a matter of simple preference but a scientifically informed decision based on the specific hazards of this compound. The causality behind each choice is critical for ensuring the integrity of your safety protocols.

Body Protection: The Laboratory Coat

Given the corrosive nature of carboxylic acids and the irritating properties of this compound, a standard cotton lab coat may not provide sufficient protection.

  • Recommended Material: A lab coat made from 100% polyester or a specialized chemical-resistant material is indispensable when handling this compound.[2] Polyester offers superior chemical resistance compared to cotton, which can absorb spills and hold the chemical against the skin.[2][3]

  • Causality: The rationale for this choice lies in the non-absorbent properties of synthetic polymers. In the event of a spill, a polyester or chemical-resistant coat will prevent the substance from reaching your personal clothing and skin, providing a critical window for decontamination.

  • Protocol Adherence: Ensure the lab coat is fully buttoned, with sleeves rolled down to the wrists, to provide maximum coverage.

Hand Protection: Chemical-Resistant Gloves

As direct dermal contact is a primary risk, the choice of glove material is paramount. Standard disposable nitrile gloves may offer some protection for incidental contact, but for more sustained handling, a more robust option is required.

  • Recommended Materials:

    • Butyl Rubber Gloves: Offer excellent resistance to corrosive acids, ketones, and esters.[4][5]

    • Neoprene Gloves: Provide good resistance to a broad range of chemicals, including acids and organic compounds.[4][6]

  • Causality: The molecular structure of these synthetic rubbers is specifically designed to be less permeable to chemicals like aromatic carboxylic acids. This minimizes the risk of the compound seeping through the glove and causing skin irritation.

  • Protocol Adherence: Always double-glove when handling the solid compound, especially during weighing and transfer operations. Inspect gloves for any signs of degradation or punctures before and during use. Change gloves immediately if contamination is suspected.

Eye and Face Protection: Beyond Standard Safety Glasses

Due to the serious eye irritation hazard (H319), standard safety glasses with side shields are the minimum requirement. However, a higher level of protection is strongly recommended.

  • Recommended Equipment:

    • Chemical Splash Goggles: These provide a complete seal around the eyes, offering superior protection from airborne dust particles and accidental splashes.

    • Face Shield (in conjunction with goggles): When there is a significant risk of splashing or dust generation (e.g., handling larger quantities, vigorous mixing), a face shield provides an additional layer of protection for the entire face.

  • Causality: The fine particulate nature of the powdered compound can easily become airborne and bypass the limited protection of standard safety glasses. Goggles create a necessary barrier, and a face shield further mitigates the risk of facial skin exposure.

Respiratory Protection: A Conditional Requirement

The need for respiratory protection is determined by the effectiveness of your engineering controls.

  • Primary Control: All handling of solid this compound should be performed within a certified chemical fume hood to minimize the generation and inhalation of dust.

  • When to Use a Respirator: If engineering controls are insufficient to maintain dust levels below acceptable limits, or during a large spill cleanup, respiratory protection is mandatory.

  • Recommended Type: A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95, P100) is required.[7][8]

  • Causality: These respirators are designed to filter out fine solid particles from the air, directly preventing the compound from entering the respiratory tract and causing irritation.[8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol is designed as a self-validating system. Each step logically follows the last, ensuring that safety is integrated into the workflow from preparation to cleanup.

Pre-Handling Preparation
  • Designated Area: Cordon off a specific area within the laboratory for handling this compound. This area should be equipped with a chemical fume hood.

  • Engineering Control Verification: Confirm that the chemical fume hood is functioning correctly (check airflow monitor).

  • Gather Materials: Assemble all necessary equipment (spatula, weigh paper, glassware, etc.) and labeled waste containers before retrieving the chemical.

  • PPE Donning: Put on all required PPE in the correct order: lab coat, then goggles and/or face shield, and finally, gloves (double-gloved).

Handling the Compound
  • Weighing: Carefully weigh the desired amount of the powdered compound on weigh paper inside the fume hood to contain any dust.

  • Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.

  • Work Practice: Keep all containers with the compound covered when not in immediate use.

Post-Handling Procedures
  • Decontamination: Clean any contaminated surfaces and equipment thoroughly. For minor spills, carefully wipe the area with a damp cloth (ensure the cloth is disposed of as hazardous waste).

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: remove the outer pair of gloves first, followed by the lab coat, face shield/goggles, and finally the inner pair of gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Gloves (Double) Don2->Don3 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash

Caption: Workflow for the correct sequence of donning and doffing PPE.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound.

Waste Segregation and Collection
  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh paper, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Unused Compound: Unwanted or expired this compound is to be treated as hazardous chemical waste.

Spill Management
  • Small Spills: For minor spills within a fume hood, carefully sweep up the solid material, minimizing dust generation. Place the collected material and cleaning supplies into the hazardous waste container.

  • Large Spills: Evacuate the immediate area. Prevent the spread of dust. Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Final Disposal
  • Consult EHS: All hazardous waste must be disposed of through your institution's EHS department. They will provide the correct containers and arrange for pickup by a certified hazardous waste management company.

  • Regulatory Compliance: Never dispose of this compound down the drain or in regular trash. This is a violation of environmental regulations and poses a significant risk.

Diagram: Waste Disposal Decision Tree

Disposal_Workflow Start Waste Generated Contaminated Contaminated Material? (Gloves, Paper, etc.) Start->Contaminated Unused Unused / Expired Chemical Start->Unused Spill Spill Occurs Start->Spill HW_Container Place in Labeled Hazardous Waste Container Contaminated->HW_Container Unused->HW_Container Spill_Size Spill Size? Spill->Spill_Size EHS_Pickup Arrange for EHS Hazardous Waste Pickup HW_Container->EHS_Pickup Small_Spill Small & Contained Spill_Size->Small_Spill < 1g Large_Spill Large or Uncontained Spill_Size->Large_Spill > 1g Cleanup Clean up per protocol (in fume hood) Small_Spill->Cleanup Evacuate Evacuate Area Contact EHS Large_Spill->Evacuate Cleanup->HW_Container

Caption: Decision workflow for proper waste segregation and disposal.

Conclusion: A Culture of Safety

This guide provides a framework for the safe handling of this compound. However, true safety is not just about following a protocol but understanding the reasoning behind it. By internalizing the principles of hazard assessment, correct PPE selection, and diligent operational procedures, you contribute to a robust culture of safety that protects you, your colleagues, and your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.